molecular formula C4H10N2O4 B12059991 L-Asparagine-amide-15N monohydrate

L-Asparagine-amide-15N monohydrate

カタログ番号: B12059991
分子量: 151.13 g/mol
InChIキー: RBMGJIZCEWRQES-UEFLAVRISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Asparagine-amide-15N monohydrate is a useful research compound. Its molecular formula is C4H10N2O4 and its molecular weight is 151.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C4H10N2O4

分子量

151.13 g/mol

IUPAC名

(2S)-2-amino-4-(15N)azanyl-4-oxobutanoic acid;hydrate

InChI

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i6+1;

InChIキー

RBMGJIZCEWRQES-UEFLAVRISA-N

異性体SMILES

C([C@@H](C(=O)O)N)C(=O)[15NH2].O

正規SMILES

C(C(C(=O)O)N)C(=O)N.O

製品の起源

United States

Foundational & Exploratory

L-Asparagine-amide-15N Monohydrate: A Technical Guide for Researchers in Drug Development and Life Sciences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of L-Asparagine-amide-15N monohydrate in scientific research. This stable isotope-labeled compound serves as a powerful tool for elucidating complex biological processes, particularly in the fields of cancer metabolism, proteomics, and drug development. By tracing the metabolic fate of asparagine, researchers can gain critical insights into cellular physiology and pathology, paving the way for novel therapeutic strategies.

Core Applications in Research

This compound is primarily utilized as a tracer in metabolic studies. The incorporation of the heavy nitrogen isotope (¹⁵N) allows for the precise tracking and quantification of asparagine and its metabolic derivatives within biological systems. This approach is instrumental in several key research areas:

  • Cancer Metabolism: Many cancer cells, particularly those associated with acute lymphoblastic leukemia (ALL), exhibit a high dependency on extracellular asparagine for survival and proliferation due to low expression of asparagine synthetase (ASNS). This compound is used to study the dynamics of asparagine uptake and its downstream metabolic pathways in these cancer cells. This research is often conducted in the context of evaluating the efficacy of L-Asparaginase, an enzyme-based therapeutic that depletes circulating asparagine.[1]

  • Quantitative Proteomics: As a fundamental building block of proteins, ¹⁵N-labeled asparagine can be incorporated into the proteome of cells or organisms. This enables the quantification of protein synthesis rates and turnover. By comparing the isotopic enrichment in proteins over time, researchers can determine how different conditions or therapeutic interventions affect protein dynamics.[2][3]

  • Metabolic Flux Analysis: Stable isotope tracing with this compound allows for the mapping and quantification of nitrogen flux through various metabolic pathways. This provides a detailed understanding of how nitrogen from asparagine is distributed among other amino acids and nitrogen-containing compounds.[4]

Data Presentation: Quantitative Insights from Metabolic Tracing

The following table summarizes quantitative data from a study that utilized ¹⁵N-labeled asparagine to trace amino acid metabolism in human hepatoma (Hep G2) cells over a 144-hour period. This data highlights the metabolic fate of asparagine and the distribution of the ¹⁵N label into other amino acids.

Amino AcidDistribution of ¹⁵N Label (%)¹⁵N Enrichment (%)
Alanine8.020
Glutamate6.836
Proline2.219
Asparagine82.0-

Data adapted from a study on amino acid metabolism in human hepatoma Hep G2 cells incubated with (α-¹⁵N)asparagine for 144 hours.[4]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound for metabolic tracing and quantitative proteomics.

Protocol 1: ¹⁵N Metabolic Tracing of L-Asparagine in Cell Culture

This protocol outlines a general procedure for tracing the metabolic fate of this compound in adherent mammalian cells.

Materials:

  • This compound

  • Asparagine-free cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • Adherent mammalian cells (e.g., Hep G2)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to attach and grow overnight in standard culture medium.

  • Media Preparation: Prepare the labeling medium by supplementing asparagine-free medium with this compound to the desired final concentration (e.g., physiological concentration). Add dialyzed FBS.

  • Labeling: Aspirate the standard culture medium from the cells and wash once with PBS. Add the prepared ¹⁵N-labeling medium to the cells.

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 8, 24, 48, 72, 144 hours) to allow for the uptake and metabolism of the labeled asparagine.

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes and incubate at -80°C for at least 20 minutes to precipitate proteins.

  • Sample Preparation for Analysis:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

  • LC-MS Analysis:

    • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

    • Analyze the samples using a high-resolution LC-MS system to identify and quantify the ¹⁵N-labeled metabolites.

Protocol 2: Quantitative Proteomics using ¹⁵N-Asparagine Labeling

This protocol describes a method for determining protein synthesis rates in cultured cells using this compound.

Materials:

  • This compound

  • Asparagine-free cell culture medium (e.g., SILAC medium)

  • Dialyzed fetal bovine serum (FBS)

  • Cancer cell line (e.g., pancreatic cancer cells)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment

  • In-gel digestion reagents (e.g., trypsin)

  • Mass spectrometer (e.g., MALDI-TOF/TOF or LC-MS/MS)

Methodology:

  • Cell Culture and Labeling:

    • Culture cells in a medium where natural asparagine is replaced with this compound for a specified period (e.g., 72 hours). This allows for the incorporation of the heavy isotope into newly synthesized proteins. A control culture with unlabeled asparagine should be run in parallel.[2]

  • Protein Extraction and Quantification:

    • Harvest the cells and lyse them using an appropriate lysis buffer.

    • Quantify the total protein concentration in the lysates.

  • Protein Separation:

    • Separate the proteins from the labeled and unlabeled cell lysates by 1D or 2D SDS-PAGE.

  • In-Gel Digestion:

    • Excise protein bands or spots of interest from the gel.

    • Perform in-gel digestion of the proteins with trypsin to generate peptides.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixtures by mass spectrometry.

    • Acquire mass spectra for both the labeled ('heavy') and unlabeled ('light') peptides.

  • Data Analysis:

    • Identify the peptides and their corresponding proteins.

    • Quantify the relative abundance of the heavy and light isotopic peaks for each peptide.

    • Calculate the fractional synthesis rate (FSR) of the proteins based on the ratio of labeled to unlabeled peptides. The FSR represents the proportion of a protein that was newly synthesized during the labeling period.[2]

Visualizing Experimental Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and the metabolic context of this compound utilization.

Metabolic_Tracing_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis Analysis A Seed Adherent Cells B Introduce L-Asparagine-amide-15N Monohydrate Medium A->B C Incubate for Time Course B->C D Metabolite Extraction (80% Methanol) C->D E Protein Precipitation D->E F Supernatant Collection & Drying E->F G LC-MS Analysis F->G H Data Processing (Peak Integration) G->H I Metabolite Identification & Quantification H->I

Caption: Experimental workflow for ¹⁵N metabolic tracing.

Asparagine_Metabolism_Context cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space cluster_Enzyme Therapeutic Intervention Asn_ext L-Asparagine-amide-15N Asn_int L-Asparagine-amide-15N Asn_ext->Asn_int Amino Acid Transporter L_Asparaginase L-Asparaginase (Drug) Asn_ext->L_Asparaginase Depletion Protein 15N-Labeled Proteins Asn_int->Protein Protein Synthesis Asp Aspartate Asn_int->Asp Asparaginase Other_AA Other Amino Acids (e.g., Alanine, Glutamate) Asp->Other_AA Transamination

Caption: Metabolic fate of L-Asparagine-amide-15N.

The strategic use of this compound provides researchers with a sophisticated method to unravel the complexities of nitrogen metabolism. The insights gained from these studies are pivotal for advancing our understanding of disease and for the development of targeted and effective therapies.

References

L-Asparagine-amide-15N monohydrate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant biological interactions of L-Asparagine-amide-15N monohydrate. This isotopically labeled amino acid is a critical tool in various research applications, particularly in studies involving protein structure, metabolism, and drug development related to cancer therapies.

Core Chemical Properties

This compound is the hydrated, stable isotope-labeled form of the proteinogenic amino acid L-asparagine, where the amide nitrogen atom is replaced with the heavy isotope ¹⁵N. This labeling provides a valuable probe for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) studies.

PropertyValue
CAS Number 204451-47-8
Molecular Formula C₄H₈¹⁵NNO₃ · H₂O
Molecular Weight 151.13 g/mol [1]
Appearance White to off-white solid
Melting Point 233-235 °C (decomposes)
Boiling Point Not applicable (decomposes)
Solubility Soluble in water (50 mg/mL), with heating.[2] Sparingly soluble in ethanol.[3][4][5]
Isotopic Purity Typically ≥98 atom % ¹⁵N

Structural Information

The precise three-dimensional arrangement of atoms in this compound is crucial for understanding its interactions in biological systems.

Chemical Structure

The molecule consists of a chiral carbon center bonded to an amino group, a carboxyl group, a hydrogen atom, and a carboxamide side chain. The ¹⁵N isotope is located in the amide group of the side chain.

Chemical structure of this compound.
Crystal Structure

L-asparagine monohydrate crystallizes in the orthorhombic space group P2₁2₁2₁.[6] The crystal structure is characterized by a network of hydrogen bonds involving the amino acid molecules and the water of hydration. While a specific crystal structure for the ¹⁵N-labeled compound is not available, the isotopic substitution is not expected to significantly alter the crystal packing.

Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization and quantification of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹⁵N label allows for a range of heteronuclear NMR experiments, such as ¹H-¹⁵N HSQC, which are invaluable for studying protein dynamics and interactions. In ¹H NMR, the protons on the amide nitrogen will show coupling to the ¹⁵N nucleus.

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the amine, amide, and carboxylic acid functional groups. The isotopic substitution of ¹⁴N with ¹⁵N will cause a slight shift in the vibrational frequencies of the amide bonds.

  • Mass Spectrometry (MS) : In mass spectrometry, the molecule will exhibit a molecular ion peak corresponding to its ¹⁵N-enriched molecular weight. Fragmentation analysis can be used to confirm the position of the isotopic label. The mass difference between the labeled and unlabeled peptides and their fragments reveals the number of nitrogen atoms.[7][8]

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of ¹⁵N-amide labeled L-asparagine involves the amidation of a protected L-aspartic acid derivative using a ¹⁵N-labeled ammonia (B1221849) source.[9]

G cluster_0 Synthesis Workflow start β-protected L-Aspartic Acid step1 Activation of α-carboxyl group start->step1 step2 Amidation with ¹⁵NH₃ step1->step2 step3 Deprotection step2->step3 end L-Asparagine-amide-15N monohydrate step3->end

General synthesis workflow for ¹⁵N-amide labeled L-asparagine.

Protocol Outline:

  • Protection: The α-amino and α-carboxyl groups of L-aspartic acid are protected to ensure selective reaction at the β-carboxyl group.

  • Activation: The β-carboxyl group is activated, for example, by conversion to an ester.

  • Amidation: The activated ester is reacted with ¹⁵N-labeled ammonia (¹⁵NH₃) to form the amide.

  • Deprotection: The protecting groups are removed to yield L-Asparagine-amide-¹⁵N.

  • Purification: The final product is purified by recrystallization from water/ethanol to yield the monohydrate form.[9]

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or a buffered aqueous solution containing 10% D₂O).

  • Adjust the pH to a range where the amide protons are slow to exchange with the solvent (typically pH < 6.5).[10]

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard 1D proton spectrum to observe the chemical shifts and coupling constants.

  • ¹H-¹⁵N HSQC: This 2D experiment correlates the chemical shifts of the amide protons with the directly bonded ¹⁵N nuclei, providing a distinct peak for the labeled amide group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (ATR method):

  • Place a small amount of the solid this compound powder directly onto the diamond crystal of the ATR accessory.

  • Apply firm and even pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

X-ray Crystallography

Crystal Growth:

  • Prepare a saturated solution of this compound in deionized water.

  • Allow the solvent to evaporate slowly at room temperature over several days to weeks to grow single crystals suitable for diffraction.

Data Collection and Structure Determination:

  • Mount a suitable single crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Process the diffraction data and solve the crystal structure using appropriate software.

Biological Significance and Applications

This compound is primarily used as a tracer to study the metabolic fate of asparagine and in the investigation of enzymes that metabolize it, most notably L-asparaginase.

L-Asparaginase Signaling Pathway

L-asparaginase is an enzyme used in the treatment of acute lymphoblastic leukemia (ALL).[11][12] Leukemic cells often lack sufficient asparagine synthetase activity and are therefore dependent on extracellular asparagine for survival. L-asparaginase catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia, thereby depleting the circulating pool of asparagine and leading to selective cancer cell death.[11][12][13][14]

G cluster_0 Mechanism of L-Asparaginase Action cluster_1 ext_asn Extracellular L-Asparagine hydrolysis Hydrolysis ext_asn->hydrolysis l_asparaginase L-Asparaginase (Drug) l_asparaginase->hydrolysis depletion Depletion of Extracellular Asparagine hydrolysis->depletion leukemic_cell Leukemic Cell depletion->leukemic_cell protein_synthesis Protein Synthesis Inhibition leukemic_cell->protein_synthesis apoptosis Apoptosis protein_synthesis->apoptosis

Simplified signaling pathway of L-asparaginase in leukemic cells.

The use of this compound allows researchers to trace the uptake and metabolism of asparagine in both healthy and cancerous cells, providing valuable insights into the mechanism of action of L-asparaginase and potential resistance mechanisms.

References

Unraveling the Nitrogenous Web: An In-depth Technical Guide to 15N Stable Isotope Labeling in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tracing the Path of Nitrogen in Cellular Metabolism

In the intricate landscape of cellular metabolism, nitrogen is a fundamental building block of life, essential for the synthesis of amino acids, nucleotides, and other critical biomolecules. Understanding the dynamic flow of nitrogen through metabolic pathways, known as metabolic flux, is paramount for deciphering cellular physiology in both health and disease. Stable isotope labeling with nitrogen-15 (B135050) (15N) has emerged as a powerful and indispensable technique in the field of metabolomics, offering a non-radioactive and precise means to trace nitrogen atoms through complex biochemical networks.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, data interpretation, and applications of 15N stable isotope labeling in metabolomics, with a particular focus on its relevance to drug discovery and development.

By introducing 15N-labeled substrates, such as amino acids or ammonia, into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites.[3] This allows for the quantitative analysis of metabolic fluxes, providing a dynamic view of pathway activity that cannot be obtained from static metabolite measurements alone.[4][5] The insights gained from 15N tracing studies are instrumental in identifying metabolic vulnerabilities in diseases like cancer, elucidating drug mechanisms of action, and discovering novel therapeutic targets.[1]

Core Principles of 15N Stable Isotope Labeling

The fundamental principle of 15N stable isotope labeling lies in the ability to distinguish between the naturally abundant light isotope of nitrogen (14N) and the heavier, stable isotope (15N) using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. When a 15N-labeled substrate is introduced into a biological system, it is taken up by cells and participates in metabolic reactions. As the labeled nitrogen atom is incorporated into various metabolites, their mass increases by one atomic mass unit for each 15N atom incorporated.

Mass spectrometry is the most common analytical platform for 15N-based metabolomics. It measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of unlabeled (M+0) and labeled (M+1, M+2, etc.) isotopologues of a metabolite. The resulting mass isotopomer distribution (MID) provides a quantitative measure of the fractional abundance of each isotopologue, which can then be used to calculate metabolic fluxes.[4][5]

NMR spectroscopy can also be used to analyze 15N-labeled metabolites. While less sensitive than MS, NMR provides detailed structural information and can be used to probe specific atomic positions within a molecule, offering complementary insights into metabolic pathways.

Experimental Design and Workflow

A typical 15N stable isotope labeling experiment in metabolomics involves several key stages, from careful experimental planning to sophisticated data analysis. The overall workflow is depicted below.

Experimental_Workflow cluster_prep Experimental Preparation cluster_labeling Labeling and Quenching cluster_analysis Sample Processing and Analysis cluster_data Data Interpretation A Experimental Design (Tracer Selection, Labeling Strategy) B Cell Culture/Model System Preparation A->B C Introduction of 15N-labeled Substrate B->C D Time-course Incubation C->D E Metabolic Quenching D->E F Metabolite Extraction E->F G LC-MS or NMR Analysis F->G H Mass Isotopomer Distribution (MID) Analysis G->H I Metabolic Flux Calculation H->I J Biological Interpretation I->J

Caption: A generalized experimental workflow for 15N stable isotope labeling in metabolomics.

Detailed Experimental Protocols

Protocol 1: 15N Labeling in Adherent Mammalian Cell Culture

This protocol provides a general procedure for labeling adherent mammalian cells with a 15N-labeled amino acid, such as glutamine.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), sterile

  • 15N-labeled amino acid (e.g., [amide-15N]-L-glutamine)

  • Culture plates or flasks

  • Ice-cold 80% methanol (B129727) (v/v) for quenching and extraction

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase and reach approximately 80-90% confluency at the time of labeling.

  • Media Preparation: Prepare the labeling medium by supplementing the base medium (lacking the amino acid to be labeled) with dFBS and the 15N-labeled amino acid at the desired concentration. Pre-warm the medium to 37°C.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cell monolayer twice with pre-warmed sterile PBS to remove any residual unlabeled amino acids.

    • Add the pre-warmed 15N-labeling medium to the cells.

  • Time-Course Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest. It is often beneficial to perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

  • Metabolic Quenching and Metabolite Extraction:

    • To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol to the culture plate.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Incubate the samples at -80°C for at least 15 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant containing the polar metabolites.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite pellets at -80°C until analysis.

Protocol 2: Sample Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for the analysis of 15N-labeled polar metabolites by LC-MS.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of a solvent compatible with the LC method (e.g., 50% methanol).

  • Chromatographic Separation: Inject the reconstituted samples onto an appropriate LC column (e.g., a C18 column for reversed-phase chromatography or a HILIC column for polar metabolites). Separate the metabolites using a gradient of Mobile Phases A and B.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in either positive or negative ion mode, depending on the metabolites of interest.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • The high resolution and mass accuracy of the instrument will allow for the determination of the mass isotopomer distributions of the metabolites.

Data Presentation and Analysis

The primary output of a 15N labeling experiment analyzed by MS is the mass isotopomer distribution (MID) for each metabolite of interest. The MID is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). This data is then corrected for the natural abundance of heavy isotopes.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be obtained from 15N labeling experiments.

Table 1: Fractional Enrichment of Amino Acids in Mammalian Cells after 24h Labeling with [amide-15N]-Glutamine.

Amino AcidFractional Enrichment (M+1) (%)
Glutamine>95
Glutamate~90
Aspartate~50
Alanine~30
Proline~40
Serine~15

Note: These are representative values and will vary depending on the cell line, culture conditions, and the specific labeled precursor used.

Table 2: Relative Metabolic Fluxes in Mycobacterium bovis BCG Determined by 13C and 15N Labeling. [4][5]

Metabolic ReactionRelative Flux (Normalized to Glyoxylate Shunt Flux)
Glycolysis (Glucose to Pyruvate)1.00
Pentose Phosphate Pathway (Oxidative)0.35
TCA Cycle (Isocitrate to α-Ketoglutarate)0.85
Glyoxylate Shunt1.00
Anaplerosis (Pyruvate to Oxaloacetate)0.40
Glutamate Dehydrogenase (α-KG to Glutamate)1.20
Glutamine Synthetase (Glutamate to Glutamine)0.25

Visualization of Metabolic Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships and processes involved in 15N stable isotope labeling studies. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

De Novo Purine (B94841) Synthesis Pathway

This diagram illustrates the de novo synthesis pathway of purine nucleotides, highlighting the contribution of nitrogen from various sources.

De_Novo_Purine_Synthesis PRPP PRPP PRA Phosphoribosylamine PRPP->PRA N GAR GAR PRA->GAR C, C, N FGAR FGAR GAR->FGAR C FGAM FGAM FGAR->FGAM N AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR C SAICAR SAICAR CAIR->SAICAR C, C, N AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR C IMP IMP FAICAR->IMP Glutamine1 Glutamine Glutamine1->PRA Glycine Glycine Glycine->GAR Formate1 Formate (from THF) Formate1->FGAR Glutamine2 Glutamine Glutamine2->FGAM CO2 CO2 CO2->CAIR Aspartate Aspartate Aspartate->SAICAR Formate2 Formate (from THF) Formate2->FAICAR

Caption: De novo purine nucleotide biosynthesis pathway.

De Novo Pyrimidine (B1678525) Synthesis Pathway

This diagram illustrates the de novo synthesis pathway of pyrimidine nucleotides, showing the origins of the atoms in the pyrimidine ring.

De_Novo_Pyrimidine_Synthesis Bicarbonate Bicarbonate (HCO3-) Carbamoyl_Phosphate Carbamoyl Phosphate Bicarbonate->Carbamoyl_Phosphate N, C Glutamine Glutamine Glutamine->Carbamoyl_Phosphate N, C Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl_Aspartate C, C, C, N Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP

Caption: De novo pyrimidine nucleotide biosynthesis pathway.

Applications in Drug Development

15N stable isotope labeling is a valuable tool throughout the drug development pipeline.

  • Target Identification and Validation: By tracing the metabolic fate of 15N-labeled nutrients, researchers can identify metabolic pathways that are dysregulated in disease states, such as cancer.[1] This can reveal novel enzymatic targets for therapeutic intervention.

  • Mechanism of Action Studies: 15N labeling can be used to elucidate how a drug candidate modulates metabolic pathways. By comparing the metabolic fluxes in treated versus untreated cells, researchers can determine the specific metabolic nodes affected by the drug.

  • Pharmacodynamic Biomarker Discovery: Changes in the flux through a particular metabolic pathway in response to drug treatment can serve as a pharmacodynamic biomarker to assess drug efficacy in preclinical and clinical studies.

  • Understanding Drug Resistance: Metabolic reprogramming is a common mechanism of drug resistance. 15N tracing can be employed to identify the metabolic adaptations that enable cells to survive in the presence of a drug, providing insights into potential strategies to overcome resistance.

Conclusion

15N stable isotope labeling is a powerful and versatile technique that provides a dynamic and quantitative view of nitrogen metabolism. Its ability to elucidate metabolic fluxes in complex biological systems makes it an invaluable tool for basic research, as well as for the discovery and development of new therapeutics. As analytical technologies continue to advance, the application of 15N-based metabolomics is expected to further expand, providing ever deeper insights into the intricate workings of cellular metabolism and its role in human health and disease.

References

Applications of 15N Labeled Amino Acids in Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of 15N-labeled amino acids in proteomics, a powerful technique for precise and large-scale relative protein quantification. By metabolically incorporating the heavy isotope of nitrogen (15N) into the entire proteome of cells or organisms, researchers can accurately measure changes in protein abundance, synthesis, and degradation. This guide delves into the core principles, detailed experimental methodologies, data analysis workflows, and key applications of this indispensable quantitative proteomics strategy, with a focus on providing actionable insights for research and drug development.

Core Principles of 15N Metabolic Labeling

Metabolic labeling with 15N is an in vivo labeling technique where cells or organisms are cultured in a medium containing a nitrogen source enriched with the 15N stable isotope, typically 15N-labeled amino acids or ammonium (B1175870) salts.[1] During protein synthesis, these labeled amino acids are incorporated into the entire proteome, resulting in a mass shift for every protein and peptide.[1] The fundamental principle lies in the mass difference between the heavy (15N) and light (14N) isotopes, which is detectable by mass spectrometry.[1] This mass difference allows for the differentiation and relative quantification of proteins from two different biological samples that are mixed at an early stage of the experimental workflow, significantly minimizing experimental variations.[1]

Key Applications in Proteomics

The versatility of 15N metabolic labeling has led to its widespread application across various domains of biological research.

Global Proteome Quantification

15N labeling enables the relative quantification of thousands of proteins in a single experiment, offering a global snapshot of the proteome's response to various stimuli, disease states, or drug treatments.[1] This is invaluable for identifying differentially expressed proteins and gaining insights into complex cellular processes.[1]

Protein Turnover Studies

By monitoring the rate of 15N-labeled amino acid incorporation into proteins over time, researchers can study the dynamics of protein synthesis and degradation.[1] This provides crucial information on protein homeostasis and how it is altered in different physiological and pathological conditions.

Drug Discovery and Development

In the pharmaceutical industry, 15N labeling is a powerful tool for:

  • Target Identification: Identifying the protein targets of novel drug candidates.[1]

  • Mechanism of Action Studies: Elucidating how drugs work by observing changes in protein expression profiles.[1]

  • Biomarker Discovery: Discovering potential biomarkers for disease diagnosis, prognosis, and monitoring treatment response.[1]

Experimental Workflows and Protocols

A successful 15N labeling experiment requires meticulous planning and execution. The general workflow involves metabolic labeling, sample mixing, protein extraction and digestion, followed by mass spectrometry and data analysis.

General Experimental Workflow

General_Experimental_Workflow cluster_Labeling Metabolic Labeling cluster_Processing Sample Processing cluster_Analysis Analysis Control_Sample Control Sample (14N Medium) Mix_Samples Mix Samples (1:1 ratio) Control_Sample->Mix_Samples Experimental_Sample Experimental Sample (15N Medium) Experimental_Sample->Mix_Samples Protein_Extraction Protein Extraction & Digestion Mix_Samples->Protein_Extraction LC_MS_MS LC-MS/MS Analysis Protein_Extraction->LC_MS_MS Data_Analysis Data Analysis (Quantification) LC_MS_MS->Data_Analysis

General experimental workflow for 15N metabolic labeling.
Detailed Protocol for 15N Labeling in Cell Culture

  • Cell Culture: Grow two populations of cells, one in a standard "light" (14N) medium and the other in a "heavy" (15N) medium where the essential amino acids are replaced with their 15N-labeled counterparts.[2] Ensure cells undergo a sufficient number of doublings (at least five) to achieve near-complete (>95%) incorporation of the heavy isotopes.[2]

  • Harvesting and Mixing: Harvest the "light" and "heavy" cell populations. Count the cells or measure the total protein concentration and mix the two populations in a 1:1 ratio.[2]

  • Protein Extraction: Lyse the mixed cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Digestion: Precipitate the proteins (e.g., with acetone) and then resuspend and denature them. Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide (B48618) (IAA). Digest the proteins into peptides using a protease, typically trypsin.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a solid-phase extraction (SPE) method, such as C18 columns.

  • LC-MS/MS Analysis: Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using specialized software to identify peptides and quantify the relative abundance of the light and heavy peptide pairs.

Detailed Protocol for 15N Labeling in Animal Models (Mice)
  • Animal Diet: Feed one cohort of mice a standard "light" (14N) diet and another cohort a "heavy" (15N) diet where the protein source is uniformly labeled with 15N (e.g., 15N-Spirulina). The labeling period should be sufficient to achieve high enrichment in the tissues of interest. For tissues with slow protein turnover, such as the brain, a two-generation labeling strategy may be necessary to achieve high enrichment levels.[3]

  • Tissue Harvesting: After the labeling period, humanely euthanize the mice and harvest the tissues of interest from both the 15N-labeled and control (14N-fed) animals.[2]

  • Sample Homogenization and Mixing: Homogenize the tissues individually. Determine the protein concentration of each homogenate and mix the "light" and "heavy" samples in a 1:1 ratio based on protein content.[2]

  • Protein Extraction and Digestion: Follow standard protocols for protein extraction and in-solution or in-gel digestion from the mixed tissue homogenates.[2]

  • Peptide Cleanup and Analysis: Desalt the peptides and analyze them by LC-MS/MS as described for the cell culture protocol.

Data Presentation and Analysis

The final output of a 15N labeling experiment is a list of identified proteins with their corresponding abundance ratios between the experimental and control samples. This data is typically presented in tables for easy interpretation.

Data Analysis Workflow

Data_Analysis_Workflow Raw_MS_Data Raw MS Data Peptide_ID Peptide Identification (Database Search) Raw_MS_Data->Peptide_ID Quantification Peptide Quantification (14N/15N Ratio) Peptide_ID->Quantification Protein_Inference Protein Inference & Ratio Calculation Quantification->Protein_Inference Statistical_Analysis Statistical Analysis (p-value, Fold Change) Protein_Inference->Statistical_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis) Statistical_Analysis->Biological_Interpretation

Data analysis workflow for 15N metabolic labeling proteomics.
Illustrative Quantitative Proteomics Data

The following table provides an example of quantitative data that can be obtained from a 15N labeling experiment comparing a treated versus a control sample.

Protein IDGene NameProtein DescriptionLog2(15N/14N Ratio)p-value
P04114HSP90AA1Heat shock protein HSP 90-alpha1.850.002
P62937EEF1A1Elongation factor 1-alpha 10.150.85
P08670VIMVimentin-2.100.001
Q06830PRDX1Peroxiredoxin-1-1.580.008
Protein Turnover Data

This table illustrates how protein turnover data, represented as protein half-lives, can be presented.

Protein IDGene NameProtein DescriptionHalf-life (days) - ControlHalf-life (days) - Treated
P60709ACTBActin, cytoplasmic 121.520.8
P02768ALBSerum albumin19.212.5
P01966HBAHemoglobin subunit alpha120.1118.9
P02671FGGFibrinogen gamma chain4.52.1

Signaling Pathway Elucidation: The Insulin (B600854) Signaling Pathway

Quantitative proteomics using stable isotope labeling is a powerful approach to dissect complex signaling pathways. By measuring changes in protein and phosphoprotein abundance upon stimulation or inhibition, researchers can map out the flow of information through a network. The insulin signaling pathway is a classic example where such techniques have provided significant insights.

Insulin_Signaling_Pathway Insulin_Receptor Insulin Receptor IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Inhibits GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation mTORC1 mTORC1 Akt->mTORC1 Activates GSK3 GSK3 Akt->GSK3 Inhibits AS160->GLUT4_Translocation Inhibits GLUT4_Vesicle GLUT4 Vesicle Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis

References

L-Asparagine-amide-15N Monohydrate as a Tracer in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in the field of metabolomics, enabling the precise tracking of metabolic pathways and the quantification of flux rates. L-Asparagine-amide-15N monohydrate is a stable isotope-labeled non-essential amino acid that serves as a powerful tracer for investigating nitrogen metabolism, particularly in the context of cancer research and cellular stress responses. The incorporation of the heavy nitrogen isotope (¹⁵N) at the amide position allows for the direct tracing of the metabolic fate of this nitrogen atom as it is transferred to other molecules within the cell. This guide provides a comprehensive overview of the application of this compound in metabolic studies, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways.

Core Applications

The use of this compound as a tracer is primarily focused on elucidating the dynamics of nitrogen metabolism. Key applications include:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of nitrogen flow from asparagine to other metabolites, providing insights into the activity of various metabolic pathways.

  • Protein Synthesis and Turnover: Measuring the incorporation of ¹⁵N into the proteome to determine rates of protein synthesis and degradation.[1]

  • Investigating Cancer Metabolism: Understanding how cancer cells utilize asparagine and how this is altered in response to therapies such as L-asparaginase.[2]

  • Elucidating Signaling Pathways: Probing the interplay between asparagine metabolism and key cellular signaling networks like mTORC1 and the integrated stress response.[2][3]

Experimental Design and Workflow

A typical metabolic tracer experiment using this compound involves several key stages, from cell culture and labeling to sample analysis and data interpretation.

G cluster_setup Experimental Setup cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture labeling 2. Isotope Labeling (L-Asparagine-amide-15N) cell_culture->labeling treatment 3. Experimental Treatment (e.g., drug exposure) labeling->treatment harvest 4. Cell Harvesting & Quenching treatment->harvest extraction 5. Metabolite Extraction harvest->extraction hydrolysis 6. Protein Hydrolysis (optional) extraction->hydrolysis derivatization 7. Derivatization (for GC-MS) extraction->derivatization ms_analysis 8. LC-MS/MS or GC-MS Analysis hydrolysis->ms_analysis derivatization->ms_analysis data_processing 9. Data Processing (Peak Integration, Isotope Correction) ms_analysis->data_processing flux_analysis 10. Metabolic Flux Analysis data_processing->flux_analysis

Figure 1: General experimental workflow for ¹⁵N-asparagine tracer studies.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for conducting a metabolic tracer study using this compound with mammalian cells in culture.

Protocol 1: Cell Culture and ¹⁵N-Labeling
  • Cell Seeding: Plate mammalian cells (e.g., MIA PaCa pancreatic cancer cells) in standard growth medium (e.g., MEM supplemented with 10% fetal bovine serum) and culture until they reach 85-95% confluency.[1]

  • Labeling Medium Preparation: Prepare a custom growth medium that is identical to the standard medium but lacks unlabeled L-asparagine. Supplement this medium with this compound to a final concentration that is physiologically relevant and sufficient for cell growth.

  • Isotope Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the prepared ¹⁵N-labeling medium.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for the incorporation of the ¹⁵N label into intracellular metabolites and proteins.[1] The exact duration will depend on the turnover rate of the metabolites of interest.

  • Experimental Treatment: If applicable, introduce the experimental condition (e.g., drug treatment) at a specific time point during or after the labeling period.

Protocol 2: Metabolite Extraction
  • Quenching Metabolism: To halt metabolic activity, rapidly wash the cells with ice-cold PBS.

  • Extraction: Add a pre-chilled extraction solvent, typically a mixture of methanol (B129727), acetonitrile, and water (e.g., 40:40:20 v/v/v), to the cell culture plate. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

For the analysis of ¹⁵N incorporation into amino acids by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase their volatility.

  • Protein Hydrolysis (for protein-bound amino acids):

    • To the dried cell pellet (after metabolite extraction), add 6 M HCl.[4]

    • Seal the tube and heat at 110°C for 24 hours to hydrolyze the proteins into their constituent amino acids.[5]

    • Dry the hydrolysate under nitrogen.

  • Derivatization (N-acetyl methyl esters):

    • Add acidified methanol to the dried metabolite extract or protein hydrolysate and heat at 100°C for 1 hour. Evaporate the methanol under nitrogen.[6]

    • Add a mixture of acetic anhydride, trimethylamine, and acetone (B3395972) (1:2:5 v/v/v) and heat at 60°C for 10 minutes. Evaporate the reagents under nitrogen.[6]

    • Re-suspend the derivatized sample in a suitable solvent like ethyl acetate (B1210297) for GC-MS analysis.[6]

Data Acquisition and Analysis

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical platforms for detecting and quantifying ¹⁵N-labeled metabolites.

  • LC-MS/MS: Ideal for analyzing a wide range of polar metabolites without derivatization. A reverse-phase chromatography method coupled to a high-resolution mass spectrometer (e.g., Orbitrap) is commonly used. Multiple Reaction Monitoring (MRM) can be employed for targeted quantification of specific metabolites and their isotopologues.[7][8]

  • GC-MS: Well-suited for the analysis of volatile compounds. With derivatization, it provides excellent chromatographic separation and robust quantification of amino acids.[4][9]

Data Processing
  • Peak Identification and Integration: Use specialized software to identify and integrate the chromatographic peaks corresponding to the metabolites of interest and their ¹⁵N-labeled isotopologues.

  • Isotope Abundance Calculation: Determine the fractional enrichment of ¹⁵N in each metabolite by analyzing the mass isotopomer distribution. Corrections for the natural abundance of stable isotopes are necessary for accurate quantification.[9][10]

  • Metabolic Flux Analysis (MFA): Utilize software packages (e.g., INCA, Metran) to fit the measured labeling data to a metabolic network model, thereby calculating intracellular metabolic fluxes.

Quantitative Data Presentation

The following tables summarize representative quantitative data that can be obtained from this compound tracer experiments.

Table 1: ¹⁵N Enrichment in Amino Acids Following Incubation with [amide-¹⁵N]Asparagine

Amino Acid¹⁵N Enrichment (%) in Human Hepatoma Hep G2 cells (144h)[11]
Asparagine82.0
Glutamate36.0
Alanine20.0
Proline19.0

Table 2: Isotopic Labeling Yields in Selectively Labeled Proteins

Labeled Side-ChainIsotopic Labeling Yield (%)[12]
Glutamine63
Asparagine59
Tryptophan55

Signaling Pathways and Metabolic Networks

This compound tracing can provide critical insights into the regulation of metabolic pathways and their crosstalk with cellular signaling networks.

Asparagine Metabolism and its Fates

The amide nitrogen of asparagine can be transferred to other molecules through several key enzymatic reactions. Tracing the ¹⁵N label allows for the dissection of these pathways.

G Asn L-Asparagine-[amide-15N] Asp Aspartate Asn->Asp Asparaginase NH4 [15N]Ammonia Asn->NH4 Asparaginase OAA Oxaloacetate Asn->OAA Asparagine Aminotransferase OtherAA Other Amino Acids Asp->OtherAA Nucleotides Nucleotides Asp->Nucleotides Gln Glutamine NH4->Gln Glutamine Synthetase Glu Glutamate Gln->Glu Glu->OtherAA aKG α-Ketoglutarate OAA->aKG TCA Cycle

Figure 2: Metabolic fate of the amide nitrogen from L-asparagine.
Regulation of Asparagine Synthetase (ASNS) and mTORC1 Signaling

The expression of asparagine synthetase (ASNS), the enzyme responsible for de novo asparagine synthesis, is tightly regulated by cellular stress signals. Tracing asparagine metabolism can help to understand the cellular response to conditions such as amino acid deprivation. Furthermore, asparagine has been shown to activate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[2][3][13]

G cluster_stress Cellular Stress cluster_signaling Signaling Cascade cluster_gene_expression Gene Expression cluster_metabolism Metabolism cluster_mtorc1 mTORC1 Signaling stress Amino Acid Deprivation gcn2 GCN2 stress->gcn2 eif2a eIF2α gcn2->eif2a atf4 ATF4 eif2a->atf4 asns_gene ASNS Gene atf4->asns_gene Transcription asns_protein ASNS Protein asns_gene->asns_protein Translation asn Asparagine asns_protein->asn asp Aspartate asp->asn gln Glutamine gln->asn arf1 Arf1 asn->arf1 mtorc1 mTORC1 arf1->mtorc1 Activation downstream Downstream Targets (e.g., S6K1, 4E-BP1) mtorc1->downstream Phosphorylation asn_ext Exogenous Asparagine asn_ext->arf1

Figure 3: Regulation of ASNS expression and mTORC1 activation by asparagine.

Conclusion

This compound is a valuable tool for researchers investigating the intricacies of nitrogen metabolism. By employing the experimental protocols and analytical strategies outlined in this guide, scientists can gain a deeper understanding of how asparagine metabolism is regulated and how it contributes to various physiological and pathological processes. The ability to trace the fate of the amide nitrogen provides a unique window into the metabolic reprogramming that occurs in diseases such as cancer, and can aid in the development of novel therapeutic strategies.

References

The Pivotal Role of L-Asparagine-amide-15N in Unraveling Cancer Cell Metabolism: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic reprogramming of cancer cells presents a frontier of vulnerabilities for targeted therapeutic intervention. Among the key nutrients fueling malignant proliferation is the non-essential amino acid, asparagine. The use of stable isotope tracers, particularly L-Asparagine-amide-15N, has become an indispensable tool for dissecting the intricate pathways of asparagine metabolism and its contribution to tumorigenesis. This technical guide provides a comprehensive overview of the application of L-Asparagine-amide-15N in cancer cell metabolism research, detailing experimental protocols, quantitative data, and the visualization of key metabolic and experimental workflows.

The Dichotomous Role of Asparagine in Oncology

Asparagine metabolism is a critical node in the metabolic network of cancer cells, exhibiting a dual role that is dependent on the cancer type. In certain hematological malignancies, such as acute lymphoblastic leukemia (ALL), cancer cells often lack sufficient expression of asparagine synthetase (ASNS), the enzyme responsible for endogenous asparagine production. This deficiency renders them dependent on an external supply of asparagine, a vulnerability exploited by the chemotherapeutic agent L-asparaginase, which depletes circulating asparagine.

Conversely, many solid tumors exhibit high levels of ASNS expression, enabling them to synthesize their own asparagine. In these cancers, asparagine is not only a crucial building block for protein synthesis but also functions as an amino acid exchange factor, promoting the uptake of other amino acids like serine, arginine, and histidine. This exchange mechanism can activate critical signaling pathways such as mTORC1, which drives cell growth and proliferation. Furthermore, asparagine's amide nitrogen has been shown to be a source for nucleotide biosynthesis, directly fueling the production of purines and pyrimidines necessary for DNA and RNA synthesis.

L-Asparagine-amide-15N: A Precise Tracer for Nitrogen Flux

Stable isotope tracing using L-Asparagine-amide-15N allows researchers to precisely track the fate of the amide nitrogen atom from asparagine as it is incorporated into various downstream metabolites. This specific labeling provides a distinct advantage over uniformly labeled asparagine, as it enables the direct investigation of pathways that utilize the amide nitrogen, such as nucleotide synthesis and transamination reactions. By monitoring the incorporation of the 15N label into molecules like purines, pyrimidines, and other amino acids, a quantitative map of asparagine's metabolic contributions can be constructed.

Key Metabolic Pathways of Asparagine

The central enzyme in asparagine metabolism is Asparagine Synthetase (ASNS), which catalyzes the ATP-dependent synthesis of asparagine from aspartate, using the amide group of glutamine as the nitrogen donor. The amide nitrogen of asparagine can then be utilized in other biosynthetic pathways.

Asparagine_Metabolism Glutamine Glutamine ASNS Asparagine Synthetase (ASNS) Glutamine->ASNS Aspartate Aspartate Aspartate->ASNS ATP ATP ATP->ASNS Asparagine L-Asparagine-amide-15N ASNS->Asparagine 15N-amide group Glutamate Glutamate ASNS->Glutamate AMP_PPi AMP + PPi ASNS->AMP_PPi Protein Protein Synthesis Asparagine->Protein Amino_Acid_Exchange Amino Acid Exchange (Ser, Arg, His uptake) Asparagine->Amino_Acid_Exchange Nucleotides Nucleotide Synthesis (Purines & Pyrimidines) Asparagine->Nucleotides Amide-15N donation mTORC1 mTORC1 Activation Amino_Acid_Exchange->mTORC1

Core Asparagine Metabolic Pathways

Experimental Protocols for L-Asparagine-amide-15N Tracing

The following provides a generalized yet detailed methodology for conducting stable isotope tracing experiments with L-Asparagine-amide-15N in cancer cell lines.

Cell Culture and Labeling
  • Cell Lines: Select cancer cell lines of interest based on their ASNS expression levels and metabolic phenotypes.

  • Culture Medium: Utilize a customized culture medium, typically DMEM or RPMI-1640, lacking endogenous asparagine to ensure that the cells are reliant on the supplied labeled asparagine. The medium should be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.

  • Tracer Introduction: Prepare the labeling medium by supplementing the asparagine-free medium with a known concentration of L-Asparagine-amide-15N (e.g., 0.1-0.5 mM).

  • Labeling Duration: The incubation time for labeling is critical and should be determined empirically for each cell line and metabolic pathway of interest. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to capture both rapid and slow metabolic fluxes.

Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled (-80°C) extraction solvent, commonly an 80:20 methanol:water mixture, to the cell culture plate.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Induce protein precipitation by incubating the lysate at -80°C for at least 20 minutes, followed by centrifugation at high speed (e.g., >13,000 x g) at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites for subsequent analysis.

LC-MS/MS Analysis
  • Chromatography: Employ a suitable liquid chromatography (LC) method to separate the amino acids and other polar metabolites. Hydrophilic interaction liquid chromatography (HILIC) is often preferred for its ability to retain and separate these highly polar compounds.

  • Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of accurately measuring the mass-to-charge ratio (m/z) of the metabolites and their isotopologues.

  • Data Acquisition: Acquire data in both full scan mode to identify all detectable metabolites and in targeted MS/MS mode to confirm the identity of specific metabolites and quantify their isotopologue distribution.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture (Asparagine-free medium) Start->Cell_Culture Labeling Introduce L-Asparagine-amide-15N Cell_Culture->Labeling Incubation Time-course Incubation Labeling->Incubation Quenching Quench Metabolism (Ice-cold PBS wash) Incubation->Quenching Extraction Metabolite Extraction (80% Methanol) Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing & Analysis LC_MS->Data_Processing End End Data_Processing->End

Generalized Experimental Workflow

Data Presentation and Analysis

The analysis of data from stable isotope tracing experiments is a multi-step process that involves identifying labeled metabolites, correcting for natural isotope abundance, and calculating the fractional enrichment to determine metabolic fluxes.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating asparagine metabolism in cancer cells.

Table 1: Fractional Enrichment of Metabolites from [amide-15N]Asparagine

MetaboliteCancer Cell LineConditionFractional Enrichment (%)Reference
PurinesHeLaStandard Culture~10%
AlanineHep G2144h incubation8%
GlutamateHep G2144h incubation6.8%
ProlineHep G2144h incubation2.2%

Table 2: Asparagine Synthetase (ASNS) Expression and Asparagine Dependence

Cancer TypeASNS ExpressionAsparagine DependenceTherapeutic ImplicationReference
Acute Lymphoblastic Leukemia (ALL)Low/AbsentHighL-asparaginase sensitivity
Ovarian CancerVariableCorrelates with low ASNSPotential for L-asparaginase therapy
Breast CancerHigh in metastatic subtypesLow (synthesis capable)Targeting ASNS may reduce metastasis
Non-small Cell Lung Cancer (NSCLC)High (KRAS-driven)Low (synthesis capable)ASNS inhibition as a therapeutic strategy
Data Analysis Workflow
  • Peak Identification and Integration: Utilize software to identify and integrate the chromatographic peaks corresponding to the metabolites of interest and their isotopologues.

  • Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of stable isotopes (e.g., 13C, 15N, 17O, 18O).

  • Fractional Enrichment Calculation: Calculate the fractional enrichment of the 15N label in each metabolite, which represents the proportion of the metabolite pool that has been newly synthesized from the labeled precursor.

  • Metabolic Flux Analysis (MFA): For a more in-depth analysis, employ metabolic flux analysis software to integrate the fractional enrichment data with a stoichiometric model of cellular metabolism to calculate the rates of metabolic reactions.

Data_Analysis_Workflow Raw_Data Raw LC-MS Data (m/z and intensity) Peak_Picking Peak Picking & Integration Raw_Data->Peak_Picking Metabolite_ID Metabolite Identification Peak_Picking->Metabolite_ID Isotopologue_Distribution Isotopologue Distribution (M+0, M+1, etc.) Metabolite_ID->Isotopologue_Distribution Correction Natural Abundance Correction Isotopologue_Distribution->Correction Fractional_Enrichment Calculate Fractional Enrichment Correction->Fractional_Enrichment MFA Metabolic Flux Analysis (MFA) Fractional_Enrichment->MFA Flux_Map Metabolic Flux Map MFA->Flux_Map

Data Analysis Pipeline for 15N Tracing

Conclusion and Future Directions

The use of L-Asparagine-amide-15N as a metabolic tracer provides a powerful approach to quantitatively assess the contribution of asparagine to the metabolic network of cancer cells. By elucidating the specific pathways fueled by asparagine's amide nitrogen, researchers can identify novel therapeutic targets and develop more effective strategies to combat cancer. Future research will likely focus on combining this technique with other 'omics' approaches to gain a more holistic understanding of cancer cell metabolism and to identify biomarkers for patient stratification and personalized medicine. The continued refinement of analytical techniques and computational modeling will further enhance the precision and scope of metabolic flux analysis, paving the way for new discoveries in cancer biology and drug development.

L-Asparagine-amide-15N Monohydrate: A Technical Guide for Researchers in L-Asparaginase Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Asparagine-amide-15N monohydrate and its application as a substrate for the enzyme L-Asparaginase, a cornerstone in the treatment of acute lymphoblastic leukemia (ALL). This document details the biochemical properties, synthesis, and crucial role of this isotopically labeled substrate in research and clinical settings. Experimental protocols for utilizing this compound in L-Asparaginase activity assays are provided, alongside a summary of key quantitative data and a visualization of the downstream signaling pathways affected by L-Asparaginase activity.

Introduction to L-Asparaginase and its Substrate

L-Asparaginase is an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.[1][2] This enzymatic activity is the basis of its potent anti-leukemic effect. Many leukemic cells, particularly those in ALL, lack sufficient L-asparagine synthetase activity and are therefore dependent on extracellular sources of L-asparagine for protein synthesis and survival.[3][4] L-Asparaginase therapy depletes circulating L-asparagine, leading to starvation of the cancer cells, inhibition of protein, DNA, and RNA synthesis, and ultimately, apoptosis (programmed cell death).[5][6]

This compound is a stable isotope-labeled version of the natural substrate, L-asparagine.[5] The incorporation of the heavy isotope ¹⁵N in the amide group allows for its use as a tracer in various analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][7] This enables precise monitoring of L-Asparaginase activity in complex biological matrices such as plasma and serum, which is critical for therapeutic drug monitoring and pharmacokinetic studies.[4][8]

Physicochemical Properties and Synthesis

Properties of this compound
PropertyValueReference
Chemical Formula C₄H₁₀N¹⁵NO₄[6]
Molecular Weight 151.13 g/mol [6]
CAS Number 204451-47-8[6]
Isotopic Purity Typically ≥98 atom % ¹⁵N[9]
Appearance Solid[9]
Melting Point 233-235 °C[9]
Synthesis of this compound

The synthesis of ¹⁵N-labeled L-asparagine can be achieved through organic synthesis methods. A common approach involves the use of ¹⁵N-labeled inorganic raw materials, such as ¹⁵NH₃, and L-aspartic acid. The process is designed to maximize the incorporation of the expensive ¹⁵N isotope, with reported utilization rates of over 80%.[10] The synthesis can be tailored to label the α-amino group, the β-amide group, or both.[10]

L-Asparaginase: Mechanism of Action and Signaling Pathways

The primary mechanism of L-Asparaginase's anti-cancer activity is the depletion of L-asparagine. However, research has revealed a more complex interplay of cellular signaling pathways that are triggered by this amino acid deprivation.

Core Mechanism: Asparagine Depletion and Apoptosis

Depletion of L-asparagine leads to a cascade of events within the cancer cell, culminating in apoptosis. This process involves the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane, activation of caspases (such as caspase-3, -7, -8, and -9), and altered expression of pro- and anti-apoptotic genes like Bax and Bcl-2.[10]

Downstream Signaling Pathways

L-Asparaginase-induced stress activates several signaling pathways. For instance, it can induce autophagy, a cellular self-digestion process, which can be either cytoprotective or contribute to cell death.[2] The Akt/mTOR and Erk signaling pathways have been implicated in asparaginase-induced autophagy.[2] Furthermore, L-asparaginase can trigger an increase in intracellular calcium ([Ca²⁺]i) through the activation of specific cell surface receptors, leading to ER calcium release and subsequent apoptosis.[8]

L_Asparaginase_Signaling_Pathway L_Asparaginase L-Asparaginase Asparagine_Depletion L-Asparagine Depletion L_Asparaginase->Asparagine_Depletion Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Asparagine_Depletion->Protein_Synthesis_Inhibition ER_Stress ER Stress Asparagine_Depletion->ER_Stress Akt_mTOR_Inhibition Akt/mTOR Inhibition Asparagine_Depletion->Akt_mTOR_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrial_Pathway Mitochondrial Apoptosis Pathway ER_Stress->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondrial_Pathway->Caspase_Activation Caspase_Activation->Apoptosis Autophagy Autophagy Akt_mTOR_Inhibition->Autophagy

Caption: L-Asparaginase induced apoptosis and autophagy pathways.

Experimental Protocols for L-Asparaginase Activity Assays

The use of this compound is particularly advantageous in mass spectrometry-based assays, which offer high sensitivity and specificity.

LC-MS/MS Method for L-Asparaginase Activity in Plasma

This protocol is adapted from a validated method for monitoring plasma L-asparaginase activity.[3] The principle is to measure the rate of formation of ¹⁵N-labeled L-aspartic acid from the ¹⁵N-labeled L-asparagine substrate.

Materials:

  • This compound

  • Patient plasma samples

  • Sulfosalicylic acid

  • Methanol

  • L-aspartic-¹³C₄ acid (internal standard)

  • LC-MS/MS system with a hydrophilic interaction liquid chromatography (HILIC) column

Procedure:

  • Enzyme Incubation:

    • Mix 20 µL of plasma with 100 µL of this compound solution (e.g., 0.1 mol/L).

    • Incubate at 37°C for a defined period (e.g., 15 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a solution of sulfosalicylic acid and methanol.

  • Sample Preparation:

    • Add a known concentration of the internal standard, L-aspartic-¹³C₄ acid.

    • Centrifuge the sample to precipitate proteins.

    • Dilute the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the HILIC column.

    • Use an isocratic elution with a mobile phase such as methanol-water (95:5, v/v) with 0.2% formic acid.

    • Monitor the transition of the parent to product ions for both ¹⁵N-L-aspartic acid and the internal standard.

Data Analysis:

  • Calculate the concentration of the formed ¹⁵N-L-aspartic acid based on the peak area ratio to the internal standard.

  • L-Asparaginase activity is expressed in International Units per milliliter (IU/mL), where one IU is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

LCMSMS_Workflow Start Start: Plasma Sample Incubation Incubate with L-Asparagine-amide-15N (37°C, 15 min) Start->Incubation Termination Stop Reaction (Sulfosalicylic acid/ Methanol) Incubation->Termination Add_IS Add Internal Standard (L-aspartic-13C4 acid) Termination->Add_IS Centrifugation Centrifuge and Collect Supernatant Add_IS->Centrifugation Dilution Dilute Supernatant Centrifugation->Dilution Analysis LC-MS/MS Analysis Dilution->Analysis End End: Quantify L-Asparaginase Activity Analysis->End

Caption: Workflow for LC-MS/MS-based L-Asparaginase activity assay.

Quantitative Data

The kinetic parameters of L-Asparaginase can vary depending on the enzyme source (e.g., E. coli, Erwinia chrysanthemi) and the assay conditions. While specific kinetic data for this compound is not extensively published, it is expected to be very similar to that of the unlabeled L-asparagine.

Kinetic Parameters of L-Asparaginase
Enzyme SourceKm (mM)Vmax (U/mL or µmol/min)Reference
Fusarium sp.0.031 M454 U/mL[1]
Bacillus sp.0.164 ± 0.00954.78 ± 0.4 U/mg[11]
Rhizobium etli (ReAIV)1.5770 s⁻¹ (kcat)[12]
Rhizobium etli (ReAV)2.1603 s⁻¹ (kcat)[12]
Performance of LC-MS/MS Assay for L-Asparaginase Activity
ParameterResultReference
Linearity Range 0.1 - 15 IU/mL[3]
Precision (CV%) 1% - 7%[3]
Accuracy 93% - 110%[3]
Relative Recovery 98% - 100%[3]

Conclusion

This compound is an indispensable tool for researchers and clinicians in the field of L-Asparaginase therapy. Its use as a stable isotope-labeled substrate enables highly accurate and sensitive quantification of enzyme activity in biological samples. This is crucial for optimizing dosing regimens, understanding pharmacokinetic and pharmacodynamic variability, and ultimately improving therapeutic outcomes for patients with acute lymphoblastic leukemia. The detailed protocols and data presented in this guide provide a solid foundation for the implementation of robust L-Asparaginase activity assays in both research and clinical laboratory settings.

References

Foundational Concepts of Isotopic Labeling for Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and techniques of isotopic labeling for mass spectrometry (MS), a cornerstone for accurate and robust quantitative analysis in proteomics and metabolomics. By introducing stable isotopes into molecules, researchers can create mass-shifted internal standards, enabling precise quantification of proteins, peptides, and metabolites across different biological samples. This document details the foundational concepts, experimental protocols for key methodologies, and quantitative data to aid in the design and execution of isotopic labeling experiments.

Core Principles of Isotopic Labeling

The fundamental principle of isotopic labeling lies in the use of stable, non-radioactive isotopes to differentiate molecules that are chemically identical but differ in mass.[1] Common stable isotopes used in biological research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), deuterium (B1214612) (²H or D), and oxygen-18 (¹⁸O).[2][3][4] These heavy isotopes replace the naturally more abundant light isotopes (e.g., ¹²C, ¹⁴N, ¹H, ¹⁶O).

The mass spectrometer distinguishes between the "light" and "heavy" versions of a molecule based on their mass-to-charge ratio (m/z).[5] This allows for the relative or absolute quantification of the analyte of interest. A key advantage of this approach is the ability to combine samples labeled with different isotopes early in the experimental workflow, which minimizes sample handling variability and enhances quantitative accuracy.[3][6]

There are two primary strategies for quantitative proteomics using isotopic labeling:

  • MS1-Level Quantification: In this approach, differentially labeled peptides appear as distinct peaks in the MS1 spectrum, separated by a specific mass difference. The relative abundance is determined by comparing the signal intensities or peak areas of these peptide pairs.[7][8] Metabolic labeling techniques like SILAC and some chemical labeling methods utilize this principle.

  • MS2-Level Quantification (Isobaric Labeling): This method employs isobaric tags, which have the same total mass but are designed to produce unique reporter ions upon fragmentation in the mass spectrometer (MS/MS or MS2 scan). Peptides from different samples are labeled with different isobaric tags and appear as a single peak in the MS1 spectrum. The relative quantification is then performed by comparing the intensities of the reporter ions in the MS2 spectrum.[9][10] iTRAQ and TMT are prominent examples of this technique.

Key Isotopic Labeling Techniques

Several isotopic labeling techniques have been developed, each with its own advantages and applications. The choice of method depends on the sample type, the experimental goals, and the available instrumentation.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique where cells are grown in specialized media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine). Over several cell divisions, the heavy amino acids are incorporated into all newly synthesized proteins.[11] This method is highly accurate because the light and heavy samples can be combined at the cellular level, minimizing downstream processing errors.[3]

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)

iTRAQ and TMT are chemical labeling techniques that utilize isobaric mass tags.[12][13] These reagents covalently bind to the N-terminus and lysine (B10760008) residues of peptides.[14] The key feature of these tags is that they are isobaric, meaning they have the same mass and chemical structure, but contain different numbers of heavy isotopes in their reporter and balancer regions.[15] This allows for the multiplexing of multiple samples in a single MS analysis, increasing throughput.[16]

Metabolic Labeling with ¹³C and ¹⁵N

In addition to SILAC for proteomics, metabolic labeling with stable isotopes is a powerful tool in metabolomics for flux analysis.[] Organisms or cells are cultured with substrates uniformly labeled with ¹³C (e.g., ¹³C-glucose) or ¹⁵N (e.g., ¹⁵N-glutamine).[18] By tracing the incorporation of these heavy isotopes into various metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes.[19]

Quantitative Data Summary

The following tables summarize key quantitative data for common isotopic labeling techniques.

IsotopeNatural Abundance (%)Mass Difference (Da) vs. Light Isotope
¹³C1.111.00335
¹⁵N0.370.99703
²H (D)0.0151.00628
¹⁸O0.202.00425

Table 1: Properties of Common Stable Isotopes in Mass Spectrometry.

Labeling ReagentTarget Residue(s)Mass Shift per Label (Da)Multiplexing Capacity
SILAC (¹³C₆-Lys)Lysine6.02012-plex or 3-plex
SILAC (¹³C₆,¹⁵N₂-Lys)Lysine8.01422-plex or 3-plex
SILAC (¹³C₆-Arg)Arginine6.02012-plex or 3-plex
SILAC (¹³C₆,¹⁵N₄-Arg)Arginine10.00832-plex or 3-plex
iTRAQ 4-plexN-terminus, Lysine145.14
iTRAQ 8-plexN-terminus, Lysine304.28
TMT 6-plexN-terminus, Lysine229.26
TMT 10/11-plexN-terminus, Lysine229.210/11
TMTpro 16-plexN-terminus, Lysine229.216
Dimethyl LabelingN-terminus, Lysine28 (light), 32 (intermediate), 36 (heavy)Up to 3-plex
¹⁸O LabelingC-terminus4 (two ¹⁸O atoms)2

Table 2: Common Isotopic Labeling Reagents and their Properties.

TechniqueTypical Labeling EfficiencyAdvantagesLimitations
SILAC>95% in cell cultureHigh accuracy, low experimental variability, applicable to in vivo studies.[2]Limited to metabolically active cells, can be time-consuming and expensive.[3]
iTRAQ/TMT>95% (in vitro)High multiplexing capacity, applicable to a wide range of sample types.[12][16]Potential for ratio distortion, higher cost of reagents.[16]
¹⁸O LabelingVariable, can be incompleteInexpensive, applicable to any protein sample.Potential for incomplete labeling, limited to 2-plex.[20]
Dimethyl LabelingHighCost-effective, simple procedure.Limited multiplexing capacity.[8]

Table 3: Comparison of Key Isotopic Labeling Techniques.

Experimental Protocols

Detailed Methodology for SILAC
  • Cell Culture Adaptation: Culture cells in SILAC-specific medium lacking lysine and arginine, supplemented with either "light" (¹²C₆-¹⁴N₂-Lys, ¹²C₆-¹⁴N₄-Arg) or "heavy" (¹³C₆-¹⁵N₂-Lys, ¹³C₆-¹⁵N₄-Arg) amino acids for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[21]

  • Experimental Treatment: Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

  • Cell Harvesting and Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Reduce, alkylate, and digest the combined protein mixture with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify peptides and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.

Detailed Methodology for iTRAQ/TMT
  • Protein Extraction and Digestion: Extract proteins from each sample, quantify the protein concentration, and digest equal amounts of protein from each sample into peptides using trypsin.

  • Peptide Labeling: Label the peptides from each sample with a different isobaric tag (e.g., TMTpro 16-plex reagents) according to the manufacturer's protocol.

  • Sample Pooling: Combine the labeled peptide samples into a single mixture.

  • Peptide Fractionation (Optional but Recommended): Fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The mass spectrometer should be configured to perform fragmentation of the precursor ions (e.g., using higher-energy collisional dissociation - HCD) to generate the reporter ions.

  • Data Analysis: Identify peptides from the MS/MS spectra and quantify the relative abundance of each peptide across the different samples by measuring the intensities of the reporter ions.

Detailed Methodology for ¹³C/¹⁵N Metabolic Labeling (Metabolomics)
  • Cell Culture or Organism Growth: Culture cells or grow organisms in a defined medium containing a ¹³C- or ¹⁵N-labeled substrate (e.g., ¹³C-glucose, ¹⁵N-glutamine) as the primary source for the element of interest.

  • Steady-State Labeling: Allow the system to reach a metabolic and isotopic steady state. The time required for this will vary depending on the organism and the metabolic pathways being studied.

  • Metabolite Extraction: Quench metabolism rapidly and extract metabolites from the cells or tissues using a suitable solvent system (e.g., cold methanol/water).

  • LC-MS Analysis: Analyze the metabolite extracts by LC-MS.

  • Data Analysis: Identify metabolites based on their retention time and accurate mass. Determine the mass isotopomer distribution for each metabolite to trace the flow of the labeled atoms through the metabolic network. This data can then be used for metabolic flux analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Mass Spectrometry Analysis Protein Extraction Protein Extraction Protein Digestion Protein Digestion Protein Extraction->Protein Digestion Trypsin Chemical Labeling\n(e.g., TMT, iTRAQ) Chemical Labeling (e.g., TMT, iTRAQ) Protein Digestion->Chemical Labeling\n(e.g., TMT, iTRAQ) Metabolic Labeling\n(e.g., SILAC, 13C/15N) Metabolic Labeling (e.g., SILAC, 13C/15N) Protein Digestion->Metabolic Labeling\n(e.g., SILAC, 13C/15N) Sample Pooling Sample Pooling Chemical Labeling\n(e.g., TMT, iTRAQ)->Sample Pooling Metabolic Labeling\n(e.g., SILAC, 13C/15N)->Sample Pooling LC-MS/MS Analysis LC-MS/MS Analysis Sample Pooling->LC-MS/MS Analysis Data Analysis\n(Quantification & Identification) Data Analysis (Quantification & Identification) LC-MS/MS Analysis->Data Analysis\n(Quantification & Identification) Biological Interpretation Biological Interpretation Data Analysis\n(Quantification & Identification)->Biological Interpretation

Caption: General experimental workflow for quantitative proteomics using isotopic labeling.

ms_quantification cluster_ms1 MS1 Level Quantification (e.g., SILAC) cluster_ms2 MS2 Level Quantification (e.g., TMT/iTRAQ) ms1_peptide Peptide Ion ms1_light Light Peptide (m/z) ms1_peptide->ms1_light ms1_heavy Heavy Peptide (m/z + Δm) ms1_peptide->ms1_heavy quant_ms1 Quantification based on Peak Area Ratio ms1_isobaric Isobaric Labeled Peptide (Single m/z) ms2_fragmentation Fragmentation (MS2) ms1_isobaric->ms2_fragmentation reporter_ions Reporter Ions ms2_fragmentation->reporter_ions reporter1 Reporter 1 reporter_ions->reporter1 reporter2 Reporter 2 reporter_ions->reporter2 reporter3 ... reporter_ions->reporter3 quant_ms2 Quantification based on Reporter Ion Intensities

Caption: Comparison of MS1 and MS2 level quantification strategies.

silac_workflow cluster_culture Cell Culture light_culture Culture in 'Light' Medium (e.g., Light Lys/Arg) Control Treatment Control Treatment light_culture->Control Treatment heavy_culture Culture in 'Heavy' Medium (e.g., 13C-Lys/Arg) Experimental Treatment Experimental Treatment heavy_culture->Experimental Treatment Cell Harvesting & Lysis Cell Harvesting & Lysis Control Treatment->Cell Harvesting & Lysis Experimental Treatment->Cell Harvesting & Lysis Combine Lysates (1:1) Combine Lysates (1:1) Cell Harvesting & Lysis->Combine Lysates (1:1) Protein Digestion Protein Digestion Combine Lysates (1:1)->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis\n(MS1 Quantification) Data Analysis (MS1 Quantification) LC-MS/MS Analysis->Data Analysis\n(MS1 Quantification)

Caption: Detailed experimental workflow for SILAC.

tmt_workflow cluster_samples Individual Samples sample1 Sample 1 (Protein Extraction & Digestion) TMT Label 1 TMT Label 1 sample1->TMT Label 1 sample2 Sample 2 (Protein Extraction & Digestion) TMT Label 2 TMT Label 2 sample2->TMT Label 2 sample_n Sample N (Protein Extraction & Digestion) TMT Label N TMT Label N sample_n->TMT Label N Combine Labeled Peptides Combine Labeled Peptides TMT Label 1->Combine Labeled Peptides TMT Label 2->Combine Labeled Peptides TMT Label N->Combine Labeled Peptides Peptide Fractionation Peptide Fractionation Combine Labeled Peptides->Peptide Fractionation LC-MS/MS Analysis LC-MS/MS Analysis Peptide Fractionation->LC-MS/MS Analysis Data Analysis\n(MS2 Quantification) Data Analysis (MS2 Quantification) LC-MS/MS Analysis->Data Analysis\n(MS2 Quantification)

References

L-Asparagine-amide-15N monohydrate safety and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Handling of L-Asparagine-amide-15N Monohydrate

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and product information sources.

Substance Identification and Properties

This compound is a stable isotope-labeled version of the non-essential amino acid L-asparagine.[1] It is primarily used in research settings, such as biomolecular NMR and metabolomics, as a tracer or labeled standard to investigate the structure, dynamics, and binding of biological macromolecules.[1][2]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Chemical Formula C₄H₈N(¹⁵N)O₃ · H₂O
Molecular Weight 151.13 g/mol [3][4]
CAS Number 204451-47-8[4]
Appearance Solid
Melting Point 233-235 °C (decomposes)
Solubility Soluble in water (50 mg/ml), heating may be required.[5]
Storage Temperature Room temperature, away from light and moisture.
Isotopic Purity ≥98 atom % ¹⁵N[6]

Hazard Identification and Toxicology

Based on available safety data sheets for the unlabeled and labeled compound, L-Asparagine monohydrate is not classified as a hazardous substance or mixture.[7] However, it should be handled in accordance with good occupational hygiene and safety practices.[8]

Toxicological Summary:

  • Acute Toxicity: No acute toxicity information is available for this specific product.[9] It is not expected to be acutely toxic.[10]

  • Skin Corrosion/Irritation: Not classified as a skin irritant.[10]

  • Eye Damage/Irritation: Not classified as an eye irritant.[10]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.

  • Other: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

Table 2: Toxicological Data

TestSpeciesRouteDurationResultSource
Repeated Dose ToxicityRatOral2,160 hNOAEL: 1,650 mg/kg*
Value is given in analogy to the unlabeled substance, L-asparagine.

Safety and Handling Procedures

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.

  • Engineering Controls: Ensure the workstation has good ventilation.[8] Local and general ventilation should be used to control dust levels.[7]

  • Eye/Face Protection: Wear safety glasses with side shields or goggles conforming to EN166 or OSHA's 29 CFR 1910.133 regulations.[11]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[11]

  • Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator (e.g., P1 or P2 filter).[10][11]

Handling

Adopt standard laboratory hygiene measures to ensure safe handling.

  • Avoid contact with skin, eyes, and clothing.[11]

  • Avoid the formation and inhalation of dust.[11]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[8][11]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

Storage

Proper storage is necessary to maintain the compound's integrity.

  • Store in a tightly closed container in a well-ventilated place.[8]

  • Keep the container in a cool, dry location.[8]

  • Store at room temperature, protected from light and moisture.[1]

  • Incompatible Materials: Avoid strong oxidizing agents.[11]

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

  • In Case of Skin Contact: Wash the affected area with plenty of soap and water.[8] Take off any contaminated clothing.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing.

  • If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[8] Do NOT induce vomiting.[7]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry powder, or foam.[8]

  • Specific Hazards: The substance is combustible.[10] Toxic fumes, such as nitrogen oxides and carbon oxides, may be released in a fire.[8]

  • Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[8]

Accidental Release Measures
  • Personal Precautions: For non-emergency personnel, avoid dust inhalation and evacuate the area. For emergency responders, use the personal protective equipment outlined in section 3.1.[8]

  • Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.[7][10]

  • Containment and Cleanup: Mechanically recover the product (sweep or vacuum up).[8] Avoid generating dust. Place the spilled material into a suitable, labeled container for disposal.[10] Ventilate the affected area after cleanup is complete.[7]

Experimental Protocols and Applications

This compound serves as a valuable tool in biochemical and medical research. Its primary application is as an isotopic tracer to follow the metabolic fate of asparagine in various biological systems using mass spectrometry or NMR.

Example Protocol: Isotopic Tracing in Cell Lysates

The following methodology is adapted from a study investigating protein repair mechanisms, demonstrating a typical use-case for an amide-15N labeled amino acid.[12]

Objective: To determine if amide-15N from a donor molecule can be incorporated into a deamidated peptide in the presence of cell lysate.

Materials:

  • Target protein or peptide (e.g., aged Human Serum Albumin - HSA)

  • Cell lysate (e.g., from HT29 cell line)

  • S-adenosyl methionine (SAM)

  • Adenosine triphosphate (ATP)

  • This compound (as the nitrogen donor)

  • Phosphate-buffered saline (PBS)

  • Nano-LC-MS/MS system

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in PBS to the specified final concentrations:

    • Aged HSA: 1 mg/mL

    • HT29 cell lysate: 1 mg/mL

    • SAM: 100 µM

    • ATP: 100 µM

    • This compound: 100 µM

  • Incubation: Prepare replicate samples. Incubate one set at 37°C and a control set at 4°C for 4 hours.[12]

  • Sample Preparation for MS: Following incubation, subject the samples to standard proteomics preparation steps, including reduction, alkylation, and tryptic digestion, to generate peptides for analysis.

  • LC-MS/MS Analysis: Analyze the digested samples using a nano-LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).[12]

  • Data Analysis: Monitor the mass of the target peptide that is known to undergo deamidation. A mass shift corresponding to the incorporation of a ¹⁵N atom in the repaired asparagine residue (a mass increase of approximately 1 Da compared to the native peptide) in the 37°C sample relative to the 4°C control would provide evidence of the enzymatic repair activity.[12]

Visualized Workflows and Relationships

Standard Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_exp Experimentation & Disposal receive Receive Compound store Store at Room Temp (Dry, Dark Location) receive->store Log in inventory ppe Don PPE (Gloves, Goggles, Lab Coat) store->ppe weigh Weigh Solid in Ventilated Area (e.g., Fume Hood or Balance Shield) ppe->weigh solubilize Solubilize in Water (Heat if Necessary) weigh->solubilize experiment Use in Experiment (e.g., Isotopic Labeling) solubilize->experiment waste Collect Waste (Aqueous & Solid) experiment->waste dispose Dispose of Waste per Institutional Guidelines waste->dispose

Caption: Standard laboratory workflow for this compound.

Risk Assessment and Mitigation

This diagram outlines the logical steps for assessing and mitigating risks associated with handling this chemical.

G start Start: Handling Chemical identify Identify Potential Hazards start->identify hazards Primary Hazards: - Dust Inhalation - Skin/Eye Contact identify->hazards assess Assess Risk Level identify->assess low_risk Low Risk (Small Quantities, Infrequent Use) assess->low_risk Low Exposure high_risk Higher Risk (Large Quantities, Frequent Use) assess->high_risk Potential for Dust controls Implement Control Measures low_risk->controls high_risk->controls eng_controls Engineering Controls: - Fume Hood - Ventilated Balance Enclosure high_risk->eng_controls ppe Standard PPE: - Gloves - Safety Goggles controls->ppe review Review & Monitor Procedures controls->review

Caption: Logical flow for risk assessment and mitigation.

References

Methodological & Application

Application Notes and Protocols for L-Asparagine-amide-15N Monohydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Asparagine-amide-15N monohydrate is a stable isotope-labeled form of the amino acid L-asparagine, where the amide nitrogen atom is replaced with the heavy isotope 15N. This non-radioactive tracer is a powerful tool in metabolic research and quantitative proteomics, enabling the precise tracking and quantification of asparagine metabolism and its contribution to protein synthesis and other cellular pathways.[1][2][3][4] These application notes provide a detailed protocol for the use of this compound in cell culture for stable isotope labeling by amino acids in cell culture (SILAC) and subsequent analysis by mass spectrometry.

The principle of this technique involves replacing the natural ("light") L-asparagine in the cell culture medium with its "heavy" 15N-labeled counterpart.[5][6] As cells grow and divide, they incorporate the heavy asparagine into newly synthesized proteins. By comparing the mass spectra of peptides from cells grown in "light" and "heavy" media, the relative abundance of proteins between different experimental conditions can be accurately quantified.[5][7][8]

Data Presentation

Table 1: Key Parameters for 15N-Asparagine Labeling Experiments

ParameterRecommended Range/ValueNotes
Purity of this compound >98%High isotopic purity is crucial for accurate quantification.[9]
Concentration in Labeling Medium Equimolar to standard L-asparagine concentrationThe exact concentration should be optimized based on the specific cell line and basal medium used. Standard media like DMEM contain approximately 0.38 mM L-asparagine.
Cell Type Adherent or suspension mammalian cellsThe protocol can be adapted for various cell lines.
Cell Density at Start of Labeling 30-40% confluency (adherent cells) or 0.5 x 10^6 cells/mL (suspension cells)Ensures cells are in the logarithmic growth phase for efficient label incorporation.
Duration of Labeling At least 5-6 cell doublingsThis is generally required to achieve >97% isotopic incorporation.[7] The doubling time of the specific cell line must be considered.
Quality Control Test for >97% incorporation by mass spectrometryA small-scale pilot experiment is recommended to confirm complete labeling before proceeding with the main experiment.[7]

Experimental Protocols

Preparation of 15N-Asparagine Labeling Medium

This protocol is adapted from standard SILAC media preparation procedures.[10]

Materials:

  • Basal medium deficient in L-asparagine (e.g., custom formulation of DMEM or RPMI-1640)

  • This compound (isotopic purity >98%)

  • Standard ("light") L-Asparagine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution (100x)

  • Sterile water for injection or cell culture grade water

  • Sterile 0.22 µm filter unit

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100x stock solution of "heavy" this compound in sterile water. For example, to make a 38 mM stock for a final concentration of 0.38 mM, dissolve 5.74 mg of this compound (MW: 151.13 g/mol ) in 1 mL of sterile water.

    • Prepare a 100x stock solution of "light" L-Asparagine in sterile water at the same molar concentration.

    • Filter-sterilize both stock solutions using a 0.22 µm syringe filter and store at -20°C.

  • Prepare "Heavy" Labeling Medium:

    • To 500 mL of L-asparagine-deficient basal medium, add 5 mL of the 100x "heavy" this compound stock solution.

    • Add dFBS to a final concentration of 10%.

    • Add Penicillin-Streptomycin to a final concentration of 1x.

    • Bring the final volume to the desired amount with the basal medium.

    • Filter-sterilize the complete "heavy" medium using a 0.22 µm filter unit.

  • Prepare "Light" Control Medium:

    • Follow the same procedure as for the "heavy" medium, but use the 100x "light" L-Asparagine stock solution.

Cell Culture and Metabolic Labeling

Procedure:

  • Cell Adaptation:

    • Thaw and culture the cells of interest in the standard "light" medium for at least two passages to ensure they are healthy and proliferating well.

  • Initiation of Labeling:

    • For the "heavy" labeled sample, seed the cells in the prepared "heavy" labeling medium at a density that allows for at least 5-6 doublings before reaching confluency (for adherent cells) or maximum density (for suspension cells).

    • For the "light" control sample, seed the cells in the "light" control medium at the same density.

  • Incubation and Passaging:

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

    • Passage the cells as needed, always replating them in the respective "heavy" or "light" medium. Continue this for a minimum of 5-6 cell doublings to ensure near-complete incorporation of the 15N-asparagine.

  • Experimental Treatment:

    • Once labeling is complete, the cells can be subjected to the desired experimental conditions (e.g., drug treatment, stimulation).

  • Cell Harvesting:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).

    • Cell pellets can be snap-frozen in liquid nitrogen and stored at -80°C.[9]

Sample Preparation for Mass Spectrometry

This protocol outlines the general steps for protein extraction, digestion, and cleanup for subsequent LC-MS/MS analysis.[5]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • Protein Extraction:

    • Resuspend the "light" and "heavy" cell pellets in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Protein Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" samples.

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 45 minutes.

    • Alkylate the cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.[9]

    • Dilute the sample with ammonium bicarbonate to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid.

    • Desalt the peptides using C18 spin tips according to the manufacturer's protocol.[5]

    • Elute the desalted peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Medium Preparation cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis prep_heavy Prepare 'Heavy' Medium (with 15N-Asn) culture_heavy Culture cells in 'Heavy' Medium (>5 doublings) prep_heavy->culture_heavy prep_light Prepare 'Light' Medium (with 14N-Asn) culture_light Culture cells in 'Light' Medium (>5 doublings) prep_light->culture_light treatment Experimental Treatment culture_heavy->treatment culture_light->treatment harvest Harvest Cells treatment->harvest lysis Cell Lysis & Protein Extraction harvest->lysis combine Combine Equal Protein Amounts lysis->combine digest In-solution Digestion (Trypsin) combine->digest desalt Peptide Desalting (C18) digest->desalt lcms LC-MS/MS Analysis desalt->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for quantitative proteomics using this compound.

Signaling_Pathway cluster_input Stimulus cluster_receptor Receptor Activation cluster_cascade Kinase Cascade cluster_output Cellular Response stimulus Growth Factor receptor Receptor Tyrosine Kinase stimulus->receptor Binds kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates protein_synthesis Increased Protein Synthesis (incorporating 15N-Asn) tf->protein_synthesis Promotes

Caption: Hypothetical signaling pathway leading to increased protein synthesis.

References

Illuminating Metabolic Pathways: In Vivo Labeling with L-Asparagine-amide-15N Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate landscape of cellular metabolism, understanding the dynamic flow of nutrients is paramount for researchers in basic science and drug development. In vivo metabolic labeling with stable isotopes offers a powerful tool to trace the fate of specific molecules within a living organism, providing a snapshot of metabolic fluxes in real-time. L-Asparagine-amide-15N monohydrate is a crucial tracer for investigating nitrogen metabolism, particularly in the context of cancer biology, neuroscience, and metabolic disorders. This non-radioactive, stable isotope-labeled amino acid allows for the safe and precise tracking of asparagine's contribution to various metabolic pathways, including protein synthesis and the regulation of key signaling networks.

This application note provides a comprehensive overview of the use of this compound for in vivo metabolic labeling studies. It is intended for researchers, scientists, and drug development professionals seeking to employ this technique to gain deeper insights into cellular physiology and disease pathogenesis.

Applications in Research and Drug Development

The metabolic pathways of asparagine are increasingly recognized as critical for cell proliferation and survival, especially in cancer cells. Many cancer cells exhibit a dependency on extracellular asparagine, a vulnerability exploited by the chemotherapeutic agent L-asparaginase. In vivo metabolic labeling with this compound can be instrumental in:

  • Cancer Research: Elucidating the metabolic adaptations of tumors to asparagine depletion and identifying mechanisms of resistance to L-asparaginase therapy.[1] Tracing the 15N label can reveal how cancer cells utilize asparagine and how its metabolism is rewired under therapeutic pressure.

  • Neuroscience: Investigating the role of asparagine metabolism in brain function and neurological disorders. Asparagine is involved in neurotransmitter synthesis, and understanding its metabolic flux in the brain can provide insights into various neuropathologies.

  • Metabolic Disorders: Studying the interplay between asparagine metabolism and systemic metabolic health, including its influence on glucose and lipid homeostasis.

  • Drug Development: Evaluating the on-target and off-target effects of drugs that modulate amino acid metabolism. By tracing the metabolic fate of 15N-asparagine, researchers can assess how a therapeutic intervention alters nitrogen flow and impacts cellular function.

Key Signaling Pathways

Asparagine availability is intricately linked to two major signaling pathways that govern cell growth and stress response:

  • GCN2/eIF2α/ATF4 Pathway: This pathway is a central sensor of amino acid deprivation. A lack of asparagine, or any other essential amino acid, leads to an accumulation of uncharged tRNAs, which activates the kinase GCN2. Activated GCN2 phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global decrease in protein synthesis but a preferential translation of the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, including asparagine synthetase (ASNS), to restore homeostasis.

  • mTORC1 Pathway: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a master regulator of cell growth and proliferation. Its activity is promoted by the presence of sufficient nutrients, including amino acids. Asparagine has been shown to be a critical amino acid for the activation of mTORC1 signaling. When asparagine levels are high, mTORC1 is active and promotes anabolic processes such as protein and lipid synthesis. Conversely, asparagine deprivation leads to mTORC1 inactivation, halting cell growth.

Asparagine-Related Signaling Pathways cluster_0 Amino Acid Stress Response cluster_1 Growth Promotion Asparagine Deprivation Asparagine Deprivation GCN2 GCN2 Asparagine Deprivation->GCN2 activates p_eIF2a p-eIF2α GCN2->p_eIF2a phosphorylates ATF4 ATF4 p_eIF2a->ATF4 upregulates translation ASNS Asparagine Synthetase (ASNS) ATF4->ASNS upregulates transcription Amino Acid Transport Amino Acid Transport ATF4->Amino Acid Transport upregulates transcription Asparagine Availability Asparagine Availability mTORC1 mTORC1 Asparagine Availability->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis promotes

Key signaling pathways influenced by asparagine levels.

Experimental Protocols

The following protocols provide a general framework for in vivo metabolic labeling studies using this compound in a mouse model. Specific parameters such as dosage, administration route, and labeling duration should be optimized based on the experimental goals, the animal model, and the tissues of interest.

Experimental Workflow

In Vivo 15N-Asparagine Labeling Workflow Acclimatization Acclimatization Baseline_Sampling Baseline Sampling (Optional) Acclimatization->Baseline_Sampling 15N_Asparagine_Administration 15N-Asparagine Administration Baseline_Sampling->15N_Asparagine_Administration Time_Course_Sampling Time-Course Tissue/Plasma Collection 15N_Asparagine_Administration->Time_Course_Sampling Metabolite_Extraction Metabolite Extraction Time_Course_Sampling->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis & Interpretation LC_MS_Analysis->Data_Analysis

A generalized workflow for in vivo metabolic labeling experiments.
Protocol 1: Dietary Administration of this compound

This method is suitable for long-term labeling studies to achieve a steady-state enrichment of 15N in various tissues.

Materials:

  • This compound

  • Custom amino acid-defined diet powder (asparagine-free)

  • Experimental animals (e.g., C57BL/6 mice)

  • Metabolic cages (optional, for monitoring food and water intake)

Procedure:

  • Diet Preparation: Prepare a custom diet by incorporating this compound into the asparagine-free diet powder. The concentration of the labeled asparagine should match the concentration of asparagine in a standard control diet. For example, a diet containing 1.5 g/L of asparagine in the drinking water has been used in mice.[2] Ensure thorough mixing for uniform distribution.

  • Animal Acclimatization: House the mice in individual cages and provide them with the control diet (containing unlabeled asparagine) for a week to acclimatize.

  • Labeling Period: Switch the diet to the 15N-asparagine containing diet. The duration of the labeling period will depend on the turnover rate of the protein or metabolite of interest and the tissue being studied. For tissues with slow turnover, such as the brain, a longer labeling period of several weeks may be necessary.[3]

  • Sample Collection: At the desired time points, euthanize the mice and collect tissues of interest. Flash-freeze the tissues in liquid nitrogen immediately to quench metabolic activity and store at -80°C until further processing. Blood can be collected via cardiac puncture into EDTA-coated tubes, followed by centrifugation to obtain plasma.

Protocol 2: Intraperitoneal (IP) Injection of this compound

This method is suitable for short-term, pulse-chase labeling studies to investigate acute metabolic fluxes.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Experimental animals (e.g., C57BL/6 mice)

Procedure:

  • Tracer Preparation: Dissolve the this compound in sterile saline to the desired concentration. The exact dosage should be optimized, but a starting point could be in the range of 10-50 mg/kg body weight.

  • Animal Acclimatization: Acclimatize the mice to handling and injection procedures.

  • Tracer Administration: Administer the 15N-asparagine solution via intraperitoneal injection.

  • Sample Collection: At various time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), collect tissues and plasma as described in Protocol 1. The timing of collection is critical to capture the dynamic changes in 15N incorporation.

Sample Processing and Analysis

Metabolite Extraction:

  • Homogenize the frozen tissue samples in a cold extraction solvent (e.g., 80% methanol).

  • Centrifuge the homogenates to pellet the protein and cellular debris.

  • Collect the supernatant containing the polar metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Separate the metabolites using liquid chromatography (LC), typically with a column designed for polar molecule separation.

  • Detect and quantify the unlabeled (14N) and labeled (15N) forms of asparagine and its downstream metabolites using tandem mass spectrometry (MS/MS).[4][5]

  • The mass shift of +1 m/z for each incorporated 15N atom allows for the differentiation and quantification of the labeled species.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be presented in tables to clearly summarize the extent of 15N incorporation into various metabolites over time and across different tissues.

Table 1: Hypothetical Time-Course of 15N-Asparagine Incorporation into Downstream Metabolites in Mouse Liver Following IP Injection

Time (minutes)15N-Asparagine Enrichment (%)15N-Aspartate Enrichment (%)15N-Glutamate Enrichment (%)15N-Alanine Enrichment (%)
585.2 ± 5.110.5 ± 1.22.1 ± 0.31.5 ± 0.2
1560.7 ± 4.525.8 ± 2.98.9 ± 1.15.3 ± 0.6
3035.1 ± 3.838.2 ± 4.115.4 ± 1.810.1 ± 1.3
6015.9 ± 2.130.5 ± 3.520.1 ± 2.518.7 ± 2.2
1205.3 ± 0.918.7 ± 2.315.8 ± 1.914.2 ± 1.7

Data are presented as mean ± standard deviation (n=5 mice per time point). Enrichment is calculated as the percentage of the metabolite pool containing one or more 15N atoms.

Table 2: Hypothetical 15N Enrichment in Protein-Bound Asparagine in Different Tissues After 3 Weeks of Dietary Labeling

Tissue15N-Asparagine Enrichment in Protein (%)
Liver92.5 ± 3.1
Kidney88.1 ± 4.5
Muscle75.9 ± 6.2
Brain65.3 ± 7.8

Data are presented as mean ± standard deviation (n=5 mice per tissue). Enrichment is determined by analyzing the isotopic distribution of asparagine-containing peptides from protein hydrolysates.

Conclusion

In vivo metabolic labeling with this compound is a powerful technique for elucidating the complex roles of asparagine in health and disease. By providing detailed protocols and a framework for data analysis, this application note aims to facilitate the adoption of this methodology by researchers in academia and industry. The insights gained from such studies will undoubtedly contribute to a deeper understanding of metabolic regulation and pave the way for the development of novel therapeutic strategies targeting asparagine metabolism.

References

Quantitative Proteomics Workflow Using ¹⁵N-Labeled Asparagine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for quantitative mass spectrometry-based proteomics. While typically employing labeled arginine and lysine, the use of other labeled amino acids, such as ¹⁵N-asparagine, can provide specific insights into protein metabolism, turnover, and the role of asparagine in various cellular processes. This application note provides a detailed workflow for quantitative proteomics using ¹⁵N-labeled asparagine, addressing key considerations from experimental design to data analysis.

Asparagine is a crucial amino acid involved in numerous metabolic pathways, and its availability has been linked to cellular proliferation and stress responses. By specifically labeling proteins with ¹⁵N-asparagine, researchers can trace the incorporation of this amino acid into the proteome, enabling the precise quantification of protein synthesis and degradation rates. This approach is particularly valuable for studying the dynamics of proteins rich in asparagine residues or for investigating cellular processes where asparagine metabolism is perturbed.

However, the use of ¹⁵N-asparagine is not without its challenges. The potential for metabolic scrambling of the ¹⁵N label to other amino acids and the spontaneous, non-enzymatic deamidation of asparagine residues are critical factors that must be considered during data acquisition and analysis. This document provides detailed protocols to perform quantitative proteomics experiments using ¹⁵N-asparagine and guidance on how to address these potential complications.

Experimental Workflow

The overall experimental workflow for a quantitative proteomics study using ¹⁵N-labeled asparagine involves several key stages, from cell culture and labeling to mass spectrometry and data analysis.

Quantitative_Proteomics_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis Cell_Culture 1. Cell Culture Light_Labeling Control: Grow in 'Light' (¹⁴N-Asn) Medium Cell_Culture->Light_Labeling Heavy_Labeling Experiment: Grow in 'Heavy' (¹⁵N-Asn) Medium Cell_Culture->Heavy_Labeling Harvest_Cells 2. Harvest Cells Light_Labeling->Harvest_Cells Combine_Samples 3. Combine Light & Heavy Samples (1:1 ratio) Harvest_Cells->Combine_Samples Protein_Extraction 4. Protein Extraction & Quantification Combine_Samples->Protein_Extraction Protein_Digestion 5. Protein Digestion (e.g., with Trypsin) Protein_Extraction->Protein_Digestion Peptide_Cleanup 6. Peptide Desalting & Cleanup Protein_Digestion->Peptide_Cleanup LC_MSMS 7. LC-MS/MS Analysis Peptide_Cleanup->LC_MSMS Data_Acquisition Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) LC_MSMS->Data_Acquisition Peptide_ID 8. Peptide Identification & Quantification LC_MSMS->Peptide_ID Data_Analysis 9. Data Analysis: - Protein Ratio Calculation - Deamidation Analysis - Scrambling Assessment Peptide_ID->Data_Analysis Data_Analysis_Workflow Raw_Data Raw MS Data (.raw, .wiff, etc.) Peak_Picking 1. Peak Picking & Feature Detection Raw_Data->Peak_Picking Database_Search 2. Database Search (e.g., Mascot, MaxQuant) - Specify ¹⁵N-Asn as variable modification - Include deamidation (N, Q) as variable modification Peak_Picking->Database_Search Peptide_Quantification 3. Peptide Quantification - Extract ion chromatograms for light/heavy pairs - Calculate peptide ratios Database_Search->Peptide_Quantification Protein_Inference 4. Protein Inference & Ratio Calculation - Combine peptide ratios to protein ratios Peptide_Quantification->Protein_Inference Data_Validation 5. Data Validation & Filtering - FDR control - Minimum peptide count Protein_Inference->Data_Validation Scrambling_Analysis 6. Metabolic Scrambling Analysis - Analyze ¹⁵N enrichment in other amino acids Data_Validation->Scrambling_Analysis Deamidation_Analysis 7. Deamidation Site Analysis - Quantify deamidation levels Data_Validation->Deamidation_Analysis Biological_Interpretation 8. Biological Interpretation Scrambling_Analysis->Biological_Interpretation Deamidation_Analysis->Biological_Interpretation Asparagine_Metabolism_Signaling cluster_0 Nutrient Sensing & Signaling cluster_1 Asparagine Synthesis cluster_2 Cellular Processes Amino_Acid_Deprivation Amino Acid Deprivation mTORC1 mTORC1 Amino_Acid_Deprivation->mTORC1 inhibits ATF4 ATF4 Amino_Acid_Deprivation->ATF4 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes ASNS_Gene ASNS Gene ATF4->ASNS_Gene induces transcription ASNS_Protein Asparagine Synthetase (ASNS) ASNS_Gene->ASNS_Protein leads to Asparagine Asparagine ASNS_Protein->Asparagine catalyzes Aspartate Aspartate Aspartate->Asparagine Glutamine Glutamine Glutamine->Asparagine Asparagine->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Application Notes and Protocols for Protein NMR Assignment with Selective 15N Asparagine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution. A significant challenge in protein NMR is the unambiguous assignment of all signals in the spectrum to specific atoms in the protein. Isotope labeling, particularly with ¹⁵N, is a cornerstone of modern biomolecular NMR, simplifying complex spectra and enabling the use of sensitive heteronuclear correlation experiments.

Selective labeling of specific amino acid types, such as asparagine (Asn), offers a strategic advantage by reducing spectral crowding and facilitating the assignment process, especially for larger proteins. Asparagine and glutamine (Gln) side-chain amide groups play crucial roles in protein structure, stability, and interactions.[1][2] This document provides detailed application notes and protocols for the selective ¹⁵N labeling of asparagine residues in proteins expressed in Escherichia coli (E. coli), followed by NMR resonance assignment of the asparagine side-chain amides.

Principle of Selective ¹⁵N Asparagine Labeling

The selective ¹⁵N labeling of asparagine side-chains is achieved by exploiting the biosynthetic pathways of amino acids in E. coli.[3] By providing ¹⁵NH₄Cl as the sole nitrogen source in a minimal medium and supplementing it with specific unlabeled amino acids, the incorporation of ¹⁵N can be directed to desired residues. To selectively label the asparagine side-chain amide, the culture medium is supplemented with unlabeled aspartate. This provides the carbon skeleton for asparagine, while the amide nitrogen is derived from the ¹⁵N-labeled glutamate/glutamine pool, which is synthesized from the ¹⁵NH₄Cl in the medium. To minimize isotope scrambling, it is crucial to control the metabolic state of the E. coli and the duration of protein expression.[3]

Experimental Protocols

Protocol 1: Selective ¹⁵N Asparagine Side-Chain Labeling in E. coli

This protocol is adapted from established methods for high-yield selective labeling with minimal isotopic scrambling.[3]

1. Preparation of M9 Minimal Medium:

  • Prepare a 10x M9 salt solution containing Na₂HPO₄, KH₂PO₄, and NaCl. Autoclave for sterilization.

  • Prepare sterile stock solutions of:

    • 1 M MgSO₄

    • 1 M CaCl₂

    • 20% (w/v) glucose

    • 1 mg/mL thiamine

    • 1 mg/mL biotin

    • 100x trace elements solution

  • For 1 L of M9 medium, aseptically mix:

    • 100 mL of 10x M9 salts

    • 1 g of ¹⁵NH₄Cl (as the sole nitrogen source)

    • 20 mL of 20% glucose

    • 2 mL of 1 M MgSO₄

    • 100 µL of 1 M CaCl₂

    • 1 mL of 1 mg/mL thiamine

    • 1 mL of 1 mg/mL biotin

    • 1 mL of 100x trace elements solution

    • Appropriate antibiotics

    • Sterile water to a final volume of 1 L

2. Protein Expression and Labeling:

  • Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculate a 50 mL pre-culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • The next day, inoculate 1 L of M9 minimal medium (containing ¹⁵NH₄Cl) with the overnight culture.

  • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • To initiate selective labeling, add sterile, unlabeled L-aspartic acid to a final concentration of 1 g/L.

  • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5-1 mM).

  • Reduce the temperature to 18-25°C and continue expression for a limited time (e.g., 6-8 hours) to minimize isotope scrambling.[3]

  • Harvest the cells by centrifugation.

  • Purify the ¹⁵N-Asn labeled protein using standard chromatographic techniques.

Protocol 2: NMR Spectroscopy for Asparagine Side-Chain Assignment

1. Sample Preparation:

  • Dissolve the purified, selectively labeled protein in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0) to a final concentration of 0.5-1.0 mM.

  • Add 5-10% D₂O for the lock signal.

2. NMR Data Acquisition:

A combination of 2D and 3D NMR experiments is required for the unambiguous assignment of asparagine side-chain resonances.

  • 2D ¹H-¹⁵N HSQC: This is the primary experiment to visualize the ¹H-¹⁵N correlations of the labeled asparagine side-chain amides. The number of cross-peaks should correspond to the number of asparagine residues in the protein.

  • 3D H(CCCO)NH-TOCSY: This experiment correlates the side-chain amide proton and nitrogen with the side-chain carbons of the preceding residue, providing sequential connectivity information.

  • 3D (H)CC(CO)NH-TOCSY: This experiment provides correlations between the side-chain amide ¹H and ¹⁵N and the side-chain carbons of the same residue.

  • 3D ¹⁵N-edited NOESY-HSQC: This experiment identifies through-space correlations (NOEs) between the asparagine side-chain amide protons and other protons in the protein, which is crucial for structural analysis and can aid in assignment verification.

  • Triple-Resonance Experiments: For more complex cases, especially in intrinsically disordered proteins, specialized triple-resonance experiments that correlate the side-chain NH₂ groups with the backbone amide ¹⁵N chemical shifts of the same and the next residue can be employed for unambiguous assignments.[4]

3. NMR Data Processing and Analysis:

  • Process the NMR data using software such as TopSpin, NMRPipe, or NMRFx.

  • Analyze the processed spectra using software like CCPNmr Analysis, CARA, or Sparky to pick peaks and make resonance assignments.

  • Automated assignment software such as NMRtist can significantly accelerate the assignment process.

Quantitative Data

The efficiency of selective labeling and the degree of isotope scrambling are critical parameters. The following table summarizes typical quantitative data obtained from selective ¹⁵N asparagine labeling experiments.

ParameterTypical ValueMethod of DeterminationReference
¹⁵N Incorporation into Asn Side-Chains>95%Mass Spectrometry, NMR Signal Intensity[3]
Isotope Scrambling to other Residues<5%Mass Spectrometry, NMR Spectroscopy[3]
¹⁵N Labeling Yield of Asparagine Side ChainsUp to 98%NMR Spectroscopy[3]

Visualizations

Asparagine Biosynthesis in E. coli

asparagine_biosynthesis cluster_medium M9 Minimal Medium cluster_ecoli E. coli Metabolism 15NH4Cl 15NH4Cl Glutamate_pool Glutamate Pool (15N) 15NH4Cl->Glutamate_pool Glutamate Dehydrogenase / Glutamine Synthetase Aspartate (unlabeled) Aspartate (unlabeled) Aspartate Aspartate Aspartate (unlabeled)->Aspartate Asparagine_Synthetase Asparagine Synthetase Glutamate_pool->Asparagine_Synthetase Amide donor Aspartate->Asparagine_Synthetase Asparagine Asparagine (15N side-chain) Asparagine_Synthetase->Asparagine

Caption: Asparagine biosynthesis pathway in E. coli for selective labeling.

Experimental Workflow for Protein NMR Assignment

experimental_workflow cluster_expression Protein Expression & Labeling cluster_nmr NMR Spectroscopy & Analysis Plasmid_Transformation Plasmid Transformation Pre_culture Pre-culture (LB Medium) Plasmid_Transformation->Pre_culture Main_culture Main Culture (M9 Medium + 15NH4Cl) Pre_culture->Main_culture Induction Add Unlabeled Aspartate & Induce with IPTG Main_culture->Induction Harvesting Cell Harvesting Induction->Harvesting Purification Protein Purification Harvesting->Purification Sample_Prep NMR Sample Preparation Purification->Sample_Prep Data_Acquisition 2D & 3D NMR Data Acquisition Sample_Prep->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Assignment Resonance Assignment Data_Processing->Assignment Structure_Calculation Structure Calculation & Analysis Assignment->Structure_Calculation

Caption: Workflow for selective labeling and NMR assignment.

Conclusion

Selective ¹⁵N labeling of asparagine residues is a valuable tool for simplifying NMR spectra and facilitating the resonance assignment process. The protocols and data presented here provide a comprehensive guide for researchers to implement this technique effectively. By carefully controlling the experimental conditions, high levels of selective incorporation can be achieved with minimal isotope scrambling, enabling detailed structural and dynamic studies of proteins. The combination of selective labeling with advanced NMR experiments and automated analysis software will continue to push the boundaries of biomolecular NMR in academic and industrial research.

References

Application Notes and Protocols for 15N-HSQC Experimental Setup of L-Asparagine-amide-15N Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules. The 15N-HSQC experiment, in particular, provides a unique fingerprint of a molecule by correlating the chemical shifts of 15N nuclei with their directly attached protons. This application note provides a detailed protocol for the setup and execution of a 15N-HSQC experiment specifically for L-Asparagine-amide-15N monohydrate. This isotopically labeled amino acid allows for sensitive and unambiguous detection of the side-chain amide group, which is often involved in crucial biological interactions. These methods are applicable to researchers in drug development and structural biology for characterizing interactions, and studying enzyme kinetics or metabolic pathways involving asparagine.

Data Presentation

Table 1: Typical 1H and 15N Chemical Shift Ranges for L-Asparagine Side-Chain Amide

The following table summarizes the expected chemical shift ranges for the side-chain amide protons (Hδ2) and nitrogen (Nδ2) of L-Asparagine in a 15N-HSQC spectrum. These values can vary depending on the solvent, pH, and temperature.

NucleusChemical Shift Range (ppm)Notes
1H (Hδ2) 6.8 - 7.8The two side-chain amide protons are diastereotopic and will appear as two distinct signals.
15N (Nδ2) 110 - 115The chemical shift of the side-chain amide nitrogen is sensitive to its chemical environment and hydrogen bonding.[1][2]
Table 2: Key Acquisition Parameters for 15N-HSQC of this compound

This table provides a starting point for the key experimental parameters. Optimization may be required based on the specific instrument and sample conditions.

ParameterRecommended ValuePurpose
Pulse Program hsqcetf3gpsi or similarA sensitivity-enhanced pulse sequence with gradient selection for artifact suppression.[3]
Spectrometer Frequency ≥ 500 MHz (1H)Higher field strengths provide better signal dispersion and sensitivity.
Temperature 298 K (25 °C)Maintain a stable temperature for consistent chemical shifts.
1H Spectral Width (SW) 12 - 16 ppmCentered around the water resonance (approx. 4.7 ppm) to cover all proton signals.[4]
15N Spectral Width (SW) 30 - 40 ppmCentered around 118 ppm to encompass the expected amide nitrogen signals.
Number of Scans (NS) 8 - 16 (or more)Dependent on sample concentration; more scans increase the signal-to-noise ratio.
Recycle Delay (d1) 1.5 - 2.0 sAllows for sufficient relaxation of the nuclei between scans. For small molecules, this can sometimes be shortened.
Acquisition Time (aq) 0.1 - 0.2 s in F2 (1H)Determines the resolution in the direct dimension.
Number of Increments (td1) 128 - 256 in F1 (15N)Determines the resolution in the indirect dimension.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

  • Dissolve the Sample: Weigh out approximately 5-10 mg of this compound. Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., D₂O or a buffered solution in 90% H₂O/10% D₂O). The use of D₂O is for the NMR lock, and the H₂O component is necessary to observe the exchangeable amide protons. For small molecule NMR, a concentration of 10 to 20 mg/ml is common.[5]

  • Adjust pH (if necessary): If using a buffered solution, adjust the pH to the desired value (typically between 6.0 and 7.5). The chemical shifts of amide protons are pH-sensitive.

  • Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no air bubbles.

  • Add Internal Standard (Optional): An internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added for precise chemical shift referencing.

NMR Spectrometer Setup and Calibration
  • Insert Sample and Lock: Insert the sample into the NMR magnet. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Tuning and Matching: Tune and match the 1H and 15N channels of the probe to the sample.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp signals.

  • Calibrate Pulse Widths: Calibrate the 90° pulse widths for both 1H (p1) and 15N (p3) to ensure efficient magnetization transfer.

15N-HSQC Data Acquisition
  • Load Pulse Program: Load a standard sensitivity-enhanced, gradient-selected 15N-HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker instruments).

  • Set Spectrometer Frequencies: Set the carrier frequencies for 1H (O1P) to the center of the proton spectrum (typically the water resonance) and for 15N (O2P) to the center of the amide region (around 118 ppm).

  • Set Spectral Widths: Define the spectral widths for both the 1H and 15N dimensions as specified in Table 2.

  • Set Acquisition Parameters: Input the number of scans, recycle delay, acquisition time, and number of increments as recommended in Table 2.

  • Set Receiver Gain: Adjust the receiver gain (RG) to an appropriate level to avoid signal clipping while maximizing the dynamic range. This can often be done automatically.

  • Start Acquisition: Start the 2D experiment.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation in both dimensions (F2 and F1) to convert the time-domain data (FID) into a frequency-domain spectrum.

  • Phasing: Phase the spectrum in both dimensions to obtain pure absorption lineshapes.

  • Baseline Correction: Apply baseline correction to both dimensions to ensure a flat baseline.

  • Referencing: Reference the spectrum using the internal standard or the solvent signal.

  • Peak Picking and Integration: Identify and pick the cross-peaks corresponding to the side-chain amide of L-Asparagine. The expected chemical shift ranges are provided in Table 1. Integrate the peak volumes if quantitative analysis is required.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve L-Asparagine-amide-15N in Deuterated Solvent ph_adjust Adjust pH dissolve->ph_adjust transfer Transfer to NMR Tube ph_adjust->transfer lock Lock & Shim transfer->lock tune Tune & Match Probe lock->tune pulse_cal Calibrate Pulse Widths tune->pulse_cal load_seq Load 15N-HSQC Pulse Sequence pulse_cal->load_seq set_params Set Acquisition Parameters (SW, NS, d1, etc.) load_seq->set_params acquire Start Acquisition set_params->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correct ft->phase analyze Peak Picking & Analysis phase->analyze

Caption: Experimental workflow for the 15N-HSQC of L-Asparagine.

asparagine_pathway oxaloacetate Oxaloacetate transaminase Transaminase oxaloacetate->transaminase aspartate L-Aspartate asn_synthetase Asparagine Synthetase (ATP, Glutamine) aspartate->asn_synthetase asparagine L-Asparagine protein Protein Synthesis asparagine->protein glycoproteins N-linked Glycosylation asparagine->glycoproteins degradation Degradation asparagine->degradation glutamate L-Glutamate glutamate->transaminase glutamine L-Glutamine glutamine->asn_synthetase alpha_kg α-Ketoglutarate asparaginase L-Asparaginase (H₂O) degradation->asparaginase transaminase->aspartate transaminase->alpha_kg asn_synthetase->asparagine asn_synthetase->glutamate asparaginase->aspartate

Caption: Simplified metabolic pathway of L-Asparagine.[6][7]

References

Application Note: GC-MS Analysis of 15N Labeled Asparagine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asparagine is a crucial amino acid involved in numerous cellular processes, including protein synthesis, nitrogen transport, and cellular signaling. Understanding its metabolic fate is vital for research in oncology, neuroscience, and metabolic disorders. Stable isotope tracing, using compounds like 15N-labeled asparagine, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides a powerful method for elucidating these complex metabolic pathways.[1] GC-MS offers high sensitivity and specificity for the analysis of small molecule metabolites.[2] However, the polar and non-volatile nature of amino acids necessitates a derivatization step to make them amenable to GC analysis.[3] This document provides detailed protocols for sample preparation, derivatization, and GC-MS analysis to trace the metabolic journey of 15N from asparagine into other key amino acids.

Experimental Workflow & Signaling Pathways

The overall process for tracing 15N-asparagine metabolites involves several key stages, from initial cell labeling to final data analysis. The workflow is designed to ensure efficient extraction, clean-up, and derivatization for robust and reproducible GC-MS results.

Experimental_Workflow Figure 1: General workflow for 15N-labeled metabolite analysis. cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cell Culture with 15N-Asparagine B Metabolite Extraction (e.g., Methanol (B129727)/Chloroform) A->B C Amino Acid Purification (Cation-Exchange Chromatography) B->C D Drying C->D E Derivatization (e.g., Silylation with MTBSTFA) D->E F GC-MS Analysis E->F G Data Processing & Isotope Enrichment Calculation F->G

Caption: General workflow for 15N-labeled metabolite analysis.

Once 15N-asparagine is introduced into a biological system, the 15N isotope is incorporated into various other metabolites. Asparagine is first hydrolyzed by asparaginase (B612624) to aspartate and ammonia, both of which can carry the 15N label. This labeled nitrogen can then be transferred to other amino acids through transamination reactions involving key intermediates of central carbon metabolism.

Asparagine_Metabolic_Pathway Figure 2: Metabolic fate of 15N from asparagine. cluster_TCA TCA Cycle & Transamination Asn 15N-Asparagine Asp 15N-Aspartate Asn->Asp Asparaginase NH4 15NH4+ Asn->NH4 Asparaginase OAA Oxaloacetate Asp->OAA Transaminase Glu 15N-Glutamate Asp->Glu NH4->Glu aKG α-Ketoglutarate aKG->Glu Transaminase / GDH Ala 15N-Alanine Glu->Ala Pro 15N-Proline Glu->Pro Pyruvate Pyruvate Pyruvate->Ala

Caption: Metabolic fate of 15N from asparagine.

Quantitative Data Summary

Studies tracking the metabolism of 15N-labeled asparagine in cell culture demonstrate its slow conversion and the distribution of the 15N isotope into other amino acids over time. The following table summarizes the distribution of 15N among different amino acids after 144 hours of incubation with (α-15N)asparagine in Hep G2 cell culture media.[4]

Metabolite% of Total 15N Distribution15N Enrichment (%)
Asparagine82.0%-
Alanine8.0%20%
Glutamate6.8%36%
Proline2.2%19%
Data derived from a study on human hepatoma Hep G2 cells incubated with (α-15N)asparagine for 144 hours.[4]

Detailed Experimental Protocols

Protocol 1: Metabolite Extraction from Cell Culture

This protocol is adapted from procedures for tissue and cell metabolite extraction.[5]

Materials:

  • 15N-labeled asparagine

  • Cultured cells (e.g., Hep G2)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (80%), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >20,000 x g

Procedure:

  • Culture cells to the desired confluency and introduce 15N-asparagine at the target concentration. Incubate for the desired time course (e.g., up to 144 hours).[4]

  • Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.

  • Add 1 mL of pre-chilled 80% methanol to the culture plate.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously for 1 minute and place on dry ice for 30 minutes.[5]

  • Centrifuge the samples at >20,000 x g for 15 minutes at 4°C.[5]

  • Transfer the supernatant containing the metabolites to a new tube. This extract is now ready for purification or can be stored at -80°C.

Protocol 2: Amino Acid Purification by Cation-Exchange Chromatography

This step is crucial for removing interfering compounds from the extract.[6][7]

Materials:

  • Metabolite extract

  • Dowex 50WX8 resin (or similar strong cation-exchange resin)

  • 0.1 M HCl

  • 2 M NH₄OH

  • Deionized water

  • Chromatography column

  • Nitrogen gas supply or vacuum centrifuge for drying

Procedure:

  • Pack a small chromatography column with Dowex resin and equilibrate with 0.1 M HCl.

  • Acidify the metabolite extract with HCl to pH ~2-3 and load it onto the column.

  • Wash the column with deionized water to remove neutral and acidic compounds.[6]

  • Elute the amino acids from the resin using 2 M NH₄OH.[6]

  • Collect the eluate and dry it completely under a stream of nitrogen or using a vacuum centrifuge.[6] The sample must be completely dry before derivatization.

Protocol 3: Silylation Derivatization using MTBSTFA

Silylation is a common and robust derivatization technique for making amino acids volatile for GC-MS analysis. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) creates stable TBDMS derivatives.[6]

Materials:

  • Dried amino acid sample

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-BDMCS

  • Acetonitrile (ACN) or Pyridine (B92270)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the purified amino acid sample is completely dry.[6]

  • To the dried sample, add 50 µL of Acetonitrile and 50 µL of MTBSTFA.[6] The addition of pyridine can accelerate the reaction.[6]

  • Tightly cap the reaction vial and heat at 90-100°C for 2-4 hours.[6] Note that for some amino acids like asparagine, modifying reaction conditions (e.g., temperature or time) may be necessary to prevent the formation of multiple derivatives.

  • After cooling, the sample is ready for GC-MS analysis. Transfer the derivatized sample to a GC vial with an insert.

Protocol 4: GC-MS Analysis

Parameters should be optimized for the specific instrument and column used. The following provides a general starting point.

Instrumentation:

  • GC System: Agilent, Thermo Trace, or equivalent

  • Column: DB-5ms, Agilent DB 35, or similar non-polar column (e.g., 30-60 m x 0.25-0.32 mm ID, 0.25-1.5 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[5][7]

  • MS System: Single Quadrupole, Triple Quadrupole (TSQ), or Q-TOF

GC Parameters:

  • Injection Mode: Splitless (1 µL injection volume).[5][7]

  • Injector Temperature: 260-280°C.[7]

  • Oven Temperature Program:

    • Initial temperature: 70-100°C, hold for 2 minutes.[7]

    • Ramp: 10-15°C/min to 250°C.[7]

    • Hold at final temperature for 5-10 minutes.

    • A final ramp to a higher temperature (e.g., 300°C) can help clean the column.

MS Parameters:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z range of 50-650 for initial identification of derivatives.

    • Selected Ion Monitoring (SIM) / Selected Reaction Monitoring (SRM): For targeted quantification of 15N enrichment. Monitor the M+0 and M+n ions (where 'n' is the number of nitrogen atoms) for each metabolite of interest.[5] Characteristic fragments for TBDMS derivatives often include [M-57]+, corresponding to the loss of a tert-butyl group.

Data Analysis: The 15N enrichment is calculated from the relative abundance of the isotopologue peaks. For a metabolite with one nitrogen atom, the enrichment is calculated as: % Enrichment = [Abundance(M+1) / (Abundance(M+0) + Abundance(M+1))] * 100 Corrections for the natural abundance of other isotopes (e.g., 13C) are necessary for accurate quantification.[5]

References

Application Notes and Protocols for Tracing ¹⁵N-Asparagine in Biological Samples using LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagine is a non-essential amino acid that plays a critical role in various cellular processes, including protein synthesis, nitrogen balance, and as a precursor for other amino acids and metabolic intermediates. In the context of cancer research and drug development, the metabolic pathways involving asparagine have gained significant interest. Asparagine synthetase (ASNS) expression is linked to tumor progression and metastasis in several cancers. Therefore, tracing the metabolic fate of asparagine is crucial for understanding its role in disease and for the development of targeted therapies.

This document provides detailed application notes and protocols for tracing the metabolism of ¹⁵N-labeled asparagine in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Stable isotope tracing with ¹⁵N-asparagine allows for the precise measurement of its uptake and conversion into various downstream metabolites, providing a dynamic view of cellular metabolism.

Asparagine Metabolism Overview

Asparagine is synthesized from aspartate and glutamine in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS).[1] Conversely, asparagine can be hydrolyzed back to aspartate and ammonia (B1221849) by the enzyme asparaginase.[1] The nitrogen from asparagine can be transferred to other molecules through transamination reactions, contributing to the synthesis of other amino acids and participating in central carbon and nitrogen metabolism.[2][3] For instance, the amide nitrogen of asparagine can be utilized in the synthesis of other amino acids, thereby playing a role in nitrogen recycling and transport within and between cells.[2][3]

Experimental Protocols

Cell Culture and ¹⁵N-Asparagine Labeling

This protocol is designed for in vitro labeling of mammalian cells to trace the metabolic fate of ¹⁵N-asparagine.

Materials:

  • Mammalian cell line of interest (e.g., Hep G2 human hepatoma cells)

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), pre-warmed

  • ¹⁵N-labeled asparagine (e.g., L-Asparagine·H₂O (amide-¹⁵N, 98%) or L-Asparagine·H₂O (¹³C₄, 99%; ¹⁵N₂, 99%))

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.

  • Media Preparation: Prepare the ¹⁵N-labeling medium by supplementing the base medium (lacking unlabeled asparagine) with the desired concentration of ¹⁵N-asparagine (e.g., 12 mM) and dFBS.

  • Labeling: Once cells reach the desired confluency, aspirate the growth medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed ¹⁵N-labeling medium.

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours) to monitor the time course of ¹⁵N incorporation into metabolites.

Metabolite Extraction from Adherent Cells

Materials:

Procedure:

  • Quenching and Washing: Place the 6-well plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity.

  • Extraction: Add 1 mL of pre-chilled (-80°C) extraction solvent to each well.

  • Cell Lysis: Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes and incubate at -80°C for at least 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at maximum speed (e.g., 14,000 g) for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant, which contains the metabolites, to a new tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator. The dried samples can be stored at -80°C for up to a year.

  • Reconstitution: Before LC-MS analysis, reconstitute the dried metabolites in a suitable solvent, such as 50% acetonitrile or 0.1% formic acid in water.

LC-MS/MS Analysis of ¹⁵N-Labeled Amino Acids

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions (HILIC):

  • Column: A column suitable for hydrophilic interaction chromatography (HILIC) is recommended for the separation of underivatized amino acids. Examples include:

    • Intrada Amino Acid column (50 x 3 mm, 3 µm)

    • HALO® Penta-hydroxy based column

    • Agilent InfinityLab Poroshell 120 HILIC-Z or HILIC-OH5

  • Mobile Phase A: 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 90-95%) and gradually decrease to allow for the elution of polar amino acids. The gradient should be optimized based on the specific column and analytes.

  • Column Temperature: 25-35°C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The following table provides suggested MRM transitions for unlabeled and ¹⁵N-labeled asparagine and its key downstream metabolites. The exact transitions for ¹⁵N-labeled compounds should be confirmed by direct infusion of standards. The precursor ion (Q1) for a ¹⁵N-labeled metabolite will be shifted by +1 for each incorporated ¹⁵N atom. The fragment ion (Q3) may or may not shift depending on whether the nitrogen atom is retained in the fragment.

AnalyteLabeled StatePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
AsparagineUnlabeled (¹⁴N)133.174.1
¹⁵N-labeled134.174.1 or 75.1
AspartateUnlabeled (¹⁴N)134.188.0
¹⁵N-labeled135.189.0
GlutamateUnlabeled (¹⁴N)148.184.1
¹⁵N-labeled149.185.1
AlanineUnlabeled (¹⁴N)90.144.1
¹⁵N-labeled91.145.1
ProlineUnlabeled (¹⁴N)116.170.1
¹⁵N-labeled117.171.1

Note: The fragmentation of asparagine can result in the loss of the amide group. If the ¹⁵N label is on the amide nitrogen, the fragment ion may not show a mass shift if the fragment does not contain this nitrogen.

Data Presentation

The following table summarizes quantitative data from a representative ¹⁵N-asparagine tracing experiment in Hep G2 cells, demonstrating the distribution of the ¹⁵N label into other amino acids over time.[1]

Time (hours)¹⁵N Enrichment in Asparagine (%)¹⁵N Distribution in Alanine (%)¹⁵N Distribution in Glutamate (%)¹⁵N Distribution in Proline (%)
0100000
24~95~2~1.5~0.5
48~90~4~3~1
72~88~5~4~1.5
96~85~6~5~2
120~83~7~6~2
1448286.82.2

Data adapted from a study on Hep G2 cells incubated with ¹⁵N-asparagine.[1] The table shows the percentage of the total ¹⁵N detected in each amino acid at different time points.

Visualizations

Asparagine Metabolism and Nitrogen Flow

The following diagram illustrates the central role of asparagine in nitrogen metabolism, showing its synthesis from aspartate and its subsequent breakdown, which releases nitrogen that can be incorporated into other amino acids.

Asparagine_Metabolism cluster_synthesis Asparagine Synthesis cluster_catabolism Asparagine Catabolism & Nitrogen Donation Aspartate Aspartate Asparagine_Syn Asparagine Synthetase (ASNS) Aspartate->Asparagine_Syn Glutamine Glutamine Glutamine->Asparagine_Syn 15N_Asparagine ¹⁵N-Asparagine Asparagine_Syn->15N_Asparagine Asparaginase Asparaginase 15N_Asparagine->Asparaginase 15N_Aspartate ¹⁵N-Aspartate Asparaginase->15N_Aspartate 15N_Ammonia ¹⁵N-Ammonia Asparaginase->15N_Ammonia Transaminases Transaminases 15N_Aspartate->Transaminases 15N_Ammonia->Transaminases 15N_Glutamate ¹⁵N-Glutamate Transaminases->15N_Glutamate 15N_Alanine ¹⁵N-Alanine Transaminases->15N_Alanine 15N_Proline ¹⁵N-Proline 15N_Glutamate->15N_Proline Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture 1. Cell Culture & Proliferation 15N_Labeling 2. ¹⁵N-Asparagine Labeling Cell_Culture->15N_Labeling Metabolite_Extraction 3. Metabolite Extraction 15N_Labeling->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis (HILIC) Metabolite_Extraction->LC_MS_Analysis Data_Processing 5. Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Metabolite_Quantification 6. ¹⁵N Enrichment & Flux Analysis Data_Processing->Metabolite_Quantification

References

Application Notes and Protocols for Metabolic Flux Analysis Using L-Asparagine-amide-15N Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within biological systems. The use of stable isotope tracers, such as L-Asparagine-amide-15N monohydrate, provides a dynamic view of cellular metabolism by enabling the precise tracking of atoms through metabolic pathways. Asparagine is a non-essential amino acid that plays a critical role in cellular processes, including protein synthesis, nucleotide biosynthesis, and maintaining amino acid homeostasis.[1] In certain pathological states, such as cancer, the metabolism of asparagine is significantly altered, making it a key target for therapeutic intervention.[2][3][4][5]

This compound is a stable isotope-labeled form of asparagine where the nitrogen atom in the amide group is replaced with the heavy isotope ¹⁵N. This specific labeling allows researchers to trace the fate of the amide nitrogen as it is transferred to other molecules, providing critical insights into nitrogen metabolism and the activity of key enzymes like asparaginase (B612624) and transaminases. These application notes provide a comprehensive guide for designing and conducting metabolic flux analysis experiments using this compound, with detailed protocols for cell culture, metabolite extraction, and liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Signaling Pathways and Experimental Workflows

The metabolic fate of the ¹⁵N label from this compound is primarily dictated by two key enzymatic pathways: deamidation by asparaginase and transamination. Understanding these pathways is crucial for interpreting the results of tracer experiments.

asparagine_metabolism cluster_deamidation Deamidation cluster_transamination Transamination L-Asparagine-amide-15N L-Asparagine-amide-15N Aspartate Aspartate L-Asparagine-amide-15N->Aspartate Asparaginase 2-Oxosuccinamate-15N 2-Oxosuccinamate-15N L-Asparagine-amide-15N->2-Oxosuccinamate-15N Asparagine Transaminase Ammonia_15N Ammonia (15NH4+) Glutamine Glutamine Ammonia_15N->Glutamine Glutamine Synthetase Glutamate Glutamate Alpha-ketoglutarate α-ketoglutarate Alpha-ketoglutarate->Glutamate Asparagine Transaminase Other Amino Acids Other Amino Acids 2-Oxosuccinamate-15N->Other Amino Acids

Metabolic fate of the ¹⁵N label from L-Asparagine-amide-15N.

A typical experimental workflow for metabolic flux analysis using this compound involves several key stages, from cell culture to data analysis.

experimental_workflow start Start cell_culture 1. Cell Culture start->cell_culture labeling 2. Isotope Labeling with L-Asparagine-amide-15N cell_culture->labeling quenching 3. Quenching Metabolism labeling->quenching extraction 4. Metabolite Extraction quenching->extraction lcms 5. LC-MS/MS Analysis extraction->lcms data_analysis 6. Data Analysis and Flux Calculation lcms->data_analysis end End data_analysis->end

Experimental workflow for ¹⁵N metabolic flux analysis.

The logical relationship of the tracer experiment is based on the principle of mass balance, where the incorporation of the ¹⁵N label into downstream metabolites allows for the calculation of reaction rates.

logical_relationship tracer L-Asparagine-amide-15N (Known Concentration) cellular_uptake Cellular Uptake tracer->cellular_uptake intracellular_pool Intracellular 15N-Asparagine Pool cellular_uptake->intracellular_pool metabolic_conversion Metabolic Conversion (Enzymatic Reactions) intracellular_pool->metabolic_conversion labeled_metabolites Downstream 15N-Labeled Metabolites metabolic_conversion->labeled_metabolites measurement Mass Spectrometry (Measurement of Mass Isotopomer Distributions) labeled_metabolites->measurement flux_calculation Metabolic Flux Calculation measurement->flux_calculation

Logical flow of the ¹⁵N tracer experiment.

Data Presentation

The quantitative data from LC-MS/MS analysis should be summarized in tables to facilitate comparison and interpretation. This includes the fractional enrichment of the labeled species and the calculated metabolic flux rates.

Table 1: Mass Isotopomer Distribution of Asparagine and Related Metabolites

MetaboliteMass IsotopomerFractional Enrichment (%)
AsparagineM+018
M+1 (¹⁵N-amide) 82
GlutamateM+064
M+136
AlanineM+080
M+120
ProlineM+081
M+119

This data is derived from a study on human hepatoma Hep G2 cells incubated for 144 hours with (alpha-¹⁵N)asparagine. The M+1 for asparagine represents the tracer itself, while the M+1 for other amino acids indicates the incorporation of the ¹⁵N label.[2]

Table 2: Distribution of ¹⁵N Label from Asparagine into Other Amino Acids

Metabolite¹⁵N Distribution (%)
Alanine8.0
Glutamate6.8
Proline2.2
Asparagine (retained)82.0
Total Accounted For 99.0

This table shows the distribution of the ¹⁵N label from asparagine into other major amino acids after 144 hours of incubation in human hepatoma Hep G2 cells.[2]

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO₂ incubator.

  • Prepare the labeling medium by dissolving this compound in complete culture medium to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically for the specific cell line.

  • Aspirate the standard culture medium from the wells and wash the cells once with pre-warmed PBS.

  • Add 2 mL of the pre-warmed L-Asparagine-amide-15N labeling medium to each well.

  • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of ¹⁵N incorporation. The duration should be optimized based on the expected metabolic rates of the cell line.

Protocol 2: Quenching and Metabolite Extraction

Materials:

  • Liquid nitrogen

  • Ice-cold 80% methanol (B129727) (v/v) in water

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge (4°C)

Procedure:

  • At the end of the labeling period, rapidly aspirate the labeling medium from the well.

  • Immediately place the 6-well plate on a bed of dry ice or a metal block pre-chilled in liquid nitrogen to quench metabolism.

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells and collect the cell lysate into pre-chilled 1.5 mL microcentrifuge tubes.

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant containing the metabolites to a new set of labeled microcentrifuge tubes.

  • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • Analytical column (e.g., C18 or HILIC)

Procedure:

  • Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial mobile phase composition.

  • Centrifuge the reconstituted samples at 16,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Transfer the supernatant to LC vials.

  • Set up the LC method with a suitable gradient to separate asparagine and other relevant amino acids.

  • Set the mass spectrometer to operate in positive ion mode and use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect the unlabeled (M+0) and labeled (M+1) isotopologues of asparagine and its downstream metabolites.

Table 3: Exemplary SRM Transitions for ¹⁵N-Asparagine Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Asparagine (Unlabeled)133.174.1, 87.1
L-Asparagine (¹⁵N-amide)134.175.1, 88.1
L-Glutamate (Unlabeled)148.184.1, 102.1
L-Glutamate (¹⁵N)149.185.1, 103.1

Note: These are representative values and should be optimized for the specific instrument used.

Protocol 4: Data Analysis
  • Peak Integration: Integrate the peak areas for the different mass isotopologues of each metabolite of interest.

  • Natural Abundance Correction: Correct the raw peak areas for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N).

  • Calculate Fractional Enrichment: Determine the fractional enrichment (FE) of the ¹⁵N label in each metabolite pool using the following formula: FE = (Sum of intensities of labeled isotopologues) / (Sum of intensities of all isotopologues)

  • Metabolic Flux Calculation: Use the fractional enrichment data along with a metabolic network model and appropriate software (e.g., INCA, OpenFLUX) to calculate the metabolic flux rates.[6]

Conclusion

Metabolic flux analysis using this compound is a valuable technique for elucidating the intricacies of nitrogen metabolism in various biological contexts. The protocols and information provided herein offer a solid foundation for researchers to design and execute robust experiments to investigate the role of asparagine metabolism in health and disease, and to explore its potential as a therapeutic target in drug development. Careful optimization of experimental parameters for the specific biological system under investigation is crucial for obtaining accurate and reproducible results.

References

Tracking Asparagine Metabolism in Cancer Cells with 15N Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagine, a non-essential amino acid, has emerged as a critical nutrient for cancer cell proliferation, survival, and metastasis.[1][2][3][4] Unlike normal cells, many cancer cells exhibit a heightened dependence on both exogenous and de novo synthesized asparagine. This metabolic vulnerability presents a promising avenue for therapeutic intervention. Stable isotope tracing using 15N-labeled asparagine is a powerful technique to dissect the intricate pathways of asparagine metabolism within cancer cells, offering insights into nutrient utilization, pathway dynamics, and the impact of potential drug candidates.[5][6][7]

A key enzyme in this metabolic landscape is Asparagine Synthetase (ASNS), which catalyzes the synthesis of asparagine from aspartate and glutamine.[2][8] The expression and activity of ASNS are often dysregulated in cancer and can dictate the sensitivity of tumors to asparagine-depleting therapies.[4] This application note provides detailed protocols for utilizing 15N-asparagine to trace its metabolic fate in cancer cells, enabling researchers to quantify its contribution to various cellular processes and to evaluate the efficacy of novel therapeutic strategies targeting asparagine metabolism.

Signaling Pathways and Asparagine Metabolism

Asparagine is not merely a building block for protein synthesis; it also plays a significant role in cellular signaling, particularly in the regulation of the mTORC1 pathway, a central controller of cell growth and proliferation.[1] Under conditions of metabolic stress, such as glutamine deprivation, asparagine metabolism is intricately linked with cellular stress responses.[2][8] The expression of ASNS is tightly regulated and can be induced under conditions of amino acid depletion, allowing cancer cells to adapt and survive.[3][4]

cluster_0 Cellular Environment cluster_1 Intracellular Metabolism cluster_2 Signaling and Cellular Processes Exogenous Asparagine Exogenous Asparagine Intracellular Asparagine Intracellular Asparagine Exogenous Asparagine->Intracellular Asparagine Exogenous Glutamine Exogenous Glutamine Intracellular Glutamine Intracellular Glutamine Exogenous Glutamine->Intracellular Glutamine Aspartate Aspartate ASNS ASNS Aspartate->ASNS mTORC1 mTORC1 Intracellular Asparagine->mTORC1 activates Intracellular Glutamine->ASNS ASNS->Intracellular Asparagine de novo synthesis Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Nucleotide Synthesis Nucleotide Synthesis mTORC1->Nucleotide Synthesis promotes Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation Nucleotide Synthesis->Cell Proliferation

Caption: Asparagine metabolism and its role in cancer cell signaling.

Experimental Workflow

The overall experimental workflow for tracing asparagine metabolism with 15N labeling involves several key stages, from initial cell culture and isotopic labeling to sophisticated mass spectrometry analysis and data interpretation.

Cell_Culture 1. Cancer Cell Culture Labeling 2. 15N-Asparagine Labeling Cell_Culture->Labeling Quenching 3. Rapid Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS Data_Analysis 6. Data Analysis & Interpretation LCMS->Data_Analysis

Caption: Experimental workflow for 15N-asparagine tracing.

Detailed Protocols

Protocol 1: Cancer Cell Culture and 15N-Asparagine Labeling
  • Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2, Hep G2) in 6-well plates at a density that allows for logarithmic growth during the labeling period. Culture in standard growth medium (e.g., DMEM with 10% FBS) until cells reach 70-80% confluency.

  • Preparation of Labeling Medium: Prepare custom DMEM devoid of asparagine. Supplement this medium with 10% dialyzed FBS and either unlabeled L-asparagine (for control) or 15N2-L-asparagine (MedChemExpress, HY-N0667S01) to a final concentration of 0.1 mM.[9]

  • Labeling: Aspirate the standard growth medium from the cells and wash twice with pre-warmed phosphate-buffered saline (PBS). Add 2 mL of the prepared labeling medium (with either unlabeled or 15N-asparagine) to each well.

  • Incubation: Incubate the cells for a desired time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a 5% CO2 incubator. Time-course experiments are crucial for understanding the dynamics of asparagine incorporation into downstream metabolites.

Protocol 2: Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold 0.9% NaCl solution.

  • Metabolite Extraction: Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator. Store the dried pellets at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50 µL) of an appropriate solvent, such as 50% methanol, and vortex thoroughly.

  • Chromatographic Separation: Inject the reconstituted samples onto a liquid chromatography system. A HILIC column is typically used for the separation of polar metabolites like amino acids.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-Exactive or Triple Quadrupole) operating in negative ion mode.

  • Targeted Analysis: Monitor the mass-to-charge ratios (m/z) for the unlabeled (M+0) and 15N-labeled (M+1 and M+2) forms of asparagine and other relevant downstream metabolites (e.g., aspartate, other amino acids, nucleotides).

Protocol 4: Data Analysis and Interpretation
  • Peak Integration: Integrate the peak areas for the different isotopologues of each metabolite of interest.

  • Correction for Natural Isotope Abundance: Correct the raw peak areas for the natural abundance of 13C and other isotopes.

  • Calculation of 15N Incorporation: Calculate the percentage of 15N incorporation into each metabolite using the following formula: % 15N Incorporation = (Sum of labeled isotopologue peak areas) / (Sum of all isotopologue peak areas) * 100

  • Metabolic Flux Analysis: For more advanced analysis, the fractional enrichment data can be used to model metabolic fluxes through asparagine-related pathways.

Data Presentation

The following table provides an example of how to present quantitative data from a 15N-asparagine tracing experiment.

Cancer Cell LineConditionMetabolite% 15N Incorporation (M+2 at 24h)Fold Change vs. Control
Hep G2 ControlAsparagine85.2 ± 3.11.0
ASNS InhibitorAsparagine65.7 ± 4.50.77
ControlAspartate12.4 ± 1.81.0
ASNS InhibitorAspartate8.9 ± 1.20.72
MIA PaCa-2 ControlAsparagine92.1 ± 2.51.0
ASNS InhibitorAsparagine78.3 ± 3.90.85
ControlGlutamate5.6 ± 0.91.0
ASNS InhibitorGlutamate3.1 ± 0.70.55

Data are presented as mean ± standard deviation (n=3). The fold change is calculated relative to the control condition for each cell line.

Applications in Drug Development

The ability to track asparagine metabolism in cancer cells provides a powerful tool for drug development.[5]

  • Target Validation: By elucidating the reliance of cancer cells on specific metabolic pathways involving asparagine, new therapeutic targets can be identified and validated.

  • Mechanism of Action Studies: 15N tracing can be used to understand how drugs that target asparagine metabolism, such as ASNS inhibitors or L-asparaginase, alter metabolic fluxes within cancer cells.[3][4]

  • Pharmacodynamic Biomarker Development: The degree of 15N incorporation into downstream metabolites can serve as a pharmacodynamic biomarker to assess the in vivo efficacy of a drug candidate.

  • Combination Therapy Strategies: Understanding the metabolic reprogramming induced by a targeted therapy can inform the rational design of combination therapies to overcome drug resistance.

References

Application Notes and Protocols for Preparing 15N Labeled Protein Standards with L-Asparagine-amide-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with heavy nitrogen (15N) is a cornerstone technique in quantitative proteomics, enabling the accurate determination of protein abundance, turnover, and interactions.[1] The preparation of 15N-labeled protein standards is crucial for these applications, serving as internal controls to correct for variations in sample preparation and analysis.[1] While ammonium (B1175870) chloride (15NH4Cl) is the most common nitrogen source for uniform 15N labeling in prokaryotic expression systems like Escherichia coli, alternative 15N donors can be employed.[2]

This document provides detailed application notes and protocols for the preparation of 15N labeled protein standards using L-Asparagine-amide-15N as the primary nitrogen source in E. coli. Asparagine is a key amino acid in nitrogen transport and metabolism.[3] Utilizing its amide-labeled form presents a potential alternative for 15N incorporation.

It is important to note that while protocols for 15N labeling with 15NH4Cl are well-established, the use of L-Asparagine-amide-15N as a sole nitrogen source is a less common and not extensively documented method. Therefore, the provided protocols are adapted from standard M9 minimal media procedures and should be considered as a starting point for methods development and validation. A key consideration, which will be discussed, is the potential for non-uniform labeling of amino acid residues due to metabolic scrambling of the 15N isotope.[4][5]

Principle of the Method

The methodology is based on metabolic labeling, where E. coli expressing a target protein are cultured in a minimal medium containing L-Asparagine-amide-15N as the sole nitrogen source. During cellular growth and protein synthesis, the 15N from the asparagine amide group is incorporated into the cellular nitrogen pool through various metabolic pathways. This results in the synthesis of the target protein with nitrogen atoms replaced by the heavy 15N isotope. The resulting 15N-labeled protein has a higher molecular weight than its unlabeled (14N) counterpart, which can be readily distinguished and quantified by mass spectrometry.

Data Presentation: A Comparative Overview

The choice of a 15N source can influence protein yield, labeling efficiency, and overall cost. The following table provides a comparative summary of key quantitative parameters for 15N labeling using the standard 15NH4Cl method versus a hypothetical scenario using L-Asparagine-amide-15N. Researchers should empirically determine the values for the L-Asparagine-amide-15N method.

Parameter15NH4Cl (Established Method)L-Asparagine-amide-15N (Hypothetical)Notes
Protein Yield (mg/L of culture) 5 - 502 - 30Protein yield can be highly dependent on the expressed protein and expression conditions. Lower yields might be observed with L-Asparagine-amide-15N due to metabolic burden.
15N Incorporation Efficiency (%) > 98%Variable (Potentially 85-99%)High and uniform incorporation is expected with 15NH4Cl. With L-Asparagine-amide-15N, the uniformity across all amino acid types needs to be validated due to potential isotope scrambling.[4]
Cost per Liter of Medium (USD) ~$50 - $100~$150 - $300+L-Asparagine-amide-15N is generally more expensive than 15NH4Cl.[]
Isotope Scrambling MinimalSignificant PotentialThe 15N from the asparagine amide can be transferred to other amino acids via transamination and other metabolic pathways, potentially leading to non-uniform labeling.[4][7]

Experimental Protocols

Protocol 1: Preparation of M9 Minimal Media with L-Asparagine-amide-15N

This protocol is adapted from standard M9 minimal media preparations for 15N labeling.[2][8]

Materials:

  • L-Asparagine-amide-15N (as the sole nitrogen source)

  • Na2HPO4

  • KH2PO4

  • NaCl

  • MgSO4

  • CaCl2

  • Glucose (or other carbon source)

  • Trace Metals Solution (100X)

  • Thiamine (1 mg/mL)

  • Biotin (1 mg/mL)

  • Autoclaved, deionized water

Procedure:

  • Prepare 10X M9 Salts (Nitrogen-Free):

    • In 1 L of deionized water, dissolve:

      • 68 g Na2HPO4

      • 30 g KH2PO4

      • 5 g NaCl

    • Autoclave and store at room temperature.

  • Prepare 1 L of M9 Minimal Medium:

    • To 800 mL of autoclaved, deionized water, add:

      • 100 mL of 10X M9 Salts (Nitrogen-Free)

    • Autoclave the mixture.

    • After cooling, aseptically add the following sterile solutions:

      • 1 g L-Asparagine-amide-15N (dissolved in a small volume of sterile water and filter-sterilized)

      • 20 mL of 20% (w/v) Glucose

      • 2 mL of 1 M MgSO4

      • 100 µL of 1 M CaCl2

      • 1 mL of 100X Trace Metals Solution

      • 1 mL of Thiamine (1 mg/mL)

      • 1 mL of Biotin (1 mg/mL)

      • Appropriate antibiotic(s)

    • Bring the final volume to 1 L with sterile deionized water.

Protocol 2: Expression and Purification of 15N-Labeled Protein

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • M9 minimal medium with L-Asparagine-amide-15N.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) or other appropriate inducer.

  • Lysis buffer (e.g., BugBuster® or sonication buffer).

  • Purification resins (e.g., Ni-NTA for His-tagged proteins).

  • Dialysis buffer.

Procedure:

  • Pre-culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Adaptation Culture: Inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing L-Asparagine-amide-15N. Grow until the culture reaches an OD600 of 0.6-0.8. This step helps the cells adapt to the minimal medium.[5]

  • Main Culture: Inoculate 1 L of pre-warmed M9 minimal medium (with L-Asparagine-amide-15N) with the adaptation culture to a starting OD600 of approximately 0.05.

  • Growth and Induction: Grow the main culture at 37°C with vigorous shaking. Monitor the OD600. When the OD600 reaches 0.6-0.8, induce protein expression with the appropriate concentration of IPTG (e.g., 0.1-1 mM).

  • Expression: Reduce the temperature to 18-25°C and continue to shake for 12-16 hours to allow for protein expression.

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

  • Purification: Purify the 15N-labeled protein from the cell pellet using standard protocols appropriate for the specific protein and affinity tag (e.g., affinity chromatography followed by size-exclusion chromatography).

  • Quality Control: Analyze the purified protein by SDS-PAGE to assess purity and by mass spectrometry to determine the efficiency of 15N incorporation.

Diagrams

Metabolic Pathway of Asparagine in E. coli

asparagine_metabolism Asn_amide_15N L-Asparagine-amide-15N Asp Aspartate Asn_amide_15N->Asp Asparaginase NH4_15N 15NH4+ Asn_amide_15N->NH4_15N Asparaginase Gln Glutamine NH4_15N->Gln Glutamine Synthetase Glu Glutamate Gln->Glu Glutamate Synthase alpha_KG α-Ketoglutarate Glu->alpha_KG Transaminases Other_AAs Other Amino Acids Glu->Other_AAs Biosynthesis alpha_KG->Glu Transaminases Protein 15N-Labeled Protein Other_AAs->Protein experimental_workflow start Start media_prep Prepare M9 Medium with L-Asparagine-amide-15N start->media_prep transformation Transform E. coli with Target Plasmid media_prep->transformation expression Protein Expression & Induction transformation->expression purification Purification of 15N-Labeled Protein expression->purification qc Quality Control (SDS-PAGE, Mass Spec) purification->qc standard_prep Prepare 15N Protein Standard Stock qc->standard_prep mixing Mix 14N Sample with 15N Standard standard_prep->mixing sample_prep Prepare Unlabeled (14N) Sample sample_prep->mixing digestion Protein Digestion (e.g., Trypsin) mixing->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis & Quantification lcms->data_analysis end End data_analysis->end mtor_pathway Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Grb10 Grb10 mTORC1->Grb10 Phosphorylates & Stabilizes Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Grb10->PI3K Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low 15N Incorporation of Asparagine in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low 15N incorporation of asparagine during recombinant protein expression in Escherichia coli. This guide is structured in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected efficiency of 15N incorporation in E. coli?

For most amino acids, when using a minimal medium with 15NH4Cl as the sole nitrogen source, the expected 15N incorporation efficiency is typically greater than 95-98%. However, specific amino acids like asparagine can sometimes exhibit lower incorporation rates due to their metabolic pathways.

Q2: Why is asparagine prone to lower 15N incorporation compared to other amino acids?

Asparagine metabolism in E. coli is a key reason for lower-than-expected 15N incorporation. The cell has enzymes that can both synthesize and degrade asparagine. If unlabeled asparagine or its precursors are present, or if there is significant metabolic "scrambling," the 15N label can be diluted. Specifically, the presence of asparaginase (B612624) can break down asparagine, and asparagine synthetases can produce it from unlabeled precursors.[1]

Q3: What is metabolic scrambling and how does it affect 15N labeling of asparagine?

Metabolic scrambling refers to the transfer of the 15N isotope from the intended amino acid (asparagine) to other molecules in the cell.[2] This can happen through the action of transaminases, which can move the amino group from asparagine to other keto-acids, creating other 15N-labeled amino acids. This dilutes the pool of 15N-asparagine available for protein synthesis.

Q4: Can the E. coli strain I'm using be the cause of the problem?

Yes, the choice of E. coli strain is critical. Standard expression strains like BL21(DE3) are prototrophic, meaning they can synthesize all amino acids. If there are any unlabeled nitrogen sources available, the cell can produce its own 14N-asparagine, which will compete with the 15N-asparagine you provide. Using an asparagine auxotroph is a common strategy to overcome this.[3]

Q5: What is an asparagine auxotroph and how can it help?

An asparagine auxotroph is an E. coli strain that has been genetically modified to be unable to synthesize its own asparagine. These strains typically have knockouts in genes like asnA and asnB, which encode for asparagine synthetases. By using an auxotrophic strain, you force the cell to use the 15N-asparagine you supply in the medium for protein synthesis, which can significantly improve incorporation efficiency.

Troubleshooting Guides

Table 1: Initial Checks for Low 15N Asparagine Incorporation
Symptom Potential Cause Recommended Solution
Low overall 15N incorporation across all amino acids Incomplete transition from rich to minimal media.Ensure a thorough wash of the cell pellet when switching from the starter culture (e.g., in LB) to the M9 minimal medium to remove all traces of 14N-containing components.
Contamination of the minimal medium with unlabeled nitrogen sources (e.g., yeast extract, peptone).Prepare fresh M9 minimal medium using high-purity reagents. Do not supplement with complex media components.
Insufficient duration of labeling.For stable incorporation, ensure cells are grown for a sufficient period in the 15N-containing medium before induction.
Specifically low 15N incorporation in asparagine residues Use of a prototrophic E. coli strain.Switch to an asparagine auxotrophic strain (e.g., one with an asnA/asnB knockout).
High concentration of unlabeled asparagine in the medium.If supplementing with asparagine, ensure it is fully 15N-labeled. If not, rely on the cell's synthesis from 15NH4Cl in an auxotroph.
Degradation of 15N-asparagine by asparaginase.Consider using an E. coli strain with reduced asparaginase activity or optimizing growth conditions to minimize its expression.
Table 2: Advanced Troubleshooting for Persistent Low 15N Asparagine Incorporation
Symptom Potential Cause Recommended Solution
Evidence of metabolic scrambling (15N found in other amino acids) High activity of transaminases.Use an E. coli strain with knockouts in key transaminase genes. Alternatively, optimize growth conditions (e.g., lower temperature) to reduce overall metabolic activity.
Presence of alternative unlabeled nitrogen sources.Double-check the purity of all media components. Ensure that any supplements are fully 15N-labeled.
Poor cell growth in minimal medium Toxicity of the expressed protein.Lower the induction temperature and/or the concentration of the inducer (e.g., IPTG).
Nutrient limitation in the minimal medium.Ensure all necessary trace elements and vitamins are included in the M9 medium.[4][5]
Inconsistent results between experiments Variability in inoculum preparation.Standardize the pre-culture and inoculation procedure to ensure a consistent physiological state of the cells at the start of labeling.
Plasmid instability.Ensure consistent antibiotic selection pressure throughout the culture.[6]

Experimental Protocols

Protocol 1: Small-Scale Trial for 15N Asparagine Labeling

This protocol is designed to quickly test and optimize 15N asparagine incorporation in a small volume before committing to a large-scale culture.

Materials:

  • E. coli expression strain (preferably an asparagine auxotroph) transformed with your plasmid of interest.

  • LB medium and appropriate antibiotic.

  • M9 minimal medium components (see recipe below).

  • 15NH4Cl.

  • 15N-Asparagine (optional, for auxotrophs).

  • Glucose (or other carbon source).

  • Inducer (e.g., IPTG).

Procedure:

  • Inoculate a 5 mL LB medium starter culture with a single colony and grow overnight at 37°C.

  • The next day, pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with M9 salts to remove all traces of the rich medium.

  • Resuspend the pellet in 1 mL of M9 minimal medium.

  • Inoculate a 50 mL M9 minimal medium culture containing 1 g/L 15NH4Cl (and if using an auxotroph, a suitable concentration of 15N-asparagine) with the washed pre-culture to a starting OD600 of ~0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression with the appropriate concentration of inducer.

  • Continue to grow the culture for 3-4 hours post-induction.

  • Harvest the cells by centrifugation.

  • Lyse a small aliquot of the cells and run the protein on an SDS-PAGE gel to confirm expression.

  • Prepare the remaining cell pellet for mass spectrometry analysis to determine 15N incorporation.

Protocol 2: M9 Minimal Medium for 15N Labeling

This is a standard recipe for M9 minimal medium for 15N labeling.

For 1 Liter of M9 Medium:

  • To 700 mL of sterile, deionized water, add:

    • 100 mL of 10x M9 salts (60 g Na2HPO4, 30 g KH2PO4, 5 g NaCl per liter).

    • 1 g 15NH4Cl (as the sole nitrogen source).

  • Autoclave the mixture.

  • After cooling, aseptically add the following sterile solutions:

    • 20 mL of 20% (w/v) glucose.

    • 2 mL of 1 M MgSO4.

    • 100 µL of 1 M CaCl2.

    • 1 mL of 1000x Trace Metal Mix.

    • The appropriate antibiotic.

  • Bring the final volume to 1 liter with sterile, deionized water.

Protocol 3: Sample Preparation and Analysis of 15N Incorporation by Mass Spectrometry

This protocol provides a general workflow for determining the percentage of 15N incorporation in your protein of interest.

Procedure:

  • Protein Purification: Purify the expressed protein using your standard protocol.

  • In-solution Digestion:

    • Denature the protein sample (e.g., with 8 M urea).

    • Reduce the disulfide bonds with DTT.

    • Alkylate the cysteine residues with iodoacetamide.

    • Dilute the sample to reduce the urea (B33335) concentration.

    • Digest the protein into peptides overnight with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.[7]

    • Acquire both MS1 survey scans and MS2 fragmentation scans.

  • Data Analysis:

    • Use software to identify the peptides from your protein of interest.

    • For each identified peptide, compare the experimental isotopic distribution to the theoretical distribution for a 100% 14N and a 100% 15N-labeled peptide.

    • Calculate the percentage of 15N incorporation based on the relative intensities of the 14N and 15N isotopic envelopes.[7]

Visualizations

Asparagine Metabolism in E. coli

Asparagine_Metabolism cluster_synthesis Asparagine Synthesis cluster_degradation Asparagine Degradation Aspartate Aspartate AsnA Asparagine Synthetase A (asnA) Aspartate->AsnA AsnB Asparagine Synthetase B (asnB) Aspartate->AsnB NH4 15NH4+ (from medium) NH4->AsnA ATP_syn ATP ATP_syn->AsnA Asparagine 15N-Asparagine AsnA->Asparagine Asparaginase Asparaginase (ansA, ansB) Asparagine->Asparaginase Protein Protein Synthesis Asparagine->Protein Glutamine Glutamine Glutamine->AsnB AsnB->Asparagine Aspartate_deg Aspartate Asparaginase->Aspartate_deg NH4_deg NH4+ Asparaginase->NH4_deg

Caption: Metabolic pathways of asparagine synthesis and degradation in E. coli.

Troubleshooting Workflow for Low 15N Asparagine Incorporation

Troubleshooting_Workflow start Low 15N Asparagine Incorporation Detected check_overall Check overall 15N incorporation start->check_overall low_overall Low overall incorporation check_overall->low_overall Low specific_low Asparagine-specific low incorporation check_overall->specific_low Normal review_media Review media preparation and cell washing procedure low_overall->review_media check_strain Check E. coli strain specific_low->check_strain solution Problem Resolved review_media->solution prototroph Prototrophic strain used check_strain->prototroph Prototroph auxotroph Auxotrophic strain used check_strain->auxotroph Auxotroph switch_strain Switch to asparagine auxotroph prototroph->switch_strain check_scrambling Analyze for metabolic scrambling auxotroph->check_scrambling switch_strain->solution scrambling Scrambling detected check_scrambling->scrambling Yes no_scrambling No significant scrambling check_scrambling->no_scrambling No optimize_growth Optimize growth conditions (e.g., lower temperature) scrambling->optimize_growth check_asparaginase Consider asparaginase activity no_scrambling->check_asparaginase optimize_growth->solution check_asparaginase->solution

Caption: A logical workflow for troubleshooting low 15N asparagine incorporation.

References

Technical Support Center: Optimizing 15N Labeling for Protein NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize 15N labeling efficiency for protein NMR studies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind 15N labeling for protein NMR?

A1: 15N labeling involves expressing a target protein in a minimal medium where the sole nitrogen source is a 15N-enriched compound, typically 15NH4Cl.[1] As the expression host, usually E. coli, synthesizes proteins, it incorporates the 15N isotope into all nitrogen-containing positions, including the amide groups of the polypeptide backbone and side chains. This isotopic enrichment is essential for many modern NMR experiments, as the 15N nucleus is NMR-active, unlike the naturally abundant and NMR-inactive 14N isotope. This allows for the detection and analysis of signals from each amino acid residue, which is crucial for determining the protein's structure, dynamics, and interactions.[2]

Q2: Why is M9 minimal medium typically used for 15N labeling?

A2: M9 minimal medium is a defined medium, meaning its exact chemical composition is known.[3] This is critical for isotopic labeling because it allows for precise control over the available nutrients. By providing 15NH4Cl as the only nitrogen source, we can ensure that the protein produced is highly enriched with the 15N isotope.[1] Rich media like Luria-Bertani (LB) contain complex components such as tryptone and yeast extract, which are rich in naturally abundant (14N) amino acids and other nitrogenous compounds. Using such media would lead to isotopic dilution and significantly reduce the efficiency of 15N incorporation.

Q3: What level of 15N incorporation is considered sufficient for NMR studies?

A3: For most standard NMR experiments, a 15N incorporation efficiency of over 95% is desirable. High levels of incorporation are crucial for maximizing the sensitivity of NMR experiments. Incomplete labeling can lead to weaker signals and complicate data analysis. The efficiency of labeling can be assessed using mass spectrometry or NMR spectroscopy.[4][5]

Q4: Can I use auto-induction media for 15N labeling?

A4: While auto-induction media can be adapted for isotopic labeling, it is more straightforward and common to use IPTG-inducible systems with a minimal medium like M9. The challenge with some auto-induction systems is that they may use components that contain natural abundance nitrogen, which can lead to isotopic dilution. However, protocols for auto-induction in minimal media do exist and can be effective.

Troubleshooting Guides

This section addresses common problems encountered during 15N labeling experiments.

Problem 1: Low Protein Yield

Low expression levels are a frequent issue when switching from rich media to minimal media for isotopic labeling.

Possible Cause 1: Slow Growth in Minimal Media

  • Solution: E. coli grows significantly slower in minimal media compared to rich media. To compensate, it's crucial to start with a healthy and substantial inoculum. A common strategy is to first grow a starter culture in a rich medium (like LB) to quickly generate biomass, and then transfer the cells to a minimal medium for an adaptation phase before inoculating the main culture.[6][7] Some protocols also suggest a pre-culture in unlabeled minimal medium to acclimate the cells before transferring to the 15N-labeled medium.[7][8]

Possible Cause 2: Suboptimal Media Composition

  • Solution: Ensure the M9 minimal medium is properly supplemented. In addition to the 15N source, it requires a carbon source (typically glucose), magnesium, calcium, and often trace elements and vitamins to support robust growth.[9][10][11] Increasing the concentration of glucose and 15NH4Cl can sometimes boost yields, though this should be optimized for cost-effectiveness.[6]

Possible Cause 3: "Leaky" Expression of a Toxic Protein

  • Solution: If the target protein is toxic to the E. coli host, even low levels of basal ("leaky") expression before induction can inhibit cell growth.[12][13] Using a tightly regulated promoter system, such as the T7 promoter in pET vectors, can minimize this effect. Additionally, some E. coli strains, like BL21(DE3)pLysS, contain a plasmid that produces T7 lysozyme, which further suppresses basal T7 RNA polymerase activity.

Possible Cause 4: Suboptimal Induction and Growth Conditions

  • Solution: The timing of induction and the post-induction growth conditions are critical. Induction is typically performed when the cell culture reaches the mid-log phase of growth (OD600 of 0.6-0.8).[4][10] After induction, lowering the temperature (e.g., to 18-25°C) and extending the expression time can enhance the yield of soluble, correctly folded protein.[12]

Problem 2: Incomplete 15N Labeling

Achieving high levels of isotopic incorporation is the primary goal of the experiment.

Possible Cause 1: Contamination with 14N

  • Solution: The most common source of 14N contamination is from the starter culture grown in rich media. To mitigate this, the volume of the starter culture used to inoculate the main minimal media culture should be kept to a minimum (e.g., 1:100 v/v).[9] Alternatively, an intermediate culture in unlabeled minimal medium can be used to wash out the rich media components before inoculating the final 15N-labeled culture.

Possible Cause 2: Insufficient 15N Source

  • Solution: While 1g/L of 15NH4Cl is a commonly used concentration, for very high-density cultures, it's important to ensure that the nitrogen source is not depleted.[9] However, in most standard shaker flask cultures, 1g/L is sufficient for complete labeling.[14]

Problem 3: Protein is Insoluble (Inclusion Bodies)

Overexpression of recombinant proteins can often lead to the formation of insoluble aggregates known as inclusion bodies.

Possible Cause 1: Expression Rate is Too High

  • Solution: A high rate of protein synthesis can overwhelm the cellular machinery for protein folding. This can be addressed by lowering the induction temperature (e.g., 18-25°C), which slows down transcription and translation, giving the newly synthesized polypeptide chains more time to fold correctly.[12] Reducing the concentration of the inducer (e.g., IPTG) can also decrease the rate of expression.

Possible Cause 2: Lack of Necessary Chaperones or Co-factors

  • Solution: Some proteins require specific molecular chaperones for proper folding. Co-expression of chaperone proteins can sometimes improve the solubility of the target protein. Additionally, ensure that any necessary co-factors are present in the growth medium.

Data and Protocols

M9 Minimal Media Recipes

The following table summarizes common recipes for preparing M9 minimal medium for 15N labeling. Note that stock solutions of individual components are typically prepared and sterilized separately, then combined before use.

ComponentConcentration (per 1L)Stock SolutionAmount of Stock (per 1L)
5x M9 Salts 200 mL
Na2HPO4·7H2O64 g/L5x
KH2PO415 g/L5x
NaCl2.5 g/L5x
Nitrogen Source
15NH4Cl1 g/L100 g/L10 mL
Carbon Source
Glucose4 g/L20% (w/v)20 mL
Supplements
MgSO42 mM1 M2 mL
CaCl20.1 mM1 M100 µL
Trace Elements 100x10 mL
Vitamins 1000x1 mL
Antibiotic VariesVariesVaries

Recipes adapted from multiple sources.[9][10][11][15]

Experimental Workflow for 15N Labeling

The following diagram illustrates a typical workflow for producing a 15N-labeled protein in E. coli.

G cluster_prep Preparation cluster_culture Culturing cluster_expression Expression & Harvest cluster_downstream Downstream Processing transform Transform Plasmid into E. coli plate Plate on Rich Media (e.g., LB Agar) transform->plate starter Inoculate Starter Culture (Rich or Minimal Media) plate->starter main_culture Inoculate Main Culture (M9 + 15NH4Cl) starter->main_culture grow Grow to OD600 ~0.6-0.8 main_culture->grow induce Induce Expression (e.g., IPTG) grow->induce express Express Protein (e.g., 18°C, Overnight) induce->express harvest Harvest Cells (Centrifugation) express->harvest lyse Cell Lysis harvest->lyse purify Protein Purification lyse->purify nmr NMR Sample Prep purify->nmr

Caption: General workflow for 15N protein labeling in E. coli.
Troubleshooting Logic for Low Protein Yield

This diagram outlines a decision-making process for troubleshooting low protein expression levels.

G start Low Protein Yield q1 Are cells growing well in minimal media? start->q1 sol_growth Optimize Growth: - Use a larger inoculum - Acclimate cells to M9 - Check media supplements (trace elements, vitamins) q1->sol_growth No q2 Is the protein known to be toxic? q1->q2 Yes a1_yes Yes a1_no No sol_toxic Reduce Basal Expression: - Use a tightly regulated promoter - Use pLysS host strain q2->sol_toxic Yes sol_induction Optimize Induction: - Lower induction temperature - Reduce inducer concentration - Vary induction time q2->sol_induction No a2_yes Yes a2_no No

Caption: Troubleshooting flowchart for low protein yield.
Detailed Protocol: 15N Labeling of a T7-Promoter-Driven Protein in E. coli BL21(DE3)

This protocol provides a step-by-step guide for expressing a 15N-labeled protein.

Day 1: Transformation

  • Transform the expression plasmid containing the gene of interest into E. coli BL21(DE3) cells.

  • Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic for the plasmid.

  • Incubate the plate overnight at 37°C.[10]

Day 2: Starter Culture

  • In the morning, inoculate a single colony from the fresh plate into 5-10 mL of rich medium (e.g., LB) containing the appropriate antibiotic.

  • Grow this pre-culture at 37°C with shaking until the culture is dense.[9]

  • In the late afternoon, prepare a 50 mL starter culture of M9 minimal medium (unlabeled) supplemented with all necessary components (glucose, MgSO4, CaCl2, antibiotic).

  • Inoculate this M9 starter culture with the rich media pre-culture at a 1:100 ratio (e.g., 500 µL into 50 mL).

  • Grow the M9 starter culture overnight at 37°C with shaking. This step acclimates the cells to the minimal medium.[7]

Day 3: Main Culture and Induction

  • In the morning, prepare 1 L of M9 minimal medium, substituting standard ammonium (B1175870) chloride with 1 g of 15NH4Cl.[9] Ensure all other supplements and the antibiotic are added.

  • Inoculate the 1 L 15N-M9 medium with the overnight M9 starter culture. A 1:100 inoculum is typically sufficient (e.g., 10 mL into 1 L).[9]

  • Grow the main culture at 37°C with vigorous shaking. Monitor the optical density at 600 nm (OD600).

  • When the OD600 reaches 0.6-0.8, reduce the incubator temperature to your desired expression temperature (e.g., 20°C).

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[7][11]

  • Continue to grow the culture overnight (16-18 hours) at the reduced temperature with shaking.[7]

Day 4: Harvest

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).[8]

  • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.

References

Technical Support Center: Asparagine 15N Isotope Scrambling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting 15N isotope scrambling issues related to asparagine. This resource is designed for researchers, scientists, and drug development professionals who utilize 15N-labeled asparagine in their experiments and encounter challenges with isotopic integrity.

Frequently Asked Questions (FAQs)

Q1: What is 15N isotope scrambling in asparagine and why is it a problem?

A1: 15N isotope scrambling in asparagine refers to the undesired redistribution of the 15N label from its intended position within the asparagine molecule to other nitrogen-containing molecules or to different positions within the target protein. This can occur through two primary mechanisms: metabolic scrambling and chemical scrambling (deamidation).

  • Metabolic Scrambling: In living cells, 15N-labeled asparagine can be metabolized, and its 15N atoms can be incorporated into other amino acids through processes like transamination.[1][2] For example, the 15N label from asparagine can be transferred to glutamate, alanine, and proline.[3]

  • Chemical Scrambling via Deamidation: During sample preparation (e.g., protein digestion) or storage, the side-chain amide of asparagine can undergo a non-enzymatic deamidation reaction, releasing 15N-labeled ammonia (B1221849) (¹⁵NH₃).[4] This released ammonia can potentially be re-incorporated into other molecules, leading to scrambling. There is experimental evidence for the reversibility of this ammonia loss, which supports this scrambling mechanism.[5][6]

Q2: How can I detect if 15N scrambling from asparagine is occurring in my experiment?

A2: Detecting 15N scrambling requires careful analysis of your data, typically from mass spectrometry (MS) or NMR spectroscopy.

  • Mass Spectrometry: In MS-based proteomics, scrambling can be identified by looking for unexpected mass shifts in peptides that should not contain the 15N label. High-resolution mass spectrometry is crucial for accurately identifying and quantifying these scrambled peptides by analyzing their isotopic patterns.[7] The deamidation of asparagine itself results in a characteristic mass shift of +0.984 Da.[8]

  • NMR Spectroscopy: In NMR, scrambling is often detected in 1H-15N HSQC spectra. The appearance of 15N-labeled peaks corresponding to amino acids other than asparagine (or those expected to be labeled through known metabolic pathways) is a clear indication of scrambling.[1] For instance, observing labeled backbone amides of aspartate, glutamate, or glutamine when only the asparagine side-chain was intended to be labeled suggests scrambling has occurred.[1]

Q3: I've observed deamidation of asparagine in my mass spectrometry data. Does this always mean 15N scrambling has occurred?

A3: Not necessarily, but it is a significant risk factor. Deamidation itself is a chemical modification where the asparagine side-chain amide is hydrolyzed to a carboxylic acid, forming aspartate or isoaspartate.[8] This process releases the side-chain nitrogen as ammonia.[4] If the asparagine side-chain was 15N-labeled, this will be ¹⁵NH₃.

Whether this leads to scrambling depends on if this released ¹⁵NH₃ is re-incorporated into other amino acids or molecules in your sample. Recent studies have shown that this re-amination process can occur.[5][6] Therefore, significant deamidation should be considered a likely source of scrambling, especially in samples containing active enzymes or reactive components.

Q4: What conditions during sample preparation are known to promote asparagine deamidation and thus potential scrambling?

A4: Asparagine deamidation is highly dependent on the experimental conditions. The key factors that accelerate this process are:

  • pH: Deamidation is significantly accelerated at neutral to alkaline pH (pH > 7).[9]

  • Temperature: Higher temperatures increase the rate of deamidation. Incubations at 37°C, common for tryptic digests, are a major contributor.[9]

  • Incubation Time: Longer incubation times lead to a greater accumulation of deamidation products.[9]

  • Buffer Type: Certain buffers can influence the rate of deamidation. For example, some studies have shown that Tris buffer can result in lower levels of deamidation artifacts compared to other buffers like ammonium (B1175870) bicarbonate under certain conditions.

  • Neighboring Amino Acids: The amino acid sequence surrounding the asparagine residue can significantly impact its deamidation rate. Sequences like Asn-Gly are particularly prone to deamidation.

Troubleshooting Guides

Issue 1: Unexpected 15N-labeled peptides containing amino acids other than asparagine are detected.
Possible Cause Troubleshooting Steps
Metabolic Scrambling (In Vivo Labeling) 1. Optimize Protein Expression Time: Limit the duration of protein expression to minimize the time for metabolic pathways to redistribute the 15N label. Expression times of less than 8 hours have been suggested to reduce scrambling.[1] 2. Refine Media Composition: If selectively labeling the asparagine side-chain, ensure the media contains an adequate supply of other unlabeled nitrogen sources to suppress the cell's need to metabolize the labeled asparagine.[1] 3. Use Auxotrophic Strains: Consider using E. coli strains that are deficient in key transaminases or are auxotrophic for asparagine, which can limit the metabolic conversion of asparagine.
Chemical Scrambling via Deamidation (Sample Prep) 1. Control pH: Perform protein digestion and other sample handling steps at a slightly acidic pH (e.g., pH 6) to significantly reduce the rate of deamidation.[9] 2. Lower Temperature: Whenever possible, keep samples cold. For steps that require elevated temperatures like digestion, use the lowest effective temperature. 3. Shorten Incubation Times: Optimize digestion protocols to be as short as possible. Using a more active enzyme mix or a higher enzyme-to-protein ratio can help achieve complete digestion in a shorter timeframe.[10]
Issue 2: High levels of asparagine deamidation (+0.984 Da mass shift) are observed in mass spectrometry data.
Possible Cause Troubleshooting Steps
Suboptimal Digestion Protocol 1. Buffer Selection: Switch to a buffer system known to minimize deamidation, such as a low concentration Tris buffer. 2. pH Adjustment: Ensure the pH of all buffers used during sample preparation is maintained in a range that minimizes deamidation (ideally slightly acidic).[9] 3. Reduce Digestion Time: Optimize your trypsin digestion protocol. A 90-minute digestion at pH 8 has been shown to reduce in-vitro deamidation by 70%.[10]
Prolonged Sample Storage/Handling 1. Minimize Storage Time: Analyze samples as quickly as possible after preparation. 2. Appropriate Storage Conditions: If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Extent of 15N Scrambling from Labeled Asparagine Under Different Conditions
Experimental System Labeling Strategy Observed Scrambling Primary Scrambled Products Reference
Human Hepatoma (Hep G2) Cellsα-¹⁵N-Asparagine in media~18% of total ¹⁵N after 144hAlanine (8%), Glutamate (6.8%), Proline (2.2%)[3]
E. coli OverexpressionSelective ¹⁵N-labeling of Asn side-chainMinimal; additional peaks <10% of target peak intensityBackbone amides of Asp, Asn, Glu, Gln[1]
HEK293 Cellsα-¹⁵N-Asparagine in mediaMinimal metabolic scrambling observed for Asparagine (N)Data suggests Asn is relatively stable against metabolic conversion in this system[2]

Experimental Protocols

Protocol: Minimized Deamidation Tryptic Digestion for Peptide Mapping

This protocol is designed to reduce the artifactual deamidation of asparagine during sample preparation for mass spectrometry analysis.

  • Denaturation and Reduction:

    • Dissolve the protein sample in a buffer containing a denaturant (e.g., 6 M Guanidine HCl) at pH 6.0.

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add Iodoacetamide (IAM) to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 20 minutes.

  • Buffer Exchange and Digestion:

    • Perform a buffer exchange into a digestion buffer of 50 mM ammonium acetate (B1210297) at pH 6.0 using a desalting column or spin filter.[9]

    • Add trypsin at a 1:20 enzyme-to-protein ratio.

    • Incubate at 37°C for a shortened duration (e.g., 2-4 hours). Monitor digestion completeness if necessary.

  • Quenching the Digestion:

    • Add formic acid to a final concentration of 1% to lower the pH and inactivate the trypsin.

  • Sample Cleanup:

    • Perform a final sample cleanup using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents before LC-MS analysis.

Visualizations

Asparagine Deamidation and Potential for 15N Scrambling

deamidation_pathway Asparagine Deamidation and ¹⁵N Scrambling Pathway Asn ¹⁵N-Labeled Asparagine (Side-Chain Amide) Succinimide Succinimide Intermediate Asn->Succinimide Intramolecular Attack (pH, Temp dependent) NH3 Released ¹⁵NH₃ (Ammonia) Asn->NH3 Deamidation Succinimide->Asn Re-amination (Reverse Reaction) Asp Aspartate Succinimide->Asp Hydrolysis isoAsp Isoaspartate Succinimide->isoAsp Hydrolysis Metabolism Cellular Nitrogen Pool NH3->Metabolism Enters Pool OtherAA Other Amino Acids (e.g., Glu, Ala) Metabolism->OtherAA Re-incorporation (Transamination etc.)

Caption: Pathway of asparagine deamidation and potential for ¹⁵N re-incorporation.

Troubleshooting Logic for Asparagine 15N Scrambling

troubleshooting_workflow Troubleshooting Workflow for ¹⁵N Asparagine Scrambling Start Unexpected ¹⁵N Labeling Observed in MS/NMR Data CheckDeamidation Assess Asparagine Deamidation Levels (+0.984 Da in MS) Start->CheckDeamidation HighDeamidation High Deamidation CheckDeamidation->HighDeamidation Yes LowDeamidation Low/No Deamidation CheckDeamidation->LowDeamidation No OptimizePrep Optimize Sample Prep: - Lower pH (e.g., 6.0) - Reduce Temperature - Shorten Incubations - Change Buffer HighDeamidation->OptimizePrep CheckMetabolism Review In Vivo Labeling Protocol LowDeamidation->CheckMetabolism Reanalyze Re-run Experiment and Analyze Data OptimizePrep->Reanalyze OptimizeInVivo Optimize In Vivo Labeling: - Shorten Expression Time - Adjust Media Composition - Use Auxotrophic Strain CheckMetabolism->OptimizeInVivo OptimizeInVivo->Reanalyze experimental_workflow Experimental Workflow for Minimized Deamidation Start Protein Sample Denature Denature & Reduce (pH 6.0, 37°C, 30 min) Start->Denature Alkylate Alkylate (Room Temp, 20 min) Denature->Alkylate BufferEx Buffer Exchange (into pH 6.0 Buffer) Alkylate->BufferEx Digest Tryptic Digest (37°C, 2-4 hours) BufferEx->Digest Quench Quench Reaction (Add Formic Acid) Digest->Quench Cleanup SPE Cleanup (C18) Quench->Cleanup Analyze LC-MS/MS Analysis Cleanup->Analyze

References

Technical Support Center: Minimizing Background Noise in 15N Tracing Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 15N tracing experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise in their experimental workflows. High background noise can significantly impact the sensitivity and accuracy of your results, making it crucial to identify and mitigate its sources.

Troubleshooting Guides

This section provides answers to specific issues you may encounter during your 15N tracing experiments.

Sample Preparation

Q1: What are the most common sources of nitrogen contamination during sample preparation?

A1: Background noise in 15N isotope tracing experiments often originates from the sample preparation stage. Key sources include:

  • Environmental Contamination: Dust and aerosols in the laboratory environment can introduce atmospheric nitrogen.

  • Cross-Contamination: Residues from highly enriched samples can contaminate subsequent, less enriched samples.

  • Reagents and Materials: Impurities in solvents, salts, and other reagents can be a significant source of nitrogenous compounds. Plasticizers, such as phthalates, can leach from plastic containers and tubing, appearing as distinct peaks in the mass spectrum.[1]

  • Incomplete Removal of Interfering Substances: For complex samples like soil, residual plant litter or other organic matter can interfere with the analysis if not properly removed.

Q2: How can I minimize environmental and cross-contamination in the lab?

A2: To reduce contamination, maintaining a clean working environment is essential. Here are some best practices:

  • Work in a clean, dust-free area.

  • Wear powder-free gloves and change them frequently.

  • Use sterile, single-use consumables whenever possible.

  • Thoroughly clean all work surfaces and equipment with appropriate solvents like 70% ethanol (B145695) before and after use.[2]

  • To prevent cross-contamination, it is advisable to prepare samples in order of increasing 15N enrichment.

Q3: What are the best practices for drying and homogenizing samples to prevent background noise?

A3: Proper sample drying and homogenization are critical for accurate and reproducible results.

  • Drying: Solid samples should be dried to a constant weight, typically in an oven at 50-60°C. Over-drying can make samples hygroscopic, causing them to absorb atmospheric moisture, while under-drying can lead to weight loss during measurement. For heat-sensitive samples, freeze-drying is a suitable alternative.

  • Homogenization: Larger or coarse samples, such as tissues or sediments, need to be ground into a fine, homogenous powder. This ensures that the subsample taken for analysis is representative of the entire sample.

Mass Spectrometry

Q4: My mass spectrometer is showing a high background signal. What are the likely causes?

A4: A high background in your mass spectrometer can stem from several sources within the instrument itself:

  • Leaks in the Gas Flow Path: Leaks can allow atmospheric nitrogen to enter the system, significantly increasing background noise.

  • Contaminated Carrier Gases: The purity of the gas used can have a significant effect on the appearance of false-positive signals in the mass spectrum.[3] Impurities in carrier gases, such as nitrogen or argon, can introduce nitrogenous compounds.

  • Column Bleed: Degradation of the stationary phase of the GC column at high temperatures can release nitrogen-containing fragments.

  • Dirty Ion Source: Contamination of the ion source with residues from previous samples or mobile phases can lead to a persistent high background. Regular cleaning of the ion source, including the cone, needle, and transfer tube, is crucial.[4]

Q5: How can I differentiate a true 15N-labeled signal from background noise?

A5: Distinguishing a true signal from background noise, especially at low enrichment levels, requires careful data analysis and experimental design:

  • High-Resolution Mass Spectrometry: High-resolution instruments can separate the analyte signal from co-eluting contaminant species in the m/z dimension.

  • Blank and Control Samples: Always run appropriate blank (e.g., solvent only) and control (unenriched) samples to establish a baseline background level.

  • Isotopic Pattern Analysis: A true 15N-labeled compound will exhibit a predictable isotopic pattern that differs from random noise.

Frequently Asked Questions (FAQs)

Q: What is metabolic scrambling of 15N, and how can it affect my results?

A: Metabolic scrambling occurs when the 15N label from a tracer molecule is transferred to other molecules through interconnected metabolic pathways. This can lead to unexpected labeling in molecules that are not part of the primary pathway of interest, complicating data interpretation. Using tandem mass spectrometry (MS/MS) can help to locate the position of the 15N label within a molecule and identify scrambling events.

Q: Why is it important to correct for the natural abundance of 15N?

A: All nitrogen-containing compounds have a natural background level of 15N (approximately 0.366%). When measuring 15N enrichment, it is crucial to subtract this natural abundance from your measurements to accurately quantify the incorporation of the 15N tracer.

Q: How does the purity of solvents affect background noise in LC-MS analysis?

A: The purity of mobile phase solvents is a critical factor in minimizing background noise. HPLC-grade solvents may not meet the stringent purity requirements for sensitive mass spectrometry. Using LC-MS grade solvents, which are manufactured with additional purification steps, can significantly reduce baseline noise, organic contamination, and metal ion content.[5][6] Studies have shown that switching to higher purity solvents can lead to a flatter baseline and lower background noise in the total ion chromatogram (TIC).[5]

Data Presentation

Table 1: Typical 15N Labeling Efficiencies in Different Organisms

OrganismTypical Labeling Efficiency (%)Notes
E. coli>98%Can be achieved relatively quickly in minimal media.
S. cerevisiae (Yeast)>98%Efficient labeling in defined media.
C. elegans98-99%Requires labeling over several generations.[7]
Drosophila melanogaster98-99%Labeling is achieved through diet over the life cycle.[7]
Mammalian Cells (e.g., HEK293)95-99%Dependent on the cell line, media composition, and labeling duration.
Arabidopsis thaliana93-99%Can be more variable depending on the experimental conditions.[1]

Table 2: Impact of Experimental Parameters on Mass Spectrometry Background Noise

ParameterCondition 1Condition 2Expected Impact on Background Noise
Solvent Purity HPLC GradeLC-MS GradeLC-MS grade solvents significantly reduce baseline noise and contamination from phthalates and other plasticizers.[5][6]
Gas Purity Standard Purity GasHigh Purity Gas with VOC FilterUsing a dedicated VOC filter for the gas supply can reduce false-positive signals, with a more evident reduction in the positive ion mode.[3]
Ion Source Cleanliness Dirty/ContaminatedRegularly CleanedA clean ion source dramatically reduces background noise. Contaminants on the cone, needle, and transfer tube are common sources of high background.[4]
Mobile Phase Additives Standard GradeLC-MS GradeLC-MS grade additives are freer from contaminants that can enhance or suppress ionization and increase background noise.[8]
Instrument Maintenance Post-Preventative MaintenanceAfter System EquilibrationIt is not uncommon for background signals to increase immediately after preventative maintenance due to residual cleaning agents. Allowing the system to equilibrate can help reduce this.[9]

Experimental Protocols

Protocol 1: Uniform 15N Labeling of Proteins in E. coli

This protocol is adapted for expressing 15N-labeled proteins in E. coli using a minimal medium.

Materials:

  • M9 Minimal Medium (10x stock)

  • 15NH4Cl (as the sole nitrogen source)

  • Glucose (or other carbon source)

  • MgSO4

  • CaCl2

  • Trace elements solution

  • Appropriate antibiotics

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest

Procedure:

  • Prepare M9 Minimal Medium: Prepare 1 L of 1x M9 minimal medium using sterile, high-purity water.

  • Add Nitrogen Source: Add 1 g of 15NH4Cl to the 1 L of M9 medium.

  • Add Other Components: Add glucose to a final concentration of 0.4%, 2 mM MgSO4, and 0.1 mM CaCl2. Also, add the appropriate antibiotics and trace elements.

  • Inoculation: Inoculate a small volume of the 15N-labeled M9 medium with a single colony of the E. coli expression strain. Grow overnight at 37°C with shaking.

  • Scale-Up: Use the overnight culture to inoculate a larger volume of 15N-labeled M9 medium.

  • Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) according to your standard protocol.

  • Harvesting: Harvest the cells by centrifugation after the desired induction period. The cell pellet can then be used for protein purification.

Protocol 2: Sample Preparation for 15N Analysis by Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)

This protocol provides a general overview of sample preparation for solid samples.

Materials:

  • Dried and homogenized sample

  • Tin capsules

  • Microbalance

  • Forceps

Procedure:

  • Sample Drying: Dry the solid sample in an oven at 50-60°C until a constant weight is achieved. Alternatively, freeze-dry the sample.

  • Sample Homogenization: Grind the dried sample into a fine, homogenous powder using a ball mill or a mortar and pestle.

  • Weighing: Accurately weigh a subsample of the homogenized powder into a tin capsule using a microbalance. The target weight will depend on the expected nitrogen content of the sample.

  • Encapsulation: Carefully fold and seal the tin capsule to ensure no sample material can leak out. The final encapsulated sample should be a small, compact pellet.

  • Storage: Store the encapsulated samples in a desiccator until analysis to prevent moisture absorption.

  • Analysis: Place the encapsulated sample into the autosampler of the EA-IRMS for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis start Start drying Sample Drying (Oven or Freeze-Dry) start->drying homogenization Homogenization (Grinding) drying->homogenization weighing Weighing into Tin Capsule homogenization->weighing encapsulation Encapsulation weighing->encapsulation ms_analysis EA-IRMS Analysis encapsulation->ms_analysis data_processing Data Processing (Correct for Natural Abundance) ms_analysis->data_processing results Results data_processing->results

Caption: A generalized experimental workflow for 15N tracing analysis.

troubleshooting_workflow start High Background Noise Detected check_blanks Analyze Blank and Control Samples start->check_blanks is_blank_high Is Blank Signal High? check_blanks->is_blank_high investigate_ms Investigate Mass Spectrometer is_blank_high->investigate_ms Yes review_prep Review Sample Preparation is_blank_high->review_prep No check_leaks Check for Gas Leaks investigate_ms->check_leaks check_gas Verify Carrier Gas Purity investigate_ms->check_gas check_bleed Inspect for Column Bleed investigate_ms->check_bleed check_reagents Check Reagent Purity review_prep->check_reagents check_cleaning Verify Equipment Cleaning review_prep->check_cleaning check_handling Assess Sample Handling review_prep->check_handling resolved Problem Resolved check_leaks->resolved check_gas->resolved check_bleed->resolved check_reagents->resolved check_cleaning->resolved check_handling->resolved

Caption: Troubleshooting workflow for high background noise.

signaling_pathway Tracer 15N-Labeled Tracer (e.g., 15N-Glutamine) MetaboliteA Metabolite A (e.g., 15N-Glutamate) Tracer->MetaboliteA MetaboliteB Metabolite B MetaboliteA->MetaboliteB ScrambledProduct Unexpected Labeled Product (Metabolic Scrambling) MetaboliteA->ScrambledProduct Alternative Pathway MetaboliteC Metabolite C MetaboliteB->MetaboliteC

Caption: Illustrative pathway of 15N metabolic scrambling.

References

Technical Support Center: L-Asparagine-amide-15N Monohydrate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the instability of L-Asparagine-amide-15N monohydrate in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a stable isotope-labeled form of the amino acid L-asparagine. The 15N isotope on the amide nitrogen allows it to be used as a tracer in metabolic studies to track the fate of asparagine. However, like its unlabeled counterpart, L-asparagine is susceptible to non-enzymatic degradation in aqueous solutions, such as cell culture media. This instability can lead to inaccurate experimental results.

Q2: What is the primary degradation pathway for L-Asparagine in media?

A2: The primary degradation pathway is deamidation, a chemical reaction where the amide group on the side chain is hydrolyzed. This process yields L-aspartic acid and ammonia (B1221849).[1] This reaction can proceed through a cyclic succinimide (B58015) intermediate, which can then be hydrolyzed to form a mixture of L-aspartic acid and its isomer, L-isoaspartic acid.

Q3: What factors influence the rate of L-Asparagine deamidation?

A3: The rate of deamidation is influenced by several factors:

  • pH: Deamidation is generally faster at neutral to basic pH.[2][3]

  • Temperature: Higher temperatures accelerate the rate of deamidation.[2][4]

  • Buffer Composition: The type of buffer used can influence the rate of degradation.[2]

  • Primary Sequence Context (for peptides and proteins): The amino acid residue following asparagine in a peptide chain can significantly impact its deamidation rate.[5]

Q4: What are the consequences of this compound degradation in my experiments?

A4: Degradation of the labeled asparagine can lead to several issues:

  • Inaccurate Quantification: The concentration of the labeled tracer will decrease over time, leading to errors in metabolic flux analysis.

  • Formation of Unwanted Byproducts: The accumulation of ammonia in the media can be toxic to cells.[1] The formation of aspartic acid and isoaspartic acid can also interfere with cellular processes.

  • Misinterpretation of Results: If the degradation is not accounted for, the disappearance of the labeled asparagine might be incorrectly attributed to cellular uptake and metabolism.

Q5: How can I minimize the degradation of this compound in my media?

A5: To minimize degradation, consider the following:

  • Prepare Fresh Solutions: Prepare media containing this compound immediately before use.[1]

  • Optimize pH and Temperature: If your experimental design allows, use a slightly acidic pH and lower temperatures to slow down the deamidation process.

  • Use a More Stable Analog: For some applications, using a more stable dipeptide form, such as Glycyl-L-asparagine, can be a suitable alternative.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in L-Asparagine-amide-15N concentration between replicate samples. Inconsistent timing of media preparation and sample collection.Standardize the time between media preparation, addition to cells, and sample collection for all replicates.
Differences in storage conditions of media before use.Ensure all media aliquots are stored under identical conditions (temperature, light exposure).
Observed concentration of L-Asparagine-amide-15N is lower than expected. Degradation of the compound during media preparation or incubation.Prepare media fresh and minimize the time between preparation and use. Consider performing a time-course stability study under your specific experimental conditions.
Inaccurate initial weighing or dilution of the compound.Verify the accuracy of your balance and pipettes. Prepare a fresh stock solution and re-quantify.
Unexpected labeled peaks appear in LC-MS analysis. Formation of degradation products (e.g., 15N-Aspartic acid, 15N-Isoaspartic acid).Confirm the identity of the unexpected peaks by comparing their mass-to-charge ratio with potential degradation products. Use this information to quantify the extent of degradation.
Metabolic conversion of the labeled asparagine.Analyze for expected downstream metabolites of asparagine to differentiate between chemical degradation and cellular metabolism.
Poor cell health or altered cell growth in media containing the labeled compound. Accumulation of toxic ammonia from asparagine deamidation.Measure ammonia concentration in the spent media. If high, reduce the initial concentration of L-Asparagine-amide-15N or shorten the incubation time.
The labeled compound itself or an impurity is cytotoxic.Test the cytotoxicity of a range of concentrations of the labeled compound. Ensure the purity of the compound from the supplier.

Quantitative Data on L-Asparagine Deamidation

The rate of L-asparagine deamidation is highly dependent on the specific conditions. The following table provides an overview of the expected trends.

Condition Effect on Deamidation Rate Reference
Increasing pH (from acidic to neutral/alkaline) Increases[2][3]
Increasing Temperature Increases[2][4]
Presence of a Glycine residue C-terminal to Asparagine (in peptides) Significantly Increases[5]

Note: The absolute rates of degradation for this compound in a specific cell culture medium should be determined empirically under the exact experimental conditions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Media

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest

  • Sterile, conical tubes or vials

  • Incubator set to the experimental temperature

  • LC-MS system

Methodology:

  • Prepare a stock solution of this compound in sterile water or a suitable buffer.

  • Spike the cell culture medium with the stock solution to the desired final concentration.

  • Aliquot the spiked medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Incubate the aliquots at the intended experimental temperature.

  • At each time point, remove one aliquot and immediately store it at -80°C to halt any further degradation.

  • After collecting all time points, thaw the samples and prepare them for LC-MS analysis. This may involve protein precipitation if the media was conditioned with cells.

  • Analyze the samples by LC-MS to quantify the remaining L-Asparagine-amide-15N and the appearance of its degradation products (e.g., 15N-Aspartic acid).

  • Plot the concentration of L-Asparagine-amide-15N versus time to determine the degradation kinetics and half-life in the medium.

Protocol 2: Quantification of L-Asparagine-amide-15N and its Metabolites by LC-MS

Objective: To accurately measure the concentration of L-Asparagine-amide-15N and its key degradation product, 15N-Aspartic acid, in media samples.

Methodology:

  • Sample Preparation:

    • Thaw frozen media samples on ice.

    • For protein-containing samples, perform a protein precipitation step (e.g., by adding a 3-fold volume of ice-cold methanol (B129727) or acetonitrile (B52724), vortexing, and centrifuging to pellet the protein).

    • Transfer the supernatant to a new tube and dry it down under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

  • LC-MS Analysis:

    • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for good retention and separation of these polar compounds.

    • Mobile Phase: A typical mobile phase would consist of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification.

      • MRM Transition for L-Asparagine-amide-15N: Monitor the transition from the precursor ion (M+H)+ to a specific product ion.

      • MRM Transition for 15N-Aspartic acid: Monitor the transition from its precursor ion (M+H)+ to a specific product ion.

  • Quantification:

    • Prepare a standard curve using known concentrations of L-Asparagine-amide-15N and 15N-Aspartic acid in the same base medium.

    • Process the samples in the same way as the standards.

    • Calculate the concentration of the analytes in the unknown samples by comparing their peak areas to the standard curve.

Visualizations

Instability_Workflow Troubleshooting Workflow for L-Asparagine-amide-15N Instability cluster_observe Observation cluster_investigate Investigation cluster_action Action A Inconsistent or Low L-Asparagine-15N Signal B Review Media Preparation Protocol A->B Check for procedural errors C Analyze for Degradation Products A->C Suspect chemical degradation D Assess Cell Health A->D Observe cellular response E Prepare Media Fresh Before Each Experiment B->E F Perform Stability Study (See Protocol 1) C->F H Optimize LC-MS Method (See Protocol 2) C->H G Measure Ammonia Concentration D->G

Caption: A logical workflow for troubleshooting issues related to L-Asparagine-amide-15N instability.

Asparagine_mTORC1_Pathway Asparagine Signaling to mTORC1 cluster_extracellular Extracellular cluster_intracellular Intracellular Asn_ext L-Asparagine Asn_int L-Asparagine Asn_ext->Asn_int Transport Arf1 Arf1 Asn_int->Arf1 Activates mTORC1 mTORC1 Arf1->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified signaling pathway of L-Asparagine activating mTORC1.[6][7]

ASNS_Feedback_Loop Asparagine Synthetase (ASNS) Feedback Regulation cluster_stress Cellular Stress cluster_regulation Regulation AA_dep Amino Acid Deprivation ATF4 ATF4 AA_dep->ATF4 Induces ASNS_gene ASNS Gene ATF4->ASNS_gene Activates Transcription ASNS_protein ASNS Protein ASNS_gene->ASNS_protein Translation Asn L-Asparagine ASNS_protein->Asn Synthesizes Asn->ATF4 Negative Feedback

Caption: Feedback loop regulating asparagine synthetase (ASNS) expression under amino acid stress.[8][9]

References

Technical Support Center: Purity Assessment of L-Asparagine-amide-15N Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the purity of L-Asparagine-amide-15N monohydrate. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to consider when assessing the purity of this compound?

A1: The primary quality attributes to evaluate are:

  • Chemical Purity: The percentage of this compound relative to any non-labeled or related chemical impurities.

  • Isotopic Enrichment: The percentage of molecules containing the 15N isotope at the specified amide position.

  • Enantiomeric Purity: The percentage of the L-enantiomer relative to the D-enantiomer.

  • Water Content: The amount of water present in the monohydrate form.

  • Potential Impurities: Identification and quantification of related substances, such as L-Aspartic acid, and degradation products. A common degradation pathway for asparagine is deamidation, which results in the formation of aspartic acid and isoaspartic acid.[1][2]

Q2: Which analytical techniques are most suitable for purity analysis of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining chemical purity and quantifying impurities.[3][4][5][6]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight, determining isotopic enrichment, and identifying impurities.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for confirming the chemical structure and determining the position and level of isotopic labeling.[8][9][10]

  • Karl Fischer Titration: The standard method for determining water content.

Q3: What are the common potential impurities in this compound?

A3: Potential impurities can arise from the synthesis process, degradation, or storage. These may include:

  • Unlabeled L-Asparagine: The corresponding molecule without the 15N isotope.

  • L-Aspartic Acid: Can be present as a starting material impurity or a degradation product from deamidation.[1][11]

  • Other Amino Acids: Trace amounts of other amino acids may be present from the manufacturing process.

  • Enantiomeric Impurity: The D-Asparagine enantiomer.

Analytical Protocols and Troubleshooting

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Experimental Protocol:

This protocol outlines a general method for the analysis of this compound purity. Method optimization may be required based on the specific instrumentation and column used.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent, such as deionized water or a mobile phase-like solution, to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

ParameterRecommended Setting
Column Reversed-Phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

Data Analysis: The chemical purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate MS_Logic start Analyze Sample by LC-MS get_spectrum Acquire Mass Spectrum start->get_spectrum identify_peaks Identify Unlabeled (M) and Labeled (M+1) Peaks get_spectrum->identify_peaks measure_area Measure Peak Areas identify_peaks->measure_area calculate_enrichment Calculate Isotopic Enrichment measure_area->calculate_enrichment result Report Isotopic Purity calculate_enrichment->result NMR_Pathway Sample L-Asparagine-amide-15N in D2O H1_NMR 1H NMR Spectrum Sample->H1_NMR N15_HSQC 15N HSQC Spectrum Sample->N15_HSQC Structure_Confirm Structural Confirmation (Proton Signals) H1_NMR->Structure_Confirm Label_Confirm Labeling Site Confirmation (1H-15N Correlation) N15_HSQC->Label_Confirm

References

Technical Support Center: Optimizing ¹⁵N Asparagine Uptake in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing cell culture conditions for ¹⁵N asparagine uptake. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of labeling cells with ¹⁵N asparagine?

A1: Labeling cells with ¹⁵N asparagine allows for the quantitative analysis of proteins and their turnover rates using mass spectrometry-based proteomics. This technique, a form of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables the differentiation between pre-existing ("light") and newly synthesized ("heavy") proteins, providing insights into protein dynamics under various experimental conditions.[1][2][3]

Q2: Which cell lines are suitable for ¹⁵N asparagine labeling experiments?

A2: A variety of mammalian cell lines can be used, including HEK293, CHO, and HeLa cells.[4] However, the success of labeling depends on the cell line's specific metabolic characteristics, such as their asparagine transporter expression and protein turnover rates. It is crucial to select a cell line that can efficiently incorporate the labeled amino acid.

Q3: How long does it take to achieve sufficient labeling with ¹⁵N asparagine?

A3: For complete labeling in SILAC experiments, it is generally recommended that cells undergo at least five to six doublings in the presence of the labeled amino acid.[1] This ensures that the vast majority (>95%) of the cellular proteome has incorporated the "heavy" asparagine.[1] For pulse-chase experiments looking at protein turnover, the labeling time will be significantly shorter and is dependent on the specific protein's synthesis and degradation rates.

Q4: Should I use dialyzed fetal bovine serum (FBS) in my culture medium?

A4: Yes, it is highly recommended to use dialyzed FBS. Standard FBS contains unlabeled amino acids, including asparagine, which will compete with the ¹⁵N-labeled asparagine for uptake and incorporation, leading to lower labeling efficiency.[5][6]

Troubleshooting Guide

Low ¹⁵N Incorporation Efficiency

Q: I am observing low incorporation of ¹⁵N asparagine in my protein of interest. What are the possible causes and solutions?

A: Low incorporation efficiency is a common issue that can arise from several factors. Below is a table outlining potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Insufficient Labeling Time Ensure cells have undergone at least 5-6 doublings for complete labeling. For slower-growing cell lines, a longer culture period may be necessary.[1]
Competition from Unlabeled Asparagine Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.[5][6] Ensure that the base medium is also free of unlabeled asparagine.
Suboptimal ¹⁵N Asparagine Concentration The optimal concentration can be cell-line dependent. A typical starting concentration for selective amino acid labeling in HEK293 cells is around 100 mg/L.[7] Consider performing a titration experiment to determine the optimal concentration for your specific cell line.
Poor Cell Health Monitor cell viability and growth rate. Suboptimal culture conditions (e.g., pH, temperature, CO₂) can negatively impact protein synthesis and amino acid uptake.
Low Expression of Asparagine Transporters Different cell lines have varying expression levels of asparagine transporters like ASCT2 (SLC1A5) and SNAT5 (SLC38A5).[8] If you suspect low transporter expression, you may need to consider a different cell line or methods to enhance transporter expression.
Isotope Scrambling

Q: My mass spectrometry data shows ¹⁵N labels in amino acids other than asparagine. What is causing this and how can I minimize it?

A: This phenomenon, known as isotope scrambling, occurs when the ¹⁵N from asparagine is metabolically converted and incorporated into other amino acids.

Potential Cause Troubleshooting Steps
Transaminase Activity High transaminase activity can lead to the transfer of the ¹⁵N label to other amino acids. This is a common issue in metabolic labeling.[9]
Metabolic Branch Points Asparagine can be a precursor for other metabolites, leading to the distribution of the ¹⁵N label into other metabolic pathways.
Reversible Enzymatic Reactions Reversible reactions in amino acid metabolism can cause the redistribution of the ¹⁵N label.
Solutions - Optimize cell culture conditions (e.g., temperature, pH) to favor the desired metabolic pathways.- Limit the expression/labeling time to the minimum required to achieve sufficient incorporation, as longer incubation times can increase the likelihood of scrambling.[9]

Experimental Protocols & Data

General Protocol for ¹⁵N Asparagine Labeling in Mammalian Cells

This protocol provides a general workflow for labeling adherent mammalian cells with ¹⁵N asparagine for quantitative proteomics.

1. Cell Culture Adaptation:

  • Culture your chosen cell line in a "light" medium (containing unlabeled asparagine) for at least two passages to ensure consistent growth.
  • The "light" medium should be identical to the "heavy" medium in all aspects except for the isotopic label on asparagine.
  • It is crucial to use dialyzed FBS to avoid competition from unlabeled amino acids.[5][6]

2. Labeling Phase:

  • Seed cells at a density that will allow for at least 5-6 doublings before reaching confluency.
  • Replace the "light" medium with "heavy" medium containing ¹⁵N-labeled asparagine at the desired concentration (e.g., 100 mg/L for HEK293 cells).[7]
  • Culture the cells for a sufficient duration to achieve high incorporation (typically 5-6 cell doublings).

3. Cell Harvest and Lysis:

  • Once the desired labeling duration is reached, wash the cells with ice-cold PBS to remove any residual medium.
  • Lyse the cells using a suitable lysis buffer compatible with downstream mass spectrometry analysis.

4. Protein Quantification and Sample Preparation:

  • Quantify the protein concentration in your cell lysate.
  • For comparative studies, mix equal amounts of "light" and "heavy" labeled protein samples.
  • Proceed with protein digestion (e.g., using trypsin) and sample clean-up for mass spectrometry.

5. Mass Spectrometry Analysis:

  • Analyze the peptide mixture using a high-resolution mass spectrometer.
  • The mass shift between the "light" and "heavy" peptides will be used for relative quantification.

Workflow for ¹⁵N Asparagine Labeling Experiment

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_processing Sample Processing cluster_analysis Analysis A Adapt cells to 'light' medium with dialyzed FBS B Seed cells for labeling experiment A->B C Replace with 'heavy' medium containing ¹⁵N Asparagine B->C D Incubate for 5-6 cell doublings C->D E Harvest and lyse cells D->E F Quantify protein and mix 'light' and 'heavy' samples E->F G Digest protein and prepare for MS F->G H LC-MS/MS Analysis G->H I Data analysis and quantification H->I

Caption: A general experimental workflow for ¹⁵N asparagine labeling in mammalian cells.

Quantitative Parameters for ¹⁵N Asparagine Labeling

The following table summarizes key quantitative parameters for designing your ¹⁵N asparagine labeling experiments. Note that optimal conditions may vary depending on the cell line and experimental goals.

Parameter Recommended Range/Value Cell Line Example Notes
¹⁵N Asparagine Concentration 50 - 200 mg/LHEK293Titration may be needed for optimal results. A common starting point is 100 mg/L.[7]
Labeling Duration (for complete labeling) 5 - 6 cell doublingsMost mammalian cell linesThis ensures >95% incorporation of the labeled amino acid.[1]
Expected Labeling Efficiency > 95%HEK293, CHODependent on using dialyzed FBS and sufficient labeling time.[1]
Cell Seeding Density Varies-Should be optimized to allow for the required number of cell doublings without reaching overconfluency.

Signaling Pathways Involving Asparagine

Asparagine is not only a building block for proteins but also a critical signaling molecule that influences key cellular pathways regulating growth and metabolism.

Asparagine-Dependent mTORC1 Activation

Asparagine can promote the activation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. This can occur through the exchange of intracellular asparagine for extracellular amino acids like arginine and serine, which in turn activate mTORC1.

G Asparagine Intracellular ¹⁵N Asparagine AminoAcidTransporter Amino Acid Transporter Asparagine->AminoAcidTransporter Export mTORC1 mTORC1 Activation AminoAcidTransporter->mTORC1 ExtracellularAA Extracellular Amino Acids (e.g., Arginine, Serine) ExtracellularAA->AminoAcidTransporter Import CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Asparagine as an exchange factor for mTORC1 activation.

References

Validation & Comparative

Validating Asparagine Synthetase Activity: A Comparative Guide to 15N-Metabolic Labeling and Luminescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular metabolism and drug development, accurately quantifying asparagine synthetase (ASNS) activity is critical. This guide provides a detailed comparison of two robust methods for validating ASNS activity: the 15N-metabolic labeling approach using ¹⁵N-glutamine followed by mass spectrometry, and the in vitro AMP-Glo assay. This comparison will assist researchers, scientists, and drug development professionals in selecting the most suitable method for their experimental needs, with a focus on data presentation, experimental protocols, and clear visualizations of the underlying principles.

Method 1: ¹⁵N-Metabolic Labeling with LC-MS Analysis

This method assesses ASNS activity within intact cells by tracing the incorporation of a stable isotope from a precursor, ¹⁵N-glutamine, into the product, ¹⁵N-asparagine. It provides a direct measure of the metabolic flux through the ASNS pathway in a physiological context.

Experimental Protocol
  • Cell Culture and Labeling:

    • Culture cells of interest to the desired confluency.

    • Replace the standard culture medium with a custom-formulated medium containing ¹⁵N₂-glutamine (both nitrogen atoms in glutamine are ¹⁵N) and all other essential amino acids, except for asparagine.

    • Incubate the cells for a defined period (e.g., 4, 8, 12, or 24 hours) to allow for the uptake and metabolism of the ¹⁵N-glutamine.

  • Metabolite Extraction:

    • After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled medium.

    • Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Incubate on dry ice for 15 minutes, then scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet cellular debris.

  • LC-MS/MS Analysis:

    • Separate the extracted metabolites using liquid chromatography (LC). A common approach is to use a C18 column with an ion-pairing reagent like heptafluorobutyric acid (HFBA) to achieve good separation of hydrophilic amino acids.[1]

    • Analyze the eluent by tandem mass spectrometry (MS/MS) to quantify the levels of both unlabeled (¹⁴N) and labeled (¹⁵N) asparagine and glutamine.[1]

    • The mass shift between the unlabeled and labeled forms allows for precise quantification of the newly synthesized asparagine.

Data Presentation

The primary output of this method is the fractional enrichment of asparagine with ¹⁵N, which directly reflects ASNS activity.

Time PointFractional Enrichment of Asparagine (%)
4 hours15.2 ± 2.1
8 hours35.8 ± 3.5
12 hours55.1 ± 4.2
24 hours78.9 ± 5.0

Table 1: Example data showing the time-dependent incorporation of ¹⁵N into asparagine in a cancer cell line known to have high ASNS activity. Data are represented as mean ± standard deviation.

experimental_workflow_15N cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis start Start with Cultured Cells labeling Incubate with ¹⁵N-Glutamine Medium start->labeling wash Wash Cells (PBS) labeling->wash extract Extract Metabolites (80% Methanol) wash->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Quantify ¹⁵N-Asparagine Enrichment lcms->data

Asparagine synthetase (ASNS) reaction pathway.

Comparison of Methods

Feature¹⁵N-Metabolic Labeling with LC-MSAMP-Glo Luminescence Assay
Principle Measures metabolic flux in intact cellsMeasures in vitro enzyme kinetics
Biological Context High (reflects cellular activity)Low (isolated enzyme or lysate)
Throughput Low to mediumHigh
Sensitivity High (dependent on MS instrumentation)Very high
Equipment LC-MS/MS systemLuminometer
Cost High (instrumentation and isotopes)Moderate (reagents)
Advantages Provides a physiologically relevant measure of ASNS activity. Can be used for in vivo studies.Simple, rapid, and highly reproducible. A[2][3]menable to high-throughput screening.
Disadvantages Technically demanding. Slower turnaround time. Does not measure intrinsic enzyme properties.Does not reflect ASNS activity in a cellular context. Susceptible to interference from other enzymes in crude lysates.

Conclusion

The choice between ¹⁵N-metabolic labeling and the AMP-Glo assay for validating asparagine synthetase activity depends on the specific research question. The ¹⁵N-metabolic labeling approach is unparalleled for understanding ASNS activity within a biological system, providing a direct measure of the metabolic flux. In contrast, the AMP-Glo assay offers a rapid, sensitive, and high-throughput method for determining the intrinsic kinetic properties of the enzyme, making it ideal for biochemical studies and drug screening applications. By understanding the strengths and limitations of each method, researchers can select the most appropriate tool to advance their studies on asparagine metabolism.

References

A Comparative Guide to 15N-Asparagine and 15N-Glutamine for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, understanding the flow and fate of nitrogen is as crucial as tracking carbon. Asparagine and glutamine, two key amino acids, serve as primary nitrogen donors for a multitude of biosynthetic pathways essential for cell growth, proliferation, and survival. Stable isotope tracing using 15N-labeled asparagine and glutamine has become an indispensable tool to quantitatively map these nitrogen flux pathways, offering profound insights into metabolic reprogramming in diseases like cancer and informing novel therapeutic strategies.

This guide provides an objective comparison of 15N-Asparagine and 15N-Glutamine as metabolic tracers, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies and designing robust experiments.

Core Metabolic Differences: A Tale of Two Amides

Glutamine is the most abundant amino acid in circulation and serves as a major nitrogen and carbon source for rapidly proliferating cells.[1] It participates in a wide array of metabolic processes, including:

  • TCA Cycle Anaplerosis: Glutamine is converted to glutamate (B1630785) and then to α-ketoglutarate, a key intermediate in the TCA cycle.[2][3]

  • Nucleotide Synthesis: The amide nitrogen of glutamine is a critical component in the de novo synthesis of purines and pyrimidines.[1][4]

  • Amino Acid Synthesis: Glutamine's nitrogen is readily transferred to other molecules to synthesize non-essential amino acids.[5]

  • Redox Homeostasis: Glutamine-derived glutamate is a precursor for glutathione (B108866) synthesis, a major cellular antioxidant.[2]

Asparagine, while structurally similar to glutamine, has a more nuanced metabolic role. Its synthesis is dependent on glutamine, as asparagine synthetase (ASNS) transfers the amide nitrogen from glutamine to aspartate to form asparagine.[6] While cells can take up exogenous asparagine, its intracellular concentration is often a critical regulator of cellular processes.[7] Key functions of asparagine include:

  • Protein Synthesis: Like all amino acids, asparagine is a fundamental building block for proteins.

  • Amino Acid Exchange: Asparagine can be exchanged for other amino acids, thereby influencing intracellular amino acid homeostasis and mTORC1 signaling.[5]

  • Survival Under Glutamine Limitation: In conditions of glutamine scarcity, asparagine becomes crucial for cell survival and proliferation.[2][7]

Comparative Performance in Metabolic Tracing

The choice between 15N-Asparagine and 15N-Glutamine as a tracer depends on the specific metabolic pathway under investigation.

Feature15N-Glutamine15N-Asparagine
Primary Tracing Application Broad nitrogen flux analysis, TCA cycle anaplerosis, nucleotide synthesis, amino acid biosynthesis.[1]Asparagine metabolism, nitrogen flux under glutamine limitation, amino acid exchange.[8][9]
Metabolic Incorporation Rate Rapid and extensive incorporation into a wide range of metabolites.[8]Slower and more specific incorporation, with a significant portion remaining as asparagine.[8]
Key Labeled Downstream Metabolites Glutamate, alanine, proline, purines, pyrimidines.[4][8]Aspartate, alanine, glutamate, proline.[8][10]
Considerations for Use Essential for a global view of nitrogen metabolism. The position of the 15N label (α-amino vs. γ-amide) is critical for dissecting specific pathways.[11]Ideal for studying asparagine-specific pathways and cellular responses to metabolic stress. Can reveal nitrogen incorporation into purines, though the mechanism is not direct.[9]

A study using human hepatoma Hep G2 cells directly compared the metabolic fate of α-15N-glutamine and α-15N-asparagine over 144 hours. The results highlighted the significantly faster and broader metabolism of glutamine.[8]

Metabolite% of Total 15N from [α-15N]Glutamine (at 144h)[8]% of Total 15N from [α-15N]Asparagine (at 144h)[8]
Alanine50%8%
Proline28%2.2%
Glutamate21%6.8%
Asparagine-82% (retained)

Experimental Protocols

A generalized workflow for a 15N metabolic tracing experiment is outlined below. Specific parameters will need to be optimized based on the cell type, experimental goals, and analytical instrumentation.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Labeling Medium Preparation: Prepare a custom culture medium lacking the amino acid to be traced (glutamine or asparagine). Supplement this base medium with dialyzed fetal bovine serum (to minimize unlabeled amino acids) and the desired concentration of either 15N-Glutamine or 15N-Asparagine. The concentration should be carefully chosen to mimic physiological levels or to test specific hypotheses.

  • Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the 15N-labeling medium.

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to capture the dynamics of 15N incorporation into downstream metabolites.

Metabolite Extraction
  • Quenching and Washing: Aspirate the labeling medium and quickly wash the cells with ice-cold PBS to halt metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet protein and cell debris.

  • Sample Collection: Collect the supernatant containing the polar metabolites. For protein analysis, the pellet can be retained.

Sample Analysis by Mass Spectrometry
  • Instrumentation: Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[4]

  • Data Acquisition: Acquire data in a manner that allows for the detection and quantification of the different isotopologues (molecules with different numbers of 15N atoms) of the metabolites of interest.

  • Data Analysis: Utilize specialized software to identify metabolites and determine the fractional enrichment of 15N in each metabolite pool. This data is then used to calculate metabolic fluxes.

Visualizing Metabolic Pathways and Workflows

metabolic_pathways cluster_glutamine Glutamine Metabolism cluster_asparagine Asparagine Metabolism Gln Glutamine Glu Glutamate Gln->Glu GLS Nuc Nucleotides Gln->Nuc Amide-N Asn Asparagine Gln->Asn ASNS (Amide-N) aKG α-Ketoglutarate Glu->aKG GDH/Transaminases Pro Proline Glu->Pro GSH Glutathione Glu->GSH Asp Aspartate Glu->Asp Transaminases TCA TCA Cycle aKG->TCA Asn->Asp Asparaginase Asp->Asn ASNS OAA Oxaloacetate Asp->OAA Transaminases OAA->TCA

Caption: Key metabolic pathways of glutamine and asparagine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture labeling 2. 15N Labeling (15N-Gln or 15N-Asn) cell_culture->labeling extraction 3. Metabolite Extraction labeling->extraction lcms 4. LC-MS/MS Analysis extraction->lcms data_processing 5. Data Processing (Isotopologue Distribution) lcms->data_processing flux_analysis 6. Metabolic Flux Analysis data_processing->flux_analysis

Caption: General experimental workflow for 15N metabolic tracing.

logical_relationship tracer Choice of Tracer (15N-Gln vs 15N-Asn) data Interpretation of 15N Enrichment Data tracer->data question Research Question question->tracer pathway Metabolic Pathway of Interest pathway->tracer conclusion Biological Conclusion data->conclusion

Caption: Logical flow for selecting and interpreting 15N tracer experiments.

Conclusion

Both 15N-Asparagine and 15N-Glutamine are powerful tools for dissecting nitrogen metabolism. 15N-Glutamine provides a global view of nitrogen flux due to its central role in cellular metabolism. In contrast, 15N-Asparagine is a more specialized tracer, ideal for investigating the specific roles of asparagine, particularly in the context of metabolic stress and amino acid homeostasis. The selection of the appropriate tracer is paramount and should be dictated by the specific biological question being addressed. A well-designed stable isotope tracing experiment, coupled with robust analytical techniques, can yield invaluable insights into the metabolic dependencies of cells, paving the way for the development of novel therapeutic interventions.

References

Cross-Validation of 15N NMR and Mass Spectrometry for Asparagine Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two powerful analytical techniques, 15N Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the study of asparagine metabolism. Utilizing stable isotope labeling with 15N, both methods offer unique insights into the metabolic fate of asparagine, a crucial amino acid in cellular proliferation, signaling, and a key target in certain cancer therapies. This document outlines the principles of each technique, presents a comparison of their performance, provides detailed experimental protocols, and visualizes the metabolic pathways and experimental workflows involved.

Introduction to 15N-Labeling in Metabolic Studies

Stable isotope labeling is a cornerstone of metabolic research, allowing for the tracing of atoms through complex biochemical networks.[1] By replacing the naturally abundant 14N with the stable isotope 15N in asparagine, researchers can track the nitrogen atoms as asparagine is synthesized, catabolized, and incorporated into other biomolecules.[2] This provides a dynamic view of metabolic fluxes, pathway activities, and cellular responses to various stimuli or therapeutic interventions.

15N NMR spectroscopy detects the 15N nucleus directly or indirectly, providing information about the chemical environment of the nitrogen atom. This technique is non-destructive and can provide detailed information on the specific location of the 15N label within a molecule (isotopomer analysis).[3]

Mass spectrometry , coupled with separation techniques like liquid chromatography (LC-MS), measures the mass-to-charge ratio of molecules. The incorporation of 15N results in a predictable mass shift, allowing for the differentiation and quantification of labeled and unlabeled metabolites.[4]

Performance Comparison: 15N NMR vs. Mass Spectrometry

The choice between 15N NMR and mass spectrometry for studying asparagine metabolism depends on the specific research question, the required level of detail, and the available instrumentation. The following tables summarize the key performance characteristics of each technique.

Table 1: General Performance Comparison

Feature15N NMR SpectroscopyMass Spectrometry (LC-MS/MS)
Principle Detects the magnetic properties of 15N nuclei, providing structural and quantitative information.[2]Measures the mass-to-charge ratio of ionized molecules to determine their elemental composition and quantity.[4]
Sensitivity Lower, typically in the micromolar (µM) to millimolar (mM) range.[2]Higher, often reaching nanomolar (nM) to picomolar (pM) levels.
Resolution High for resolving isotopomers, but can have lower spectral dispersion leading to overlapping peaks in complex mixtures.High mass resolution can separate molecules with very similar masses.
Quantification Inherently quantitative as signal intensity is directly proportional to the number of nuclei.[3]Requires stable isotope-labeled internal standards for accurate quantification due to variations in ionization efficiency.[4]
Sample Throughput Lower, with longer acquisition times per sample.[2]Higher, with rapid analysis times, especially with ultra-high-performance liquid chromatography (UHPLC).
Sample Preparation Minimal, often requiring only buffering and the addition of a D2O lock signal.More extensive, typically involving metabolite extraction, separation, and derivatization in some cases.
Information Provided Positional information of the label (isotopomer distribution), structural information, and dynamics.[3]Mass isotopologue distribution (number of labels per molecule), and fragmentation patterns for structural elucidation.
Instrumentation Cost High initial investment and maintenance costs.Variable, with a wide range of instrument capabilities and costs.

Table 2: Quantitative Performance for Asparagine Analysis (Representative Values)

Parameter15N NMR (1H-15N HSQC)LC-MS/MS
Limit of Detection (LOD) ~1-10 µM~1-100 nM
Limit of Quantification (LOQ) ~5-50 µM~5-500 nM
Linear Range Typically 2-3 orders of magnitude3-5 orders of magnitude
Precision (RSD) < 10%< 15%
Accuracy High, especially with a suitable internal standard.High with appropriate isotope-labeled internal standards.

Note: The values in Table 2 are representative and can vary significantly depending on the specific instrument, experimental conditions, and sample matrix.

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible and accurate data in metabolic studies. Below are generalized protocols for tracing 15N-asparagine metabolism in cell culture using both 15N NMR and LC-MS/MS.

Cell Culture and 15N-Asparagine Labeling
  • Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and enter the exponential growth phase.

  • Isotope Labeling: Replace the standard medium with a labeling medium containing a known concentration of [¹⁵N]-L-asparagine. The specific labeling scheme (e.g., amide-labeled, amino-labeled, or uniformly labeled) will depend on the metabolic pathway of interest.

  • Incubation: Culture the cells in the labeling medium for a predetermined time course to allow for the uptake and metabolism of the 15N-asparagine. Time points should be chosen to capture the dynamics of the metabolic processes under investigation.

  • Harvesting and Quenching:

    • For Cell Extracts: Aspirate the labeling medium, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS), and then quench metabolism by adding a cold extraction solvent (e.g., 80% methanol (B129727) pre-chilled to -80°C).

    • For Media Analysis: Collect aliquots of the cell culture medium at each time point.

Sample Preparation for 15N NMR Analysis
  • Cell Lysate Preparation: Scrape the cells in the cold extraction solvent and transfer to a microcentrifuge tube. Lyse the cells by sonication or freeze-thaw cycles.

  • Protein and Debris Removal: Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.

  • Solvent Evaporation: Lyophilize or use a vacuum concentrator to evaporate the solvent.

  • NMR Sample Preparation: Reconstitute the dried metabolite extract in a minimal volume of NMR buffer (e.g., a phosphate (B84403) or Tris buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification. Transfer the sample to an NMR tube.[5]

15N NMR Spectroscopy
  • Instrumentation: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Data Acquisition: Acquire one-dimensional (1D) ¹⁵N spectra or two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra. 2D HSQC is generally preferred for its superior resolution and sensitivity.[2]

  • Acquisition Parameters:

    • Temperature: Maintain a constant temperature (e.g., 298 K).

    • Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Spectral Width: Set appropriate spectral widths in both the ¹H and ¹⁵N dimensions to encompass all expected signals.

  • Data Processing: Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, baseline correction, and referencing.

  • Data Analysis: Identify and quantify the signals corresponding to ¹⁵N-asparagine and its downstream metabolites by integrating the peak volumes in the 2D HSQC spectra.

Sample Preparation for LC-MS/MS Analysis
  • Metabolite Extraction: Follow the same procedure as for NMR (steps 3.2.1 to 3.2.3) to obtain the polar metabolite extract.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard mixture to the extract for accurate quantification.

  • Solvent Evaporation: Dry the sample under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile (B52724) in water).

LC-MS/MS Analysis
  • Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap or Q-TOF).

  • Chromatographic Separation: Separate the metabolites using a suitable column (e.g., a HILIC or reversed-phase C18 column) and a gradient elution program with appropriate mobile phases (e.g., water and acetonitrile with additives like formic acid or ammonium (B1175870) formate).

  • Mass Spectrometry Analysis:

    • Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the analytes of interest.

    • Data Acquisition: For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. For untargeted or discovery-based analysis, acquire full scan MS and data-dependent MS/MS spectra on a high-resolution instrument.

  • Data Processing: Process the raw data using the instrument's software. This includes peak integration, and for high-resolution data, feature detection and alignment.

  • Data Analysis: Identify metabolites based on their retention time, accurate mass, and fragmentation patterns. Quantify the relative abundance of the different ¹⁵N-labeled isotopologues of asparagine and its metabolic products.

Visualizing Asparagine Metabolism and Experimental Workflow

Diagrams are essential for understanding the complex relationships in metabolic pathways and the steps involved in the analytical workflow.

Asparagine_Metabolism Oxaloacetate Oxaloacetate TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle AspAT Aspartate Aminotransferase (AspAT) Oxaloacetate->AspAT Aspartate Aspartate Protein_Synthesis Protein Synthesis Aspartate->Protein_Synthesis Nucleotide_Synthesis Nucleotide Synthesis Aspartate->Nucleotide_Synthesis ASNS Asparagine Synthetase (ASNS) Aspartate->ASNS Glutamine Glutamine Glutamine->ASNS Glutamate Glutamate Glutamate->TCA_Cycle Glutamate->AspAT Asparagine Asparagine Asparagine->Protein_Synthesis Asparaginase Asparaginase Asparagine->Asparaginase Ammonia Ammonia (NH3) AspAT->Aspartate ASNS->Glutamate ASNS->Asparagine Asparaginase->Aspartate Asparaginase->Ammonia

Caption: Asparagine biosynthesis and degradation pathways.

Cross_Validation_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Parallel Analysis cluster_NMR 15N NMR Analysis cluster_MS Mass Spectrometry Analysis cluster_CrossValidation Cross-Validation Cell_Culture 1. Cell Culture with [15N]-Asparagine Harvesting 2. Cell Harvesting and Metabolism Quenching Cell_Culture->Harvesting Extraction 3. Metabolite Extraction Harvesting->Extraction NMR_Prep 4a. NMR Sample Preparation Extraction->NMR_Prep MS_Prep 4b. LC-MS Sample Preparation Extraction->MS_Prep NMR_Acquisition 5a. 1H-15N HSQC Acquisition NMR_Prep->NMR_Acquisition NMR_Data 6a. NMR Data Processing & Analysis NMR_Acquisition->NMR_Data Comparison 7. Comparison of Quantitative Results NMR_Data->Comparison MS_Acquisition 5b. LC-MS/MS Acquisition MS_Prep->MS_Acquisition MS_Data 6b. MS Data Processing & Analysis MS_Acquisition->MS_Data MS_Data->Comparison

Caption: Experimental workflow for cross-validation.

Conclusion

Both 15N NMR and mass spectrometry are indispensable tools for investigating asparagine metabolism. They offer complementary information, with NMR providing detailed insights into the positional labeling of nitrogen atoms and MS offering superior sensitivity for detecting and quantifying a wide range of metabolites.

  • 15N NMR is particularly well-suited for studies where the specific fate of the amide versus the amino nitrogen of asparagine is of interest, and for non-invasive, real-time measurements in living systems.

  • Mass Spectrometry excels in high-throughput screening, the analysis of low-abundance metabolites, and in studies requiring the simultaneous quantification of a large number of metabolic intermediates.

A cross-validation approach, where both techniques are applied to the same biological question, can provide the most comprehensive and robust understanding of asparagine metabolism. By leveraging the strengths of both 15N NMR and mass spectrometry, researchers can gain deeper insights into the role of asparagine in health and disease, and in the development of novel therapeutic strategies.

References

A Head-to-Head Comparison: L-Asparagine-amide-15N vs. 13C-Asparagine for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex web of biochemical reactions that sustain life. Metabolic flux analysis (MFA), a powerful technique that quantifies the rates of these reactions, relies on the introduction of labeled substrates to track the fate of atoms through metabolic pathways. Asparagine, a non-essential amino acid, plays a crucial role in cellular metabolism, particularly in nitrogen transport and as a precursor for protein and nucleotide synthesis. Consequently, tracing its metabolic fate is of significant interest in various research fields, including cancer metabolism and drug development.

This guide provides an objective, data-driven comparison of two key isotopic tracers for asparagine: L-Asparagine-amide-15N and uniformly carbon-13 labeled asparagine (13C-Asparagine). We will delve into their respective strengths and weaknesses, provide detailed experimental protocols, and present quantitative data to aid researchers in selecting the optimal tracer for their specific experimental goals.

At a Glance: Key Differences and Applications

The fundamental distinction between L-Asparagine-amide-15N and 13C-Asparagine lies in the labeled atom and, consequently, the metabolic pathways they illuminate. L-Asparagine-amide-15N is designed to trace the flow of the amide nitrogen, offering specific insights into nitrogen metabolism, including transamination and donation to other molecules. In contrast, 13C-Asparagine tracks the carbon backbone of the molecule, providing a comprehensive view of how asparagine's carbon skeleton is utilized in central carbon metabolism, such as the tricarboxylic acid (TCA) cycle.

The choice between these two tracers is therefore dictated by the primary research question. If the focus is on nitrogen assimilation, donation, and recycling, L-Asparagine-amide-15N is the tracer of choice. If the objective is to understand how asparagine contributes to the carbon pool for energy production or biosynthesis of other carbon-containing molecules, then 13C-Asparagine is the more appropriate tool.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of each tracer based on established methodologies in metabolic flux analysis.

FeatureL-Asparagine-amide-15N13C-Asparagine (Uniformly Labeled)
Primary Application Tracing nitrogen metabolism, amide group donation, transamination reactions.Tracing carbon backbone fate, contribution to TCA cycle intermediates, biosynthesis of other amino acids.
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)GC-MS, LC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Shift +1 Da per 15N atom+4 Da for [U-13C4]-Asparagine
Detection Limit Detection limit for 15N label presence in asparagine is approximately 1.0%.[1]Generally high sensitivity with modern MS instrumentation.
Precision Positional labeling determination for the amide group has an average relative standard deviation of around 15%.[1]High-resolution 13C-MFA can achieve a standard deviation of ≤2% for flux estimations.[2]
Potential Challenges - Potential for 15N scrambling to other nitrogen-containing molecules. - Hydrolysis of the amide group during sample preparation can lead to loss of the label.- Natural abundance of 13C (~1.1%) can create a more complex background signal.[] - Requires a well-defined metabolic model for accurate flux calculations.

Delving into the Metabolic Pathways

To understand the utility of each tracer, it is essential to visualize the metabolic fate of asparagine. The following diagram, generated using the DOT language, illustrates the key metabolic pathways involving asparagine and highlights which atoms are traced by each isotopic label.

Asparagine_Metabolism cluster_synthesis Asparagine Synthesis cluster_catabolism Asparagine Catabolism Aspartate Aspartate ASNS Asparagine Synthetase Aspartate->ASNS Glutamine Glutamine Glutamine->ASNS donates amide-N Glutamine->ASNS 15N Asparagine L-Asparagine ASNS->Asparagine ASNS->Asparagine Asparaginase Asparaginase Aspartate_cat Aspartate Asparaginase->Aspartate_cat Ammonia Ammonia Asparaginase->Ammonia Asparaginase->Ammonia 15N Transaminase Transaminase Glutamate_cat Glutamate Transaminase->Glutamate_cat Oxaloacetate Oxaloacetate Transaminase->Oxaloacetate Alpha_KG α-Ketoglutarate Alpha_KG->Transaminase TCA Cycle TCA Cycle Oxaloacetate->TCA Cycle Oxaloacetate->TCA Cycle Aspartate_cat->Oxaloacetate Protein Protein Synthesis Aspartate_cat->Protein Asparagine->Asparaginase Asparagine->Transaminase Asparagine->Aspartate_cat 13C backbone Asparagine->Protein Asparagine->Protein 13C backbone Nucleotides Nucleotide Synthesis MFA_Workflow cluster_exp Experimental Phase cluster_analysis Analytical & Computational Phase culture 1. Cell Culture (Adaptation to labeling media) labeling 2. Isotope Labeling (Introduce tracer at steady state) culture->labeling quench 3. Rapid Quenching (Halt metabolic activity) labeling->quench extract 4. Metabolite Extraction (Separate metabolites from macromolecules) quench->extract ms_analysis 5. Mass Spectrometry (GC-MS or LC-MS analysis) extract->ms_analysis mid_analysis 6. Mass Isotopomer Distribution (MID) Analysis ms_analysis->mid_analysis flux_calc 7. Computational Flux Estimation (e.g., using INCA, Metran) mid_analysis->flux_calc interpretation 8. Biological Interpretation & Flux Map Generation flux_calc->interpretation

References

A Comparative Guide to Absolute Protein Quantification: ¹⁵N Labeling vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein analysis, the accurate quantification of proteins is paramount. Absolute quantification, which determines the precise amount of a protein in a sample, is critical for understanding disease mechanisms, identifying biomarkers, and developing effective therapeutics. This guide provides an objective comparison of ¹⁵N metabolic labeling with other widely used techniques for absolute protein quantification: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). We will delve into the experimental workflows, present comparative data on performance, and provide detailed protocols to assist in selecting the most suitable method for your research needs.

Introduction to Absolute Protein Quantification Methods

Absolute protein quantification aims to determine the exact molar amount or concentration of a specific protein within a complex biological sample. Isotope labeling techniques are central to achieving this with high accuracy using mass spectrometry. These methods involve introducing a "heavy" isotope-labeled version of a protein or peptide into a sample, which then serves as an internal standard. By comparing the mass spectrometry signal intensities of the naturally occurring "light" protein to the "heavy" standard, precise quantification can be achieved.

This guide focuses on four prominent labeling strategies:

  • ¹⁵N Metabolic Labeling: This in vivo metabolic labeling approach involves growing cells or organisms on a diet where the sole nitrogen source is the heavy isotope ¹⁵N. This results in the incorporation of ¹⁵N into all nitrogen-containing amino acids and, consequently, all proteins.

  • Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): SILAC is another in vivo metabolic labeling technique where cells are cultured in a medium containing "heavy" stable isotope-labeled essential amino acids, typically arginine and lysine.

  • Isobaric Tags for Relative and Absolute Quantitation (iTRAQ): iTRAQ is an in vitro chemical labeling method that uses isobaric tags to label the primary amines of peptides after protein extraction and digestion. Different tags have the same total mass but generate unique reporter ions upon fragmentation in the mass spectrometer.

  • Tandem Mass Tags (TMT): Similar to iTRAQ, TMT is an in vitro chemical labeling technique that uses isobaric tags to label peptides. TMT reagents also allow for multiplexing, enabling the simultaneous analysis of multiple samples.

Performance Comparison

The choice of a quantification method depends on various factors, including the biological system under investigation, the desired level of accuracy and precision, throughput requirements, and budget constraints. The following tables summarize the key performance characteristics of ¹⁵N labeling, SILAC, iTRAQ, and TMT based on available experimental data.

Parameter ¹⁵N Metabolic Labeling SILAC iTRAQ TMT References
Accuracy High; serves as an excellent internal standard for relative quantification. Absolute accuracy depends on the purity and concentration determination of the external standard.High; considered a gold standard for quantitative proteomics due to early-stage sample mixing, which minimizes experimental variability.[1][2]Good; however, can be affected by ratio compression, where the measured fold changes are underestimated, especially for high abundance proteins.[3]Good; similar to iTRAQ, it can be affected by ratio compression. Advanced methods like Synchronous Precursor Selection (SPS) MS3 can mitigate this.[3][1][2][3]
Precision (CV) High; low variability is achieved as the standard is introduced early in the workflow.Very High; typically exhibits low coefficients of variation (CVs) due to the co-processing of labeled and unlabeled samples from an early stage.[1][2]Good; precision can be affected by variations in labeling efficiency and sample handling before pooling.Good; similar to iTRAQ, with potential for high reproducibility, especially with automated workflows.[1][2]
Dynamic Range Wide; the ability to detect and quantify proteins over a large concentration range is a key advantage.Wide; generally considered to have a broad dynamic range for quantification.Moderate; can be limited by ratio compression, which can compress the apparent dynamic range of quantification.Moderate to Wide; the use of MS3-based quantification can improve the dynamic range compared to MS2-based methods.[3]
Multiplexing Typically 2-plex (heavy vs. light).Typically 2-plex or 3-plex.4-plex or 8-plex.Up to 18-plex with TMTpro™ reagents.
Sample Type Applicable to cells and whole organisms that can be metabolically labeled.Primarily for cultured cells.Applicable to a wide range of samples, including tissues and biofluids.Applicable to a wide range of samples, including tissues and biofluids.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each of the four quantification methods.

G ¹⁵N Metabolic Labeling Workflow cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Mass Spectrometry & Data Analysis Cell/Organism Culture (¹⁴N) Cell/Organism Culture (¹⁴N) Harvest & Mix Samples (1:1) Harvest & Mix Samples (1:1) Cell/Organism Culture (¹⁴N)->Harvest & Mix Samples (1:1) Cell/Organism Culture (¹⁵N) Cell/Organism Culture (¹⁵N) Cell/Organism Culture (¹⁵N)->Harvest & Mix Samples (1:1) Protein Extraction Protein Extraction Harvest & Mix Samples (1:1)->Protein Extraction Protein Digestion (e.g., Trypsin) Protein Digestion (e.g., Trypsin) Protein Extraction->Protein Digestion (e.g., Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion (e.g., Trypsin)->LC-MS/MS Analysis Peptide Identification Peptide Identification LC-MS/MS Analysis->Peptide Identification Quantification (¹⁴N/¹⁵N Ratio) Quantification (¹⁴N/¹⁵N Ratio) Peptide Identification->Quantification (¹⁴N/¹⁵N Ratio)

Caption: Workflow for ¹⁵N Metabolic Labeling.

G SILAC Workflow cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Mass Spectrometry & Data Analysis Cell Culture ('Light' Amino Acids) Cell Culture ('Light' Amino Acids) Harvest & Mix Cells (1:1) Harvest & Mix Cells (1:1) Cell Culture ('Light' Amino Acids)->Harvest & Mix Cells (1:1) Cell Culture ('Heavy' Amino Acids) Cell Culture ('Heavy' Amino Acids) Cell Culture ('Heavy' Amino Acids)->Harvest & Mix Cells (1:1) Protein Extraction Protein Extraction Harvest & Mix Cells (1:1)->Protein Extraction Protein Digestion (e.g., Trypsin) Protein Digestion (e.g., Trypsin) Protein Extraction->Protein Digestion (e.g., Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion (e.g., Trypsin)->LC-MS/MS Analysis Peptide Identification Peptide Identification LC-MS/MS Analysis->Peptide Identification Quantification ('Light'/'Heavy' Ratio) Quantification ('Light'/'Heavy' Ratio) Peptide Identification->Quantification ('Light'/'Heavy' Ratio)

Caption: Workflow for SILAC.

G iTRAQ Workflow cluster_0 Sample Preparation & Digestion cluster_1 Labeling & Mixing cluster_2 Mass Spectrometry & Data Analysis Protein Extraction (Sample 1) Protein Extraction (Sample 1) Protein Digestion (Sample 1) Protein Digestion (Sample 1) Protein Extraction (Sample 1)->Protein Digestion (Sample 1) Protein Extraction (Sample 2-n) Protein Extraction (Sample 2-n) Protein Digestion (Sample 2-n) Protein Digestion (Sample 2-n) Protein Extraction (Sample 2-n)->Protein Digestion (Sample 2-n) iTRAQ Labeling (Tag 1) iTRAQ Labeling (Tag 1) Protein Digestion (Sample 1)->iTRAQ Labeling (Tag 1) iTRAQ Labeling (Tag 2-n) iTRAQ Labeling (Tag 2-n) Protein Digestion (Sample 2-n)->iTRAQ Labeling (Tag 2-n) Combine Labeled Peptides Combine Labeled Peptides iTRAQ Labeling (Tag 1)->Combine Labeled Peptides iTRAQ Labeling (Tag 2-n)->Combine Labeled Peptides LC-MS/MS Analysis LC-MS/MS Analysis Combine Labeled Peptides->LC-MS/MS Analysis Peptide Identification Peptide Identification LC-MS/MS Analysis->Peptide Identification Quantification (Reporter Ion Intensity) Quantification (Reporter Ion Intensity) Peptide Identification->Quantification (Reporter Ion Intensity) G TMT Workflow cluster_0 Sample Preparation & Digestion cluster_1 Labeling & Mixing cluster_2 Mass Spectrometry & Data Analysis Protein Extraction (Sample 1) Protein Extraction (Sample 1) Protein Digestion (Sample 1) Protein Digestion (Sample 1) Protein Extraction (Sample 1)->Protein Digestion (Sample 1) Protein Extraction (Sample 2-n) Protein Extraction (Sample 2-n) Protein Digestion (Sample 2-n) Protein Digestion (Sample 2-n) Protein Extraction (Sample 2-n)->Protein Digestion (Sample 2-n) TMT Labeling (Tag 1) TMT Labeling (Tag 1) Protein Digestion (Sample 1)->TMT Labeling (Tag 1) TMT Labeling (Tag 2-n) TMT Labeling (Tag 2-n) Protein Digestion (Sample 2-n)->TMT Labeling (Tag 2-n) Combine Labeled Peptides Combine Labeled Peptides TMT Labeling (Tag 1)->Combine Labeled Peptides TMT Labeling (Tag 2-n)->Combine Labeled Peptides LC-MS/MS Analysis LC-MS/MS Analysis Combine Labeled Peptides->LC-MS/MS Analysis Peptide Identification Peptide Identification LC-MS/MS Analysis->Peptide Identification Quantification (Reporter Ion Intensity) Quantification (Reporter Ion Intensity) Peptide Identification->Quantification (Reporter Ion Intensity)

References

comparison of different 15N labeled amino acids for proteomics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Advanced Quantitative Proteomics

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of isotopic labeling strategy is paramount. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has emerged as a powerful and widely used method for accurate protein quantification.[1] This guide provides an in-depth comparison of different 15N labeled amino acids used in SILAC and contrasts this approach with complete 15N metabolic labeling, supported by experimental data and detailed protocols.

Performance Comparison of 15N Labeling Strategies

The selection of a 15N labeling strategy significantly impacts the depth, accuracy, and complexity of a quantitative proteomics experiment. The following tables summarize the key quantitative and qualitative differences between using individual 15N labeled amino acids (typically Arginine and Lysine in SILAC) and a complete 15N metabolic labeling approach.

Table 1: Quantitative Performance Metrics

FeatureSILAC (15N-Arg & 15N-Lys)Complete 15N Metabolic LabelingKey Considerations
Protein Identification High; focused on tryptic peptides containing Arg or Lys.Potentially higher; all peptides are labeled.[2]Complete 15N labeling can increase the number of quantifiable peptides per protein.
Quantification Accuracy High; coefficient of variation (CV) typically low.High, but can be affected by incomplete labeling.SILAC is often considered the gold standard for quantification accuracy in cell culture.[3]
Labeling Efficiency Typically >97% for both Arginine and Lysine.[4]Can be variable and requires careful optimization to reach >98%.[5]Incomplete labeling in 15N metabolic labeling can complicate data analysis.[3]
Arginine-to-Proline Conversion Rate Can be significant (10-25% or higher in some cell lines), affecting accuracy.[6]Not applicable.This is a major drawback of using 15N-Arginine that requires mitigation.

Table 2: Qualitative Comparison

FeatureSILAC (15N-Arg & 15N-Lys)Complete 15N Metabolic LabelingKey Considerations
Applicability Primarily for cultured cells.Applicable to a wider range of organisms, including bacteria, yeast, and plants.[2]SILAC is limited to organisms that can be metabolically labeled with specific amino acids.
Cost Labeled amino acids are expensive.Labeled nitrogen sources (e.g., 15NH4Cl) are generally less expensive.[2][3]Cost can be a significant factor for large-scale experiments.
Data Analysis Complexity Relatively straightforward; fixed mass shift per labeled amino acid.More complex; mass shift varies with the number of nitrogen atoms in each peptide.[3]Specialized software is often required for analyzing complete 15N labeling data.
Metabolic Perturbation Minimal, as only specific amino acids are replaced.Minimal, as the primary nitrogen source is replaced.Both methods are considered to have high physiological relevance.

Experimental Protocols

Detailed and robust experimental protocols are crucial for successful and reproducible quantitative proteomics experiments. Below are standardized protocols for a typical SILAC experiment.

Cell Culture and Metabolic Labeling
  • Medium Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-1640) lacking L-arginine and L-lysine.

  • Supplementation: For the "light" condition, supplement the medium with normal ("light") L-arginine and L-lysine. For the "heavy" condition, supplement with the corresponding 15N-labeled L-arginine (e.g., ¹³C₆,¹⁵N₄-Arginine) and L-lysine (e.g., ¹³C₆,¹⁵N₂-Lysine).

  • Cell Adaptation: Culture the cells for at least five to six cell divisions in the respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acids.

  • Verification of Incorporation: Before starting the experiment, verify the labeling efficiency by mass spectrometry. It should be >97%.[4]

  • Experimental Treatment: Apply the experimental treatment (e.g., drug stimulation, gene knockout) to the cell populations.

Sample Preparation and Protein Digestion
  • Cell Lysis: Harvest and wash the "light" and "heavy" cell populations separately. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).

  • In-solution or In-gel Digestion:

    • In-solution: Digest the protein mixture with a protease, typically Trypsin/Lys-C mix, overnight at 37°C.

    • In-gel: Separate the protein mixture by SDS-PAGE, excise the gel bands, and perform in-gel digestion with trypsin.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the cleaned peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Peptide Identification and Quantification: Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of "heavy" and "light" peptide pairs based on their signal intensities.

  • Data Interpretation: Perform statistical analysis to identify proteins with significant changes in abundance between the experimental conditions.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for a SILAC-based quantitative proteomics experiment.

SILAC_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Data Analysis light Light Culture (14N Arg/Lys) mix Mix Equal Protein Amounts light->mix heavy Heavy Culture (15N Arg/Lys) heavy->mix digest Protein Digestion (Trypsin) mix->digest cleanup Peptide Cleanup (C18) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant Peptide Identification & Quantification lcms->quant interp Data Interpretation quant->interp

A typical SILAC experimental workflow.
Signaling Pathway Example: Integrin-Linked Kinase (ILK)

SILAC proteomics is frequently used to dissect complex cellular signaling pathways. The diagram below depicts a simplified representation of the Integrin-Linked Kinase (ILK) signaling pathway, which plays a crucial role in cell adhesion, migration, and proliferation.

ILK_Signaling cluster_ecm Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin ILK ILK Integrin->ILK PINCH PINCH ILK->PINCH Parvin Parvin ILK->Parvin Akt Akt/PKB ILK->Akt P Actin Actin Cytoskeleton Parvin->Actin GSK3b GSK3β Akt->GSK3b P (inhibits) GSK3b->Actin Regulates

Simplified Integrin-Linked Kinase (ILK) signaling pathway.

Conclusion

The choice between using specific 15N labeled amino acids in SILAC and complete 15N metabolic labeling depends on the specific research question, the model organism, and available resources. SILAC with 15N-Arginine and 15N-Lysine offers high quantification accuracy and a more straightforward data analysis workflow, making it a preferred method for studies in cultured mammalian cells. However, researchers must be mindful of and correct for the potential metabolic conversion of arginine to proline. Complete 15N metabolic labeling provides a cost-effective alternative for broader applications and potentially greater proteome coverage, though it requires more complex data analysis. By understanding the distinct advantages and limitations of each approach, researchers can select the optimal strategy to achieve their scientific goals.

References

A Comparative Guide to Confirming Protein-Ligand Binding: Leveraging ¹⁵N Labeled Asparagine NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, specifically utilizing ¹⁵N labeled asparagine, with alternative biophysical techniques for the characterization of protein-ligand interactions. Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to aid in the selection of appropriate methodologies for your research needs.

Introduction

Understanding the binding of ligands to their protein targets is a cornerstone of drug discovery and fundamental biological research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides atomic-level insights into these interactions in solution. By isotopically labeling the protein, for instance with ¹⁵N, researchers can monitor changes in the chemical environment of individual amino acids upon ligand binding. Asparagine residues, with their side-chain amide groups, can be particularly informative probes of molecular recognition events.[1][2][3] This guide focuses on the application of ¹⁵N labeled asparagine in NMR-based binding assays and provides a comparative analysis with two widely used alternative methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Methodology Comparison: NMR vs. ITC vs. SPR

The choice of technique for confirming and quantifying protein-ligand binding depends on several factors including the nature of the interacting molecules, the desired information (kinetics, thermodynamics, or structural details), and available instrumentation.

Feature¹⁵N HSQC NMR Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Principle Monitors changes in the chemical environment of ¹⁵N-labeled nuclei upon ligand binding.Measures the heat released or absorbed during a binding event.Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein.
Information Obtained Binding site location, dissociation constant (Kᴅ), structural changes, kinetics (for some methods).[4][5]Dissociation constant (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[6]Association rate (kₐ), dissociation rate (kₔ), and dissociation constant (Kᴅ).[6][7]
Protein Requirements Requires ¹⁵N isotopic labeling; typically 0.1-1 mM concentration.No labeling required; concentration depends on binding affinity.One binding partner is immobilized on a sensor chip.
Ligand Requirements No labeling required; must be soluble and stable.No labeling required; must be soluble and stable.No labeling required; must be soluble and stable.
Affinity Range Weak to moderate (μM to mM).[8]Broad range, but optimal for Kᴅ values in the nM to μM range.Broad range (pM to mM).[7]
Throughput Lower throughput, requires longer experiment times.Moderate throughput.Higher throughput, suitable for screening.
Key Advantages Provides site-specific information, can detect very weak interactions, and provides structural context.Provides a complete thermodynamic profile of the interaction in a single experiment.Provides real-time kinetic data, high sensitivity, and requires small sample volumes.
Key Limitations Requires isotopic labeling, can be challenging for large proteins, lower throughput.Can be sensitive to buffer composition and requires larger sample quantities.Requires immobilization of one binding partner which may affect its activity, potential for non-specific binding.

Quantitative Data Comparison

The dissociation constant (Kᴅ) is a key parameter for quantifying the strength of a protein-ligand interaction. The following tables summarize Kᴅ values determined by NMR, ITC, and SPR for the same protein-ligand systems, showcasing the comparative performance of these techniques.

Case Study 1: Substrate Binding to Bacillus subtilis Xylanase [8]

LigandMethodKᴅ (mM)
Xylohexaose (X₆)NMR1.0 (Active Site), 4.7 (Secondary Binding Site)
Xylohexaose (X₆)ITC0.53
Xylohexaose (X₆)SPR0.46 (Active Site), 1.43 (Secondary Binding Site)

Case Study 2: Inhibitor Binding to Purine Nucleoside Phosphorylase (PNP) [9][10]

LigandMethodKᴅ (nM)
Immucillin-HEnzyme Kinetics (Kᵢ)0.47
Immucillin-HITC2.3
Immucillin-HSPR0.8
Immucillin-HMST30.1

Case Study 3: Inhibitor Binding to BCL-2 Family Proteins [9]

Protein-LigandMethodKᴅ (nM)
BCL-2 with ABT-737SPR0.6
BCL-2 with ABT-737ITC20.5
MCL-1 with A-1210477MST~740
MCL-1 with A-1210477SPR3.5

Note: MST (MicroScale Thermophoresis) is another biophysical technique for measuring binding affinity.

Experimental Protocols

Selective ¹⁵N-Labeling of Asparagine Side-Chains

This protocol is adapted from a method for efficient selective labeling of asparagine side chains in E. coli.[2][3]

Objective: To produce a protein with ¹⁵N incorporated specifically into the side-chain amides of asparagine residues for focused NMR studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.

  • M9 minimal medium.

  • ¹⁵NH₄Cl as the sole nitrogen source.

  • All 19 unlabeled amino acids (excluding asparagine).

  • IPTG for induction.

  • Lysis buffer and chromatography resins for protein purification.

Procedure:

  • Pre-culture: Inoculate a single colony of the transformed E. coli into LB medium and grow overnight at 37°C.

  • Main Culture: Inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl and the 19 unlabeled amino acids with the overnight pre-culture.

  • Growth and Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression with IPTG and continue to grow at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a high-pressure homogenizer.

  • Protein Purification: Purify the ¹⁵N-asparagine-labeled protein using appropriate chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Sample Preparation for NMR: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) and concentrate to 0.1-0.5 mM. Add 5-10% D₂O for the NMR lock.

¹H-¹⁵N HSQC Titration Experiment

Objective: To monitor the chemical shift perturbations of ¹⁵N-labeled asparagine side-chain amides upon titration with a ligand to identify the binding site and determine the dissociation constant (Kᴅ).

Materials:

  • ¹⁵N-labeled protein sample (0.1-0.5 mM in NMR buffer).

  • Ligand stock solution at a high concentration (e.g., 10-50 mM) in the same NMR buffer.

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Initial Spectrum: Record a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.

  • Ligand Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample. After each addition, gently mix and allow the sample to equilibrate.

  • Acquire Spectra: Record a ¹H-¹⁵N HSQC spectrum at each ligand concentration. A typical titration series might include ligand-to-protein molar ratios of 0:1, 0.2:1, 0.5:1, 1:1, 2:1, 5:1, and 10:1, or until saturation is observed.

  • Data Processing: Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Chemical Shift Perturbation (CSP) Analysis:

    • Overlay the series of HSQC spectra to visualize the movement of peaks.

    • For each assigned asparagine side-chain amide resonance, calculate the combined chemical shift perturbation (Δδ) at each titration point using the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).

  • Kᴅ Determination:

    • Plot the chemical shift perturbation (Δδ) for each affected residue as a function of the total ligand concentration.

    • Fit the binding isotherm to a one-site binding model to extract the dissociation constant (Kᴅ).

Visualizing the Workflow and Concepts

The following diagrams illustrate the experimental workflow for confirming protein-ligand binding using ¹⁵N labeled asparagine NMR and the underlying principles of chemical shift perturbation.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis p1 Protein Expression & Selective ¹⁵N-Asn Labeling p2 Protein Purification p1->p2 p3 NMR Sample Preparation (Buffer Exchange & Concentration) p2->p3 n1 Acquire ¹H-¹⁵N HSQC of Free Protein p3->n1 n2 Ligand Titration n1->n2 n3 Acquire ¹H-¹⁵N HSQC Series n2->n3 a1 Process NMR Spectra n3->a1 a2 Chemical Shift Perturbation (CSP) Analysis a1->a2 a3 Map Binding Site a2->a3 a4 Determine Dissociation Constant (Kᴅ) a2->a4

Experimental workflow for NMR-based protein-ligand binding studies.

csp_concept cluster_protein ¹⁵N Labeled Protein cluster_spectra ¹H-¹⁵N HSQC Spectra P Protein Asn ¹⁵N-Asn Complex Protein-Ligand Complex P->Complex + s1 P->s1 Observe Ligand Ligand Ligand->Complex s2 Complex->s2 Observe s1->s2 Chemical Shift Perturbation

Principle of Chemical Shift Perturbation (CSP) in NMR.

References

A Comparative Guide to the Biological Equivalence of ¹⁵N Labeled Asparagine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the biological equivalence of ¹⁵N labeled asparagine compared to its unlabeled counterpart. While direct comparative studies on cellular processes such as proliferation and protein synthesis rates are not extensively available in current literature, this document synthesizes existing experimental data from metabolic tracing and signaling studies to offer a robust framework for researchers. The consensus in the scientific community, supported by the widespread use of ¹⁵N labeled amino acids, is that for most biological applications, ¹⁵N labeled asparagine is a reliable tracer that does not significantly perturb cellular physiology.

Introduction

Stable isotope labeling with amino acids like ¹⁵N asparagine is a powerful and widely used technique in proteomics and metabolomics for quantifying changes in protein abundance and tracing metabolic pathways.[1] This method involves the incorporation of "heavy" isotopes into proteins or metabolites, which can then be distinguished from their "light" counterparts by mass spectrometry.[1] The underlying assumption for the validity of these studies is the biological equivalence of the labeled and unlabeled molecules. This guide will delve into the available data to assess this equivalence.

Data Presentation: Metabolic Fate and Protein Incorporation

While direct head-to-head comparisons of cell growth or total protein synthesis rates are scarce, data from metabolic tracer studies using ¹⁵N labeled asparagine provide insights into its biological processing. The following tables summarize key findings from such studies, illustrating the incorporation and metabolic fate of ¹⁵N asparagine in various experimental systems.

Parameter ¹⁵N Labeled Asparagine Unlabeled Asparagine (Inferred) Key Findings Citations
Cellular Uptake Readily taken up by cells.Transported via amino acid transporters like ASCT2.No significant difference in uptake mechanisms is reported; ¹⁵N asparagine serves as an effective tracer for uptake studies.[2]
Protein Synthesis Incorporated into newly synthesized proteins.Standard substrate for protein synthesis.Studies using ¹⁵N labeled amino acids have successfully measured fractional protein synthesis rates, indicating efficient incorporation.[3]
Metabolic Fate Primarily used for protein synthesis; can be a nitrogen donor.Serves as a substrate for protein synthesis and can be involved in amino acid exchange.¹⁵N tracing shows that asparagine is a crucial substrate for protein synthesis, especially when other nutrients are limited.[4]
Cell Line Experimental Condition Key Observation with ¹⁵N Asparagine Citations
HEK293 CellsSelective ¹⁵N-labeling in culture medium.Minimal metabolic scrambling observed for ¹⁵N-asparagine.[5]
Pancreatic Cancer MIA PaCa CellsCulture in ¹⁵N enriched media (33% and 50%).Fractional protein synthesis rates were comparable between the two enrichment levels, suggesting consistent biological processing.[3]

Experimental Protocols

Detailed methodologies are crucial for assessing the biological equivalence and for the effective use of ¹⁵N labeled asparagine in research.

1. Cell Culture and Metabolic Labeling

  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells or other relevant cell lines are commonly used.[5]

  • Culture Medium: Cells are grown in a defined medium where the concentration of asparagine can be controlled. For labeling experiments, the medium is supplemented with ¹⁵N labeled asparagine.[5]

  • Labeling Strategy:

    • Full Labeling: Cells are cultured for several passages in a medium containing only ¹⁵N labeled asparagine to achieve near-complete labeling of the proteome.

    • Pulse Labeling: Cells are grown in standard medium and then switched to a medium with ¹⁵N asparagine for a defined period to measure the rate of new protein synthesis.

  • Control Group: A parallel culture is maintained in a medium with an identical concentration of unlabeled asparagine.

2. Assessing Cell Proliferation

  • Method: Cell counting using a hemocytometer or automated cell counter, or colorimetric assays such as MTT or WST-1.

  • Procedure:

    • Seed cells at a known density in multi-well plates.

    • Culture one set of cells in a medium containing ¹⁵N labeled asparagine and the control set in a medium with unlabeled asparagine.

    • At various time points (e.g., 24, 48, 72 hours), measure cell viability and proliferation.

    • Compare the growth curves of the labeled and unlabeled cultures.

3. Measurement of Protein Synthesis

  • Method: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) followed by mass spectrometry.[6]

  • Procedure:

    • Culture two populations of cells: one in a "light" medium (unlabeled asparagine) and one in a "heavy" medium (¹⁵N labeled asparagine).

    • After achieving full incorporation, mix equal amounts of protein from both populations.

    • Digest the protein mixture with trypsin and analyze the resulting peptides by LC-MS/MS.

    • The ratio of heavy to light peptides provides a precise quantification of relative protein abundance. For assessing equivalence, one would look for a 1:1 ratio for the majority of proteins when comparing two identical cell populations grown in labeled versus unlabeled media.

4. Metabolic Flux Analysis

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to trace the incorporation of ¹⁵N into various metabolites.

  • Procedure:

    • Culture cells with ¹⁵N labeled asparagine for a specific duration.

    • Extract intracellular metabolites.

    • Analyze the extracts by MS to determine the mass isotopomer distribution of metabolites downstream of asparagine metabolism.

    • This allows for the quantification of metabolic fluxes through related pathways.

Mandatory Visualization

Asparagine Metabolism and Signaling Pathways

Asparagine plays a crucial role in cellular metabolism and signaling, particularly in the context of nutrient availability. It is synthesized from aspartate and glutamine by asparagine synthetase (ASNS).[] Asparagine is not only a building block for protein synthesis but also acts as an amino acid exchange factor and can activate the mTORC1 signaling pathway, a central regulator of cell growth.[8][9]

Asparagine_Metabolism_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Asn_ext Asparagine Asn_int Asparagine Asn_ext->Asn_int Transport Gln_ext Glutamine Gln_int Glutamine Gln_ext->Gln_int Transport Asp_ext Aspartate Asp_int Aspartate Asp_ext->Asp_int Transport Protein Protein Synthesis Asn_int->Protein mTORC1 mTORC1 Activation Asn_int->mTORC1 Glu Glutamate Gln_int->Glu Glutaminase ASNS ASNS Gln_int->ASNS Asp_int->ASNS ASNS->Asn_int ATP -> AMP + PPi

Caption: Asparagine metabolism and its role in signaling.

Experimental Workflow for Assessing Biological Equivalence

The following workflow outlines a comprehensive approach to compare the biological effects of ¹⁵N labeled and unlabeled asparagine.

Biological_Equivalence_Workflow cluster_culture Cell Culture Conditions cluster_assays Biological Assays start Start: Parallel Cell Cultures culture_unlabeled Medium + Unlabeled Asparagine (¹⁴N) start->culture_unlabeled culture_labeled Medium + Labeled Asparagine (¹⁵N) start->culture_labeled proliferation Cell Proliferation Assay culture_unlabeled->proliferation protein_synthesis Protein Synthesis Rate (SILAC) culture_unlabeled->protein_synthesis signaling Signaling Pathway Analysis (Western Blot) culture_unlabeled->signaling culture_labeled->proliferation culture_labeled->protein_synthesis metabolomics Metabolic Flux Analysis (MS) culture_labeled->metabolomics culture_labeled->signaling end Conclusion: Assess Biological Equivalence proliferation->end protein_synthesis->end metabolomics->end signaling->end

Caption: Workflow for comparing ¹⁵N labeled and unlabeled asparagine.

Conclusion

Based on the extensive and successful application of ¹⁵N labeled asparagine in a multitude of metabolic and proteomic studies, it is reasonable to conclude that it is biologically equivalent to its unlabeled counterpart for most research applications. The subtle kinetic isotope effects associated with the heavier isotope are generally considered to be negligible in the context of complex biological systems and do not appear to significantly alter cell growth, protein synthesis, or major signaling pathways. However, researchers should be aware that direct comparative studies are lacking, and for highly sensitive experiments, the potential for minor isotopic effects should be considered. The experimental protocols and workflows provided in this guide offer a framework for researchers to validate the biological equivalence of ¹⁵N labeled asparagine within their specific experimental context.

References

A Researcher's Guide to Isotopic Labeling: A Comparative Analysis of L-Asparagine-amide-15N Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the choice of isotopic tracer is paramount. This guide provides a comprehensive comparison of L-Asparagine-amide-15N monohydrate with other common isotopic labeling strategies for asparagine, supported by experimental data and detailed protocols. We delve into the applications, performance, and unique advantages of each method to inform your experimental design.

Introduction to Isotopic Labeling of Asparagine

Asparagine, a non-essential amino acid, plays a critical role in cellular metabolism, protein synthesis, and signaling pathways.[1] Its metabolism is of particular interest in cancer research, where tumor cells often exhibit altered nutrient dependencies.[1][2][3] Isotopic labeling, using stable isotopes such as ¹⁵N and ¹³C, is a powerful technique to trace the metabolic fate of asparagine and quantify metabolic fluxes. This compound is a specific tracer where the nitrogen atom of the side-chain amide group is replaced with the heavy isotope ¹⁵N. This targeted labeling allows for the precise tracking of the amide nitrogen's transformations within the cell.

Comparison of Isotopic Labeling Strategies for Asparagine

The selection of an isotopic tracer depends on the specific research question, the analytical platform available, and the biological system under investigation. Here, we compare this compound with two other common labeling strategies: uniformly ¹⁵N-labeled asparagine and uniformly ¹³C-labeled asparagine.

FeatureThis compoundUniformly ¹⁵N-Labeled AsparagineUniformly ¹³C-Labeled Asparagine
Label Position Side-chain amide nitrogenAll nitrogen atoms (alpha-amino and amide)All carbon atoms
Primary Applications Tracing the fate of the amide nitrogen, studying asparagine synthetase (ASNS) activity, paramagnetic NMR spectroscopy.[4][5]General protein and amino acid metabolism, proteomics (e.g., SILAC).[6][7][8][9][10]Metabolic flux analysis of central carbon metabolism, TCA cycle dynamics.
Key Advantages Specificity in tracing the amide group, reduced isotopic scrambling to other amino acids compared to uniform labeling.[4]Provides information on the fate of both nitrogen atoms.Traces the carbon backbone, providing insights into central carbon metabolism.
Considerations The ¹⁵N label may be lost if the amide group is hydrolyzed.Potential for isotopic scrambling to other nitrogen-containing molecules.Does not provide direct information on nitrogen metabolism.
Analytical Platforms Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[11][12]Mass Spectrometry, NMR Spectroscopy.Mass Spectrometry, NMR Spectroscopy.
Performance Comparison: Labeling Efficiency

A key performance metric for isotopic tracers is the efficiency of their incorporation into cellular components. A study comparing selective ¹⁵N-labeling of the asparagine side-chain with uniform ¹⁵N-labeling in E. coli provides valuable insights.

Labeling StrategyIsotopic Labeling Yield (%)¹⁵N Scrambling
Selective ¹⁵N-Amide LabelingUp to 98%[4]Minimal[4]
Uniform ¹⁵N-Labeling~59% (for asparagine side-chain)[4]Observed in backbone amides of other amino acids[4]

These data suggest that for specifically studying the side-chain amide metabolism, L-Asparagine-amide-15N offers higher labeling efficiency and less isotopic scrambling compared to uniformly labeled asparagine.

Experimental Protocols

Tracing Asparagine Metabolism in Cell Culture using this compound and Mass Spectrometry

This protocol is adapted from a study tracing ¹⁵N-labeled glutamine and asparagine in human hepatoma Hep G2 cells.[13]

1. Cell Culture and Labeling:

  • Culture Hep G2 cells in standard culture medium.

  • For the experiment, replace the standard medium with a medium containing a specific concentration (e.g., 12 mM) of this compound.

  • Incubate the cells for various time points (e.g., 0, 24, 48, 72, 96, 144 hours).

2. Sample Collection:

  • At each time point, collect both the culture medium and the cells.

  • For the cell samples, wash them with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled medium.

  • Lyse the cells to extract the cytosolic components.

3. Sample Preparation for Mass Spectrometry:

  • Separate the amino acids from other cellular components in both the medium and cell lysate samples. This can be achieved using techniques like solid-phase extraction or derivatization.

  • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

4. GC-MS Analysis:

  • Analyze the derivatized samples using a GC-MS system.

  • The mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the identification and quantification of ¹⁵N-labeled amino acids.

5. Data Analysis:

  • Generate ¹⁵N-selective chromatograms to identify the amino acids into which the ¹⁵N from the asparagine amide has been incorporated.

  • Calculate the ¹⁵N enrichment in different amino acids over time to understand the metabolic fate of the asparagine amide nitrogen.

Visualizing Metabolic Pathways

The following diagrams illustrate key concepts in asparagine metabolism and experimental workflows for its study.

Asparagine_Metabolism cluster_synthesis Asparagine Synthesis cluster_enzyme cluster_products Products Aspartate Aspartate ASNS Asparagine Synthetase (ASNS) Aspartate->ASNS Glutamine Glutamine Glutamine->ASNS ATP ATP ATP->ASNS Asparagine Asparagine ASNS->Asparagine Glutamate Glutamate ASNS->Glutamate AMP AMP ASNS->AMP PPi PPi ASNS->PPi

Caption: The enzymatic synthesis of asparagine from aspartate and glutamine, catalyzed by asparagine synthetase (ASNS).

Experimental_Workflow A Cell Culture with L-Asparagine-amide-15N B Sample Collection (Medium and Cells) A->B C Amino Acid Extraction and Derivatization B->C D GC-MS or LC-MS/MS Analysis C->D E Data Analysis: 15N Enrichment and Flux Calculation D->E

Caption: A typical experimental workflow for tracing asparagine metabolism using ¹⁵N-labeled precursors.

Conclusion

This compound is a highly specific and efficient tracer for investigating the metabolic fate of the asparagine side-chain amide nitrogen. Its primary advantage lies in the reduced risk of isotopic scrambling, leading to clearer interpretation of metabolic pathways. While uniformly labeled ¹⁵N- and ¹³C-asparagine provide broader insights into overall nitrogen and carbon metabolism, respectively, the targeted labeling of this compound offers unparalleled precision for studying specific enzymatic reactions and nitrogen trafficking pathways. The choice of tracer should be carefully considered based on the specific research objectives, with this compound being the preferred choice for dissecting the intricacies of asparagine amide metabolism.

References

Safety Operating Guide

Proper Disposal of L-Asparagine-amide-15N monohydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of L-Asparagine-amide-15N monohydrate. The procedures outlined here are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.

Key Safety and Disposal Information

This compound is a stable, non-radioactive, isotopically labeled compound. The presence of the stable isotope ¹⁵N does not impart any radioactivity to the molecule.[1][] Therefore, the disposal procedures are dictated by the chemical properties of L-Asparagine monohydrate itself, which is considered a non-hazardous, combustible solid.[1][][3][4][5][6][7]

While not classified as hazardous, it is imperative to avoid releasing chemical substances into the environment.[][4] Proper disposal should be conducted through a licensed and authorized waste disposal company.[][7]

Summary of Key Data

For quick reference, the following table summarizes the key identification and safety information for this compound.

PropertyValue
Chemical Name This compound
CAS Number 204451-47-8[1]
Molecular Formula H₂¹⁵NCOCH₂CH(NH₂)CO₂H · H₂O[1]
Physical Form Solid[1]
Hazards Combustible solid[1][5]
Primary Disposal Route Licensed chemical waste disposal

Experimental Protocol: Step-by-Step Disposal Procedure

Follow these procedural steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE)

Before handling the material for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemically resistant gloves

2. Waste Collection and Containment

  • For Unused or Waste Product:

    • Carefully sweep up the solid material, avoiding the generation of dust.[][3][4]

    • Place the collected solid into a suitable, clearly labeled, and sealable container.

    • The container should be compatible with the chemical and properly sealed to prevent leaks or spills.

  • For Empty Containers:

    • If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., water).

    • Collect the rinsate (the liquid from rinsing) and dispose of it as chemical waste. Do not pour the rinsate down the drain.

    • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, after defacing or removing the original label.

3. Labeling

Properly label the waste container with the following information:

  • The words "Waste" or "Waste Chemical"

  • The full chemical name: "this compound"

  • The approximate quantity of waste

  • The date of disposal preparation

4. Storage

  • Store the sealed and labeled waste container in a designated and secure waste accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.

5. Disposal

  • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not attempt to dispose of this chemical through standard trash or down the sanitary sewer.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Disposal Required ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste 2. Assess Waste Type ppe->assess_waste solid_waste Unused/Waste Solid assess_waste->solid_waste Solid empty_container Empty Original Container assess_waste->empty_container Container collect_solid 3a. Sweep Solid Material (Avoid Dust) solid_waste->collect_solid triple_rinse 3b. Triple-Rinse Container empty_container->triple_rinse place_in_container 4a. Place in Labeled Waste Container collect_solid->place_in_container label_waste 5a. Label Waste Container (Name, Date, Quantity) place_in_container->label_waste collect_rinsate 4b. Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_container 5b. Dispose of Rinsed Container (Deface Label) triple_rinse->dispose_container collect_rinsate->place_in_container store_waste 6. Store in Designated Area label_waste->store_waste contact_ehs 7. Arrange for EHS/Contractor Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling L-Asparagine-amide-15N monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for L-Asparagine-amide-15N monohydrate

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of this compound. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

While L-Asparagine monohydrate and its isotopically labeled forms are not classified as hazardous substances, proper laboratory hygiene and safety protocols are mandatory to mitigate any potential risks.[1] The primary concern during handling is the potential for dust inhalation and contact with skin and eyes.[2][3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side protection.Protects against splashes and airborne particles.
Hand Protection Nitrile rubber (NBR) gloves (thickness >0.11 mm).Provides a barrier against skin contact.
Respiratory Protection Particulate filter respirator (e.g., P1 or N95)Necessary when dust formation is likely.
Protective Clothing Standard laboratory coat.Prevents contamination of personal clothing.
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Ensure adequate ventilation in the work area to minimize dust accumulation.[2][4] Local exhaust ventilation is recommended for procedures that may generate dust.

Handling Procedures:

  • Avoid the formation of dust and aerosols.[4][5]

  • Wear the appropriate personal protective equipment as outlined in the table above.

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling the substance.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

  • Recommended storage temperature is between 15–25 °C.[6]

Disposal Plan

Contaminated materials and the substance itself should be disposed of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance. In general:

  • Solid Waste: Collect solid residues and place them in a designated, labeled container for chemical waste.[2]

  • Contaminated PPE: Dispose of used gloves and other contaminated protective equipment as chemical waste.

  • Environmental Precautions: Do not allow the product to enter drains or waterways.

Emergency Procedures
  • In case of eye contact: Immediately rinse with plenty of water for several minutes.[6] If irritation persists, seek medical attention.

  • In case of skin contact: Wash the affected area with soap and water.[2]

  • If inhaled: Move to an area with fresh air.[6]

  • If ingested: Rinse mouth with water and seek medical advice.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase start Start: Handling this compound assess_risk Assess Task for Dust Generation Potential start->assess_risk don_ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves assess_risk->don_ppe weigh_transfer Weighing and Transfer don_ppe->weigh_transfer use_in_exp Use in Experiment weigh_transfer->use_in_exp spill_check Spill Occurred? use_in_exp->spill_check spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes dispose_waste Dispose of Contaminated Waste in Labeled Bins spill_check->dispose_waste No spill_cleanup->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_proc End of Procedure wash_hands->end_proc

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。